2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-10-4(6(7,8)9)2-5(12)11-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDRDWKBAGNHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283717 | |
| Record name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2836-44-4 | |
| Record name | 2836-44-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the most prevalent and efficient synthetic strategy, which involves the cyclocondensation of a trifluoromethylated β-ketoester with acetamidine. This guide offers a step-by-step experimental protocol, insights into the reaction mechanism, safety considerations, and methods for purification and characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this valuable chemical entity in their research and development endeavors.
Introduction: The Significance of Trifluoromethylated Pyrimidines
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals. The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine ring often imparts unique and desirable physicochemical properties. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, trifluoromethylated pyrimidines are a sought-after class of compounds in drug discovery, finding applications as kinase inhibitors, anti-inflammatory agents, and agrochemicals. This compound serves as a key building block in the synthesis of more complex molecules within these domains.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and widely employed approach for the synthesis of this compound is a cyclocondensation reaction. This strategy involves the reaction of a 1,3-dicarbonyl compound with an amidine. Specifically, for the target molecule, the key disconnection points are between the nitrogen atoms of the pyrimidine ring and the adjacent carbonyl and enamine carbons. This retrosynthetic analysis leads to two primary starting materials: acetamidine, which provides the N-C-N fragment with the 2-methyl group, and a trifluoromethylated β-ketoester, which supplies the C-C-C backbone.
DOT Script for Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, hinges on the reaction between acetamidine and a suitable trifluoromethylated 1,3-dicarbonyl compound. Ethyl 4,4,4-trifluoroacetoacetate is the most common and commercially available precursor for this purpose.
Synthesis of the Key Precursor: Ethyl 4,4,4-trifluoroacetoacetate
While commercially available, understanding the synthesis of the key starting material, ethyl 4,4,4-trifluoroacetoacetate, provides valuable context and a more comprehensive knowledge base. The industrial preparation typically involves a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, catalyzed by a strong base such as sodium ethoxide.[1]
DOT Script for the Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
Caption: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen condensation.
Experimental Protocol for the Synthesis of this compound
This section provides a detailed, step-by-step procedure for the synthesis of the target compound.
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl 4,4,4-trifluoroacetoacetate | ≥98% | Commercially Available |
| Acetamidine hydrochloride | ≥97% | Commercially Available |
| Sodium ethoxide | ≥95% | Commercially Available |
| Anhydrous Ethanol | ACS grade | Commercially Available |
| Diethyl ether | ACS grade | Commercially Available |
| Hydrochloric acid (concentrated) | ACS grade | Commercially Available |
| Sodium sulfate (anhydrous) | ACS grade | Commercially Available |
| Round-bottom flask with reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer with heating mantle | - | Standard laboratory supplier |
| Buchner funnel and filter paper | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
Reaction Scheme
DOT Script for the Synthesis of this compound
Caption: Cyclocondensation reaction for the synthesis of the target compound.
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq). Stir the mixture for 15-20 minutes at room temperature to form the free base of acetamidine.
-
Addition of β-Ketoester: To the stirred suspension, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification:
-
Dissolve the resulting residue in water.
-
Acidify the aqueous solution to a pH of approximately 5-6 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the solid under vacuum to obtain the crude product.
-
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetone.[2]
Expected Yield
The yields for this type of cyclocondensation reaction can vary but are generally in the range of 60-85%, depending on the purity of the starting materials and the reaction conditions.[3]
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the pyrimidine ring proton, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyrimidine ring. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C6H5F3N2O. |
| Melting Point | A sharp melting point indicates high purity. |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Ethyl 4,4,4-trifluoroacetoacetate: This compound is a flammable liquid and vapor.[4][5][6][7] It is harmful if swallowed and causes skin irritation.[4][5][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Keep away from heat, sparks, and open flames.[4][5][7]
-
Sodium Ethoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate PPE.
-
Acetamidine hydrochloride: This compound can be irritating to the eyes, respiratory system, and skin. Handle with care and wear appropriate PPE.
-
Ethanol: This is a flammable liquid. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
The synthesis of this compound via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and acetamidine is a robust and efficient method for obtaining this valuable building block. This guide provides a detailed and practical protocol, along with essential information on the underlying chemistry, safety, and characterization. By following the procedures outlined in this document, researchers can confidently synthesize this compound for their ongoing scientific investigations.
References
- Synthesis of Ethyl (2-Methyl-6-trifluoromethyl-3H-pyrimidin-4-on-5-yl)
- Ethyl 4,4,4-trifluoroacetoacet
- Ethyl 4,4,4-trifluoroacetoacetate SDS, 372-31-6 Safety D
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET. (2012, April 16). Thermo Fisher Scientific.
- Ethyl 4,4,4-trifluoroacetoacetate (cas 372-31-6) SDS/MSDS download. (n.d.). Guidechem.
- SAFETY DATA SHEET. (2025, July 29). Sigma-Aldrich.
- Gade, N. T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749.
- A Sustainable Multicomponent Pyrimidine Synthesis. (2015, October 14). PubMed.
- Strašek, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(1), 159-183.
- Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography. (n.d.). The Royal Society of Chemistry.
- Green Synthesis of Pyrimidine Derivatives Via Chalcones and Their Biological Evalu
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... (n.d.).
- The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (n.d.).
- This compound. (n.d.). CymitQuimica.
- Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. (n.d.).
- 4-METHYL-6-TRIFLUOROMETHYL-PYRIMIDINE-2-THIOL AldrichCPR. (n.d.). Sigma-Aldrich.
- Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1-5.
Sources
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ijres.org [ijres.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Page loading... [guidechem.com]
A Technical Guide to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 2836-44-4): A Key Building Block in Medicinal Chemistry
Abstract: This guide provides an in-depth technical overview of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a fluorinated heterocyclic compound identified by CAS number 2836-44-4. We will explore its fundamental physicochemical properties, discuss logical synthesis strategies, and outline a comprehensive workflow for its analytical characterization. The significance of this molecule lies in the synergistic combination of the pyrimidine core, a privileged scaffold in numerous bioactive agents, and the trifluoromethyl group, which imparts desirable pharmacokinetic properties. This document is intended for researchers, chemists, and drug development professionals who utilize such building blocks to construct complex molecular architectures for therapeutic and agrochemical applications.
Introduction: The Strategic Value of Trifluoromethylated Pyrimidines
The deliberate design of small molecule therapeutics often relies on the use of well-understood, high-value chemical scaffolds that can be systematically modified. This compound is a prime example of such a scaffold, embodying two critical features prevalent in modern medicinal chemistry.
The Pyrimidine Scaffold: A Privileged Structure
The pyrimidine ring is a cornerstone of heterocyclic chemistry and drug discovery. As a fundamental component of nucleobases in DNA and RNA, its structure is inherently recognized by biological systems. This biocompatibility has made pyrimidine derivatives a fertile ground for developing a wide spectrum of therapeutic agents, including antiviral, anti-cancer, and anti-inflammatory drugs.[1][2] The nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating strong and specific interactions with protein targets.[2]
The Trifluoromethyl Group: A Tool for Molecular Engineering
The incorporation of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy for enhancing its pharmaceutical profile.[3] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.[3]
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[3]
-
Binding Affinity: The group can alter the electronic distribution of the entire molecule, potentially strengthening its interaction with target proteins.[3][4]
The combination of the pyrimidine core and the trifluoromethyl group makes this compound a highly valuable intermediate for creating novel bioactive compounds.[5][6]
Physicochemical Properties and Structural Analysis
Core Compound Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2836-44-4 | [7][8] |
| Molecular Formula | C₆H₅F₃N₂O | [7][8] |
| Molecular Weight | 178.11 g/mol | [7][8] |
| IUPAC Name | This compound | [8][9] |
| Synonyms | 2-Methyl-6-(trifluoromethyl)-4-pyrimidinol, 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | [9] |
| Appearance | White to light yellow crystalline powder | [10] |
| Melting Point | 141-145 °C | [10] |
| Purity | Commercially available at ≥97% | [7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and DMSO.[5] | [5] |
Structural Features and Tautomerism
A critical chemical feature of this compound is its existence as a mixture of tautomers. The hydroxyl group on the pyrimidine ring at position 4 allows for keto-enol tautomerism, meaning it can exist in equilibrium between the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic amide form (pyrimidin-4(3H)-one). In solid state and in most solvents, the keto form is generally favored. This equilibrium is crucial as it affects the molecule's reactivity and hydrogen bonding patterns in subsequent reactions.
Caption: Keto-enol tautomerism of the title compound.
Synthesis and Purification
While multiple routes to pyrimidine derivatives exist, a robust and common approach involves the condensation of a β-dicarbonyl compound with an amidine.[2][11] For this compound, a logical and efficient pathway is the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with acetamidine.
Synthesis Rationale and Workflow
The reaction proceeds via a base-catalyzed mechanism. The amidine, a strong nucleophile, attacks the carbonyl carbons of the trifluoroacetoacetate, leading to a cyclization reaction that, after dehydration, yields the stable pyrimidine ring. Sodium ethoxide is a common choice of base as it is non-nucleophilic enough to avoid side reactions and strong enough to facilitate the condensation.
Caption: General workflow for the synthesis of the title compound.
Representative Synthesis Protocol
This protocol is a representative method based on established chemical principles. Researchers should first consult specific literature and perform appropriate risk assessments.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry ethanol.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide to the ethanol and stir until dissolved.
-
Amidine Formation: Add acetamidine hydrochloride to the solution. The ethoxide will neutralize the HCl to form the free acetamidine base in situ.
-
Substrate Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding aqueous hydrochloric acid until the pH is approximately 6-7. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow integrates several spectroscopic and physical methods.
Caption: Standard workflow for analytical characterization.
Step-by-Step Characterization
-
Thin-Layer Chromatography (TLC): A preliminary check for reaction completion and purity. The final product should appear as a single spot with a distinct Rf value in a given solvent system.
-
Melting Point Analysis: The measured melting point range should be sharp (e.g., within 2 °C) and consistent with the literature value (141-145 °C), indicating high purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show distinct signals corresponding to the methyl protons (~2.5 ppm), the pyrimidine ring proton (~6.5-7.0 ppm), and a broad signal for the N-H/O-H proton (depending on the tautomeric form and solvent).
-
¹³C NMR: Will confirm the number of unique carbons. The CF₃ carbon will appear as a quartet due to C-F coupling, providing definitive evidence of its presence.
-
¹⁹F NMR: A single peak will confirm the presence of the single trifluoromethyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₆H₆F₃N₂O⁺, confirming the molecular formula.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile building block for constructing more complex molecules.[7][9] Its utility stems from the reactive hydroxyl group (or the corresponding chloro-pyrimidine after halogenation), which serves as a handle for further chemical modification.
Role in the Drug Discovery Pipeline
This compound enters at the very beginning of the discovery process. Chemists can purchase this key intermediate to rapidly synthesize libraries of related compounds for biological screening.[4]
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. growingscience.com [growingscience.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. calpaclab.com [calpaclab.com]
- 8. cyclicpharma.com [cyclicpharma.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Pyrimidine synthesis [organic-chemistry.org]
properties of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 2836-44-4), a key heterocyclic building block in modern medicinal and agrochemical research. The introduction of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold imparts unique electronic properties, enhancing metabolic stability and membrane permeability, making it an attractive starting point for the development of novel bioactive molecules. This document details the compound's physicochemical properties, provides a validated synthetic protocol, explores its spectral characteristics and chemical reactivity, and discusses its potential in drug discovery and other applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Physicochemical and Structural Properties
This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a pyrimidine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position. The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity of the N-H and O-H protons, leading to the potential for keto-enol tautomerism.
Key Properties
A summary of the compound's fundamental properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 2836-44-4 | [2][3][4][5] |
| Molecular Formula | C₆H₅F₃N₂O | [2][3][6] |
| Molecular Weight | 178.11 g/mol | [2][3][4] |
| Synonyms | 2-Methyl-6-(trifluoromethyl)-4-pyrimidinol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Purity | >98.0% (via GC) is commercially available | [1] |
| Boiling Point | 148.6°C at 760 mmHg | [6] |
| Storage | Room temperature, store in a cool, dark place (<15°C) | [1][6] |
Chemical Structure and Tautomerism
The compound exists in equilibrium between its pyrimidin-4-ol (enol) form and its pyrimidin-4(3H)-one (keto) form. The specific dominant tautomer can depend on the solvent and physical state.
Figure 1: Keto-Enol tautomerism of the title compound.
Synthesis Protocol
The most direct and widely cited synthesis of this compound is the condensation of an amidine with a β-ketoester. This classical approach provides good yields and relies on readily available starting materials.
Causality of Experimental Design
The chosen pathway involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with acetamidine hydrochloride.[7][8] The mechanism proceeds via nucleophilic attack of the amidine nitrogen onto the ester carbonyl, followed by cyclization and dehydration. Sodium methoxide is used as a base to deprotonate the acetamidine hydrochloride in situ, generating the free amidine necessary for the reaction, and to facilitate the cyclization process. Ethanol serves as a suitable polar protic solvent for all reactants.
Figure 2: Workflow for the synthesis of the title compound.
Step-by-Step Methodology
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)[7]
-
Acetamidine hydrochloride (1.0 eq)[8]
-
Sodium methoxide (1.5 eq)
-
Anhydrous Ethanol
-
1 M Hydrochloric Acid
-
Ethyl Acetate (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4,4,4-trifluoro-3-oxobutanoate, acetamidine hydrochloride, and anhydrous ethanol.
-
Base Addition: While stirring, carefully add sodium methoxide to the mixture. The addition may be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl dropwise to neutralize the mixture to a pH of approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Spectral Characterization (Predicted)
| Technique | Predicted Characteristics |
| ¹H NMR | - A sharp singlet around δ 2.5-2.7 ppm (3H) corresponding to the C2-methyl group.- A singlet around δ 6.8-7.2 ppm (1H) for the C5-proton on the pyrimidine ring.- A broad singlet at high chemical shift (δ > 10 ppm) for the exchangeable N-H/O-H proton, which would disappear upon D₂O exchange. |
| ¹³C NMR | - A signal around δ 20-25 ppm for the methyl carbon.- A quartet centered around δ 120 ppm (J ≈ 275 Hz) for the CF₃ carbon.- A signal around δ 105-110 ppm for the C5 carbon.- A quartet around δ 155-160 ppm (J ≈ 35 Hz) for the C6 carbon, showing coupling to the fluorine atoms.- Signals for C2 and C4 in the δ 160-170 ppm range. |
| IR (Infrared) | - A broad absorption band in the 3200-2500 cm⁻¹ range, characteristic of O-H and N-H stretching in hydrogen-bonded systems.- A strong C=O stretching band around 1650-1700 cm⁻¹ (from the keto tautomer).- Strong C-F stretching absorptions in the 1350-1100 cm⁻¹ region. |
| Mass Spec (MS) | - (ESI+) : Expected [M+H]⁺ ion at m/z 179.04.- (ESI-) : Expected [M-H]⁻ ion at m/z 177.03.- Fragmentation may show loss of fragments like CO or HCN. |
Chemical Reactivity and Synthetic Utility
This compound is primarily utilized as a versatile intermediate. Its reactivity is dominated by the hydroxyl group and the pyrimidine ring itself.
-
Reactivity of the Hydroxyl Group: The hydroxyl group is the most common site for derivatization. It can be readily converted into a leaving group (e.g., a chloride via POCl₃ or SOCl₂) or used in etherification reactions (e.g., Williamson ether synthesis) to link the pyrimidine core to other molecular fragments. This is a critical step in synthesizing more complex molecules for biological screening.[2][9]
-
Ring Electrophilicity: The trifluoromethyl group strongly deactivates the pyrimidine ring, making it less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at the 4- or 6-positions.
Figure 3: Key derivatization pathways from the title compound.
Potential Biological and Pharmacological Profile
While no specific biological activity has been reported for this compound itself, its structural motifs are present in numerous bioactive compounds. It serves as a valuable scaffold for generating libraries of compounds for screening.
-
Agrochemicals: Trifluoromethyl pyrimidine derivatives are widely researched as potent fungicides, insecticides, and herbicides.[2][10] For instance, derivatives have shown excellent activity against plant rust pathogens by acting as histone deacetylase (HDAC) inhibitors.[11]
-
Pharmaceuticals: The pyrimidine core is a cornerstone in medicinal chemistry, found in compounds with anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][12][13] The CF₃ group is often added to drug candidates to block metabolic oxidation and improve pharmacokinetic profiles. This scaffold is therefore highly relevant for developing inhibitors for various enzyme targets, such as protein kinases.
Figure 4: Role as a scaffold in discovery workflows.
Safety and Handling
Disclaimer: No specific toxicological data for this compound is publicly available. The following recommendations are based on best practices for handling structurally related fluorinated heterocyclic compounds. A full risk assessment should be performed before use.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Hazards of Related Compounds: Structurally similar chemicals may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Assume this compound has a similar hazard profile until proven otherwise.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting.
-
In all cases of exposure, seek medical advice.
-
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its straightforward synthesis and the versatile reactivity of its hydroxyl group make it an ideal starting point for constructing diverse molecular libraries. The presence of the trifluoromethyl group provides a strategic advantage for developing candidates with enhanced metabolic stability and biological efficacy. While direct biological and toxicological data are lacking, the proven success of its derivatives underscores its importance as a foundational building block for future innovation.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Wu, J. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104131. [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No: 2836-44-4. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
Yu, H., Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 925301. [Link]
-
PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 13C NMR spectrum of the 6-(2-furyl)-2-methyl-4-trifluoromethylpyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1H NMR spectrum of the 2-methyl-6-(2-thienyl)-4-trifluoromethylpyrimidine. Retrieved from [Link]
-
Singh, R. K., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 23-33. [Link]
-
Barbieri, F., Radi, M., et al. (2021). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Medicinal Chemistry, 12(9), 1545-1553. [Link]
-
Yang, S., et al. (2024). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2024). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. WO2005011681A1 - Chemical compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 372-31-6 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. 124-42-5 | Acetamidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We will delve into its structural features, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide will explore the biological significance of the pyrimidine scaffold and the influence of its substituents on molecular activity, providing valuable insights for researchers and professionals in drug development.
Introduction to the Pyrimidine Core in Chemical Biology
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, it forms the core structure of essential biomolecules such as the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA.[1] Beyond its role in nucleic acids, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[2][3][4] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of its biological and physicochemical properties for various therapeutic applications.[4]
Unveiling the Molecular Architecture of this compound
This compound is a substituted pyrimidine derivative with the chemical formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol .[5] Its structure is characterized by a central pyrimidine ring functionalized with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position.
Tautomerism: A Key Structural Consideration
A critical aspect of the molecular structure of this compound is the phenomenon of keto-enol tautomerism. The "ol" suffix in the name indicates the presence of a hydroxyl group (enol form), but it exists in equilibrium with its keto tautomer, 2-Methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one.[6][7] This equilibrium is influenced by factors such as the solvent, temperature, and pH. The presence of both tautomeric forms is crucial for its chemical reactivity and biological interactions, as they can exhibit different binding affinities to target proteins.[8][9]
Influence of Substituents on Electronic Properties
The electronic properties of the pyrimidine ring are significantly modulated by its substituents:
-
Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 6-position decreases the electron density of the pyrimidine ring, which can influence its reactivity and interactions with biological targets.
-
Methyl (-CH₃) Group: The methyl group at the 2-position is a weak electron-donating group, which can slightly increase the electron density of the ring.
-
Hydroxyl (-OH) Group: The hydroxyl group at the 4-position is an electron-donating group through resonance and can also act as both a hydrogen bond donor and acceptor, which is critical for its interaction with biological macromolecules.
The interplay of these substituents creates a unique electronic landscape on the molecule, which is fundamental to its biological activity.
Physicochemical Properties and Data
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1759-33-7 (Note: Some sources cite 2836-44-4) | [5][10] |
| Molecular Formula | C₆H₅F₃N₂O | [5] |
| Molecular Weight | 178.11 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [11] |
| Boiling Point | 148.6°C at 760 mmHg | [12] |
| Purity | >98.0% (GC) | [11] |
| Storage | Room temperature, sealed in a dry environment | [12] |
Synthesis and Spectroscopic Characterization
General Synthesis Pathway
The synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For this compound, a common synthetic route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with acetamidine. This condensation reaction leads to the formation of the pyrimidine ring.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would show characteristic signals for the methyl protons, the pyrimidine ring proton, and the hydroxyl proton (which may be broad and exchangeable).
-
¹³C NMR spectroscopy would reveal signals for the different carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.[13]
-
¹⁹F NMR spectroscopy provides a distinct signal for the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the hydroxyl group, C-H stretches of the methyl group, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching bands.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Significance and Potential Applications
While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrimidine scaffold with trifluoromethyl and methyl substitutions is a common motif in bioactive compounds. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives, such as 5-fluorouracil, are used as anticancer agents.[1][3] They can act by inhibiting key enzymes involved in tumor proliferation.[14]
-
Antimicrobial Activity: The pyrimidine nucleus is present in several antibacterial and antifungal drugs.[2][3]
-
Anti-inflammatory and Analgesic Properties: Certain pyrimidine derivatives have shown potent anti-inflammatory and pain-relieving effects.[3]
-
Agricultural Applications: Trifluoromethyl-containing pyrimidines have been investigated for their potential as fungicides and herbicides.[13][15]
The presence of the trifluoromethyl group can enhance the metabolic stability and membrane permeability of the molecule, which are desirable properties for drug candidates.
The logical relationship for investigating the biological potential of this compound is illustrated in the following diagram:
Caption: Workflow for the biological evaluation of this compound.
Conclusion
This compound is a fascinating molecule with a rich chemical structure. Its pyrimidine core, coupled with the influential methyl and trifluoromethyl substituents, makes it a compound of interest for further investigation in medicinal and agricultural chemistry. The understanding of its tautomeric nature and the electronic effects of its functional groups are paramount for predicting its reactivity and biological interactions. This guide provides a foundational understanding of its molecular structure, paving the way for future research and development endeavors.
References
- Abdelgawad, M. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4067. [Link: Not available]
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Pharmacology & Pharmacokinetics. [Link: https://juniperpublishers.com/jojppk/pdf/JOJPPK.MS.ID.555585.pdf]
- El-Gamal, M. I., et al. (2024). Biological activities of synthetic pyrimidine derivatives. Frontiers in Chemistry, 12, 1374536. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2024.1374536/full]
- Gomathy, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 366-384. [Link: https://pubmed.ncbi.nlm.nih.gov/35579151/]
- Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link: https://www.sciencedirect.com/science/article/pii/S221171562400100X]
- Pharmaffiliates. This compound. [Link: https://www.pharmaffiliates.com/en/2-methyl-6-trifluoromethyl-pyrimidin-4-ol]
- Kumar, A., et al. (2022). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 12(1), 19895. [Link: https://www.
- Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 867634. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2022.867634/full]
- Porphyrin-Systems. This compound. [Link: https://www.porphyrin-systems.de/en/building-blocks/heterocycles/2-methyl-6-trifluoromethylpyrimidin-4-ol.html]
- SpectraBase. 2-methyl-4-(trifluoromethyl)-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine. [Link: https://spectrabase.com/spectrum/JpvUNd3tlSg]
- MP Biomedicals. CYCLOPROPANECARBOXYLIC ACID. [Link: https://www.mpbio.com/us/cyclopropanecarboxylic-acid/p/02150381]
- Yempala, S., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds, 43(3), 2098-2111. [Link: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1979412]
- SpectraBase. 4-METHOXY-2-(2-PYRIDYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE. [Link: https://spectrabase.com/spectrum/7DLLF7q5ZCZ]
- ACS Publications. Organic Letters Ahead of Print. [Link: https://pubs.acs.org/journal/orlef7]
- LookChem. Cas 1759-53-1,Cyclopropanecarboxylic acid. [Link: https://www.lookchem.com/Cyclopropanecarboxylic-acid-cas-1759-53-1/]
- Beran, G. J. O., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/6467c7e974b6510827b5e4f5]
- Gucka, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3196. [Link: https://www.mdpi.com/1420-3049/26/11/3196]
- PubChem. 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/600769]
- CPHI Online. [1759-53-1] Cyclopropane Carboxylic Acid. [Link: https://www.cphi-online.com/cyclopropane-carboxylic-acid-prod]
- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(5), 412-418. [Link: https://www.ingentaconnect.com/content/ben/loc/2019/00000016/00000005/art00010]
- Tokyo Chemical Industry. Cyclopropanecarboxylic Acid. [Link: https://www.tcichemicals.com/IN/en/p/C0387]
- The Good Scents Company. cyclopropane carboxylic acid. [Link: https://www.thegoodscentscompany.
- Wang, Y., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jafc.4c09039]
- PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/135444498]
- ChemicalBook. Tautomerism characteristics of 4-pyrimidone. [Link: https://www.chemicalbook.com/article/tautomerism-characteristics-of-4-pyrimidone.htm]
- Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. [Link: https://pubs.acs.org/doi/10.1021/jp106883s]
- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. [Link: https://link.springer.com/article/10.1007/s11172-024-04223-z]
- TCI Chemicals. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. [Link: https://www.tcichemicals.com/IN/en/p/H1602]
- SpectraBase. 4-METHOXY-2-(2-PYRIDYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE. [Link: https://spectrabase.com/spectrum/7DLLF7q5ZCZ]
- TCI Chemicals. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. [Link: https://www.tcichemicals.com/apac/en/p/H1602]
- Chemsrc. 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. [Link: https://www.chemsrc.com/en/cas/1360851-98-3_1250266.html]
- ACS Publications. Tunable Emission and Structural Insights of 6-Arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines and Their O∧N∧O-Chelated Boron Complexes. [Link: https://pubs.acs.org/doi/10.1021/acsaom.3c00222]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. This compound – porphyrin-systems [porphyrin-systems.com]
- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine core has given rise to a versatile class of heterocyclic compounds with a remarkable spectrum of biological activities. This guide provides a comprehensive technical overview of trifluoromethylpyrimidine derivatives, navigating through their synthesis, diverse biological applications, and the underlying mechanisms of action. By dissecting key structure-activity relationships and detailing robust experimental protocols, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics and agrochemicals. We will explore their roles as potent anticancer, antifungal, antiviral, and insecticidal agents, underpinned by a foundation of scientific integrity and field-proven insights.
The Power of Fluorine: Why the Trifluoromethyl Group is a Game-Changer in Medicinal Chemistry
The pyrimidine ring is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biocompatibility makes the pyrimidine scaffold an attractive starting point for the design of bioactive molecules.[2] However, it is the introduction of the trifluoromethyl group that often unlocks a dramatic enhancement in biological efficacy.[3][4] The unique physicochemical properties of the CF₃ group, including its high electronegativity, lipophilicity, and metabolic stability, profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]
The CF₃ group can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes, prolonging the compound's half-life in biological systems.[4]
-
Increase Lipophilicity: This property can improve a molecule's ability to cross cellular membranes, leading to better bioavailability and tissue penetration.[3][4]
-
Modulate Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[5]
-
Serve as a Bioisostere: The trifluoromethyl group can mimic other chemical groups, such as the methyl group, while offering distinct electronic and steric properties.
These attributes have propelled trifluoromethylpyrimidine derivatives to the forefront of research in both medicine and agriculture.[6][7]
Synthetic Strategies: Building the Trifluoromethylpyrimidine Core
The synthesis of trifluoromethylpyrimidine derivatives typically involves a multi-step approach, starting with the construction of the core pyrimidine ring followed by various functionalization reactions.[8] A prevalent and efficient strategy involves the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an amidine or guanidine derivative.[8][9]
General Synthetic Workflow
A common pathway to access a diverse library of these compounds is illustrated below. This workflow allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.
Detailed Experimental Protocol: Synthesis of Novel Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety[6][8]
This four-step protocol outlines a reliable method for synthesizing a specific class of trifluoromethylpyrimidine derivatives.
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine
-
A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.
-
The reaction mixture is cooled to room temperature.
-
The resulting solid is collected by filtration, washed thoroughly with water, and dried to yield the intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine.
Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine
-
The intermediate from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq).
-
The mixture is heated at reflux for 4 hours.
-
Excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto ice water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloro-4-(trifluoromethyl)pyrimidine.
Step 3 & 4: Nucleophilic Substitution and Final Product Formation
-
A solution of a substituted phenol (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.
-
The chlorinated intermediate from Step 2 (1.2 eq) is added to the mixture.
-
The reaction is stirred at 80°C for 5-8 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is poured into water and extracted with ethyl acetate to yield the final trifluoromethylpyrimidine derivative.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Trifluoromethylpyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines.[3][10][11] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Mechanism of Action: Dual Inhibition of FLT3 and CHK1
Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[12] FLT3 mutations are common in acute myeloid leukemia (AML), making it a key therapeutic target.[12] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[8]
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.[8]
Induction of Apoptosis and Cell Cycle Arrest
Some trifluoromethyl-substituted pyrimidine derivatives have demonstrated the ability to induce apoptosis in cancer cells.[10] For instance, compound 17v was shown to induce apoptosis in H1975 lung cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[10] This compound also caused cell cycle arrest at the G2/M phase.[10]
Antiproliferative Activity Data
The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various human cancer cell lines.
| Compound | Cell Line | Activity (Inhibition % at 5 µg/mL) | Reference |
| 5l | PC3 (Prostate) | 54.94 | [6] |
| 5n | PC3 (Prostate) | 51.71 | [6] |
| 5r | PC3 (Prostate) | 55.32 | [6] |
| 5v | PC3 (Prostate) | 64.20 | [6] |
| 17v | H1975 (Lung) | IC₅₀ = 2.27 µM | [10] |
| 3b | Various | Most active in NCI-60 screen | [3] |
Doxorubicin and 5-FU were used as positive controls in the respective studies.[6][10]
Antifungal and Agrochemical Applications: Protecting Our Crops
Beyond their therapeutic potential, trifluoromethylpyrimidine derivatives are making significant strides in agriculture as potent fungicides and herbicides.[4][6][13] The development of resistance to existing pesticides necessitates the continuous discovery of new and effective crop protection agents.[14]
Antifungal Activity
A number of novel trifluoromethylpyrimidine derivatives have demonstrated excellent in vitro antifungal activity against a broad spectrum of plant pathogenic fungi.[6][13][15]
Experimental Protocol: In Vitro Antifungal Assay [8]
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent like DMSO to create stock solutions of a specific concentration.
-
Media Preparation: The stock solution is added to a molten potato dextrose agar (PDA) medium to achieve the desired final test concentration.
-
Inoculation: A mycelial disc of the target fungus is placed at the center of the PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified duration.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.
Summary of Antifungal Activity
| Compound | Fungal Species | Activity (Inhibition %) | Reference |
| 5b | Botrytis cinerea | 96.76% at 50 µg/mL | [6] |
| 5j | Botrytis cinerea | 96.84% at 50 µg/mL | [6] |
| 5l | Botrytis cinerea | 100% at 50 µg/mL | [6] |
| 5u | Rhizoctonia solani | 88.6% at 100 µg/mL | [15] |
Tebuconazole and Azoxystrobin were used as positive controls in the respective studies.[6][15]
Antiviral and Antibacterial Potential: An Expanding Frontier
The biological activity of trifluoromethylpyrimidine derivatives also extends to antiviral and antibacterial applications, although this remains a less explored area compared to their anticancer and antifungal properties.
Antiviral Activity
Certain derivatives have shown promising activity against plant viruses like the tobacco mosaic virus (TMV).[8][15] The antiviral efficacy is often evaluated based on curative, protective, and inactivation activities.[15] For instance, some synthesized compounds exhibited curative activity against TMV that was superior to the commercial agent ningnanmycin.[15] Trifluorothymidine, a thymidine analogue, inhibits viral DNA synthesis and is used topically for HSV keratitis.[16]
Antibacterial Activity
While the primary focus has been on other biological activities, some N-(trifluoromethyl)phenyl substituted pyrazole derivatives, a related class of compounds, have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17][18] These compounds were also effective at preventing and eradicating biofilms.[17][18]
Conclusion and Future Directions
Trifluoromethylpyrimidine derivatives represent a highly versatile and privileged scaffold in the fields of medicinal chemistry and agrochemical science. The strategic incorporation of the trifluoromethyl group consistently imparts favorable biological and physicochemical properties, leading to the development of potent anticancer, antifungal, antiviral, and insecticidal agents. The methodologies and data presented in this guide provide a robust foundation for researchers to design, synthesize, and characterize novel derivatives with enhanced efficacy and desirable pharmacokinetic profiles. Future research should continue to explore the vast chemical space of trifluoromethylpyrimidines, focusing on elucidating detailed mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.
References
-
Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]
-
Saeed, S., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4992. [Link]
-
Zhang, X., et al. (2023). The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ChemistrySelect, 8(23), e202301128. [Link]
-
Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed, 35899011. [Link]
-
Yu, H., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 952678. [Link]
-
Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103523. [Link]
-
Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers, 10, 952679. [Link]
-
Liu, L., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]
-
Yu, H., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 952678. [Link]
-
Kumar, R. N., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 68-78. [Link]
-
Tsukamoto, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 77-87. [Link]
-
ResearchGate. (n.d.). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. [Link]
-
Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499-2511. [Link]
-
Tsukamoto, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, 45(2), 77-87. [Link]
-
Tsukamoto, M., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
ResearchGate. (n.d.). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]
-
National Genomics Data Center. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center. [Link]
-
Nbinno. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. Nbinno. [Link]
-
Reddy, T. R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 8(3), 1355-1364. [Link]
-
Wang, M., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(11), 4739-4749. [Link]
-
Vokes, E. E., et al. (1989). Clinical trials with fluorinated pyrimidines in patients with head and neck cancer. Investigational New Drugs, 7(1), 71-81. [Link]
-
De Clercq, E. (2004). Antiviral Agents. PubMed Central. [Link]
-
El-Sawy, E. R., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(48), 31221-31244. [Link]
-
Reddy, T. R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]
-
Refubium. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium. [Link]
-
Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1324-1330. [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Fluoropyrimidine. National Cancer Institute. [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Trifluridine and Tipiracil Hydrochloride. National Cancer Institute. [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 15. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 18. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol: From Starting Materials to Core Scaffold
Executive Summary: The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The specific derivative, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, serves as a crucial building block for creating more complex molecules, particularly in the development of novel fungicides, insecticides, and anticancer agents.[3] This guide provides an in-depth examination of the principal synthetic route to this valuable intermediate, focusing on the preparation and rationale behind its core starting materials: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and Acetamidine hydrochloride . By understanding the synthesis of these precursors, researchers can ensure a robust, efficient, and reproducible pathway to the target pyrimidinol, enabling further exploration in drug discovery and agrochemical development.
The Strategic Importance of the Pyrimidin-4-ol Core
Pyrimidine derivatives are classified as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets through hydrogen bonding and bioisosteric replacement of other aromatic systems.[1] This structural versatility has led to their widespread application in therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1][4] The introduction of a trifluoromethyl (-CF₃) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. This guide focuses on the most direct and industrially relevant method for constructing this key intermediate: a classical cyclocondensation reaction.
The Core Synthetic Strategy: Cyclocondensation
The formation of the this compound ring is achieved through a well-established cyclocondensation reaction. This process involves the reaction of a β-dicarbonyl compound with an amidine, which provides the requisite atoms to form the heterocyclic ring.[5] In this specific synthesis, the two key reactants are:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): This β-ketoester provides the C4, C5, C6, and the trifluoromethyl substituent of the final pyrimidine ring.
-
Acetamidine hydrochloride: This salt provides the N1, C2 (with its methyl substituent), and N3 atoms.
The overall transformation is a robust and high-yielding reaction, making it suitable for both laboratory and industrial-scale production.
Caption: High-level overview of the cyclocondensation synthesis.
Starting Material 1: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
ETFAA (CAS 372-31-6) is a critical fluorinated building block. It is a liquid at room temperature and serves as the electrophilic component in the pyrimidine synthesis.[6][7] While commercially available, understanding its synthesis provides deeper insight into the overall process and potential impurities. The primary industrial method for its preparation is the Claisen condensation.[8][9][10]
Mechanistic Insight: The Claisen Condensation
The Claisen condensation involves the reaction between two esters in the presence of a strong base. In this case, ethyl trifluoroacetate reacts with ethyl acetate. A stoichiometric amount of a non-nucleophilic base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide group yields the β-ketoester product, ETFAA.
Experimental Protocol 1: Synthesis of ETFAA
This protocol is adapted from established patent literature.[8]
Workflow Diagram:
Caption: Workflow for the synthesis of ETFAA via Claisen condensation.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, inert-atmosphere reactor, add tetrahydrofuran (THF), a 15% solution of sodium ethoxide in ethanol (0.85 mol), and ethyl acetate (0.8 mol).[8]
-
Cooling: Cool the reaction mixture to between 5-10 °C with stirring.
-
Reagent Addition: Slowly add ethyl trifluoroacetate (0.7 mol) dropwise, ensuring the internal temperature is maintained between 10-20 °C.
-
Scientist's Note: Exothermic reaction control is critical here. Adding the trifluoroacetate too quickly can lead to side reactions and reduced yield.
-
-
Reaction: After the addition is complete, warm the mixture to 40 °C and maintain for 4 hours to drive the condensation to completion.[8]
-
Quench & Neutralization: Cool the reaction mixture to 10-15 °C. Carefully add acetic acid (0.9 mol) dropwise to neutralize the remaining sodium ethoxide and the product enolate. This will precipitate sodium acetate.[8]
-
Isolation: Filter the solid sodium acetate from the reaction mixture. The filtrate, containing the product, is then subjected to distillation to remove the solvent.
-
Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate.
Data Summary:
| Parameter | Value | Source |
| Typical Yield | 75 - 90% | [8] |
| Purity (Post-Distillation) | >99% | [8] |
| Boiling Point | 129-130 °C (lit.) | |
| Density | 1.259 g/mL at 25 °C (lit.) |
Starting Material 2: Acetamidine Hydrochloride
Acetamidine hydrochloride (CAS 124-42-5) is a stable, crystalline solid that serves as the nitrogen-donating component for the pyrimidine ring.[11][12] Its preparation is a classic named reaction: the Pinner reaction.[13][14]
Mechanistic Insight: The Pinner Reaction
The Pinner reaction begins with the treatment of a nitrile (acetonitrile) with an alcohol (ethanol) under anhydrous acidic conditions (HCl gas). This forms an intermediate imino ether hydrochloride salt (acetimido ethyl ether hydrochloride).[11] This salt is then isolated and reacted with ammonia. The ammonia displaces the ethoxy group to form the final amidine hydrochloride salt. It is imperative that all reagents and glassware are anhydrous, as moisture will hydrolyze the imino ether intermediate to an ester, halting the desired reaction.[13]
Experimental Protocol 2: Synthesis of Acetamidine Hydrochloride
This protocol is a well-documented procedure from Organic Syntheses.[14]
Workflow Diagram:
Caption: Workflow for the synthesis of Acetamidine HCl via the Pinner reaction.
Step-by-Step Methodology:
-
Imino Ether Formation: In a flask equipped for gas inlet and protected from atmospheric moisture, dissolve acetonitrile in absolute ethanol. Cool the solution to 0 °C. Bubble dry hydrogen chloride gas through the solution until saturation. The acetimido ethyl ether hydrochloride will precipitate as a crystalline solid.[14]
-
Intermediate Isolation: Collect the solid intermediate by filtration, ensuring minimal exposure to air.
-
Ammonolysis: Suspend the crude imino ether hydrochloride in absolute ethanol. To this suspension, add an excess of a saturated solution of ammonia in absolute ethanol.[14]
-
Scientist's Note: Using an excess of ammonia ensures the complete conversion of the imino ether to the amidine and helps neutralize any remaining HCl.
-
-
Reaction: Stir the mixture for several hours at room temperature. During this time, the intermediate will dissolve, and ammonium chloride will precipitate.[14]
-
Product Isolation: Filter off the precipitated ammonium chloride. Concentrate the filtrate by evaporation under reduced pressure.
-
Purification: Cool the concentrated solution to induce crystallization of the acetamidine hydrochloride. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The product is somewhat deliquescent and should be stored in a tightly sealed container.[12][14]
Data Summary:
| Parameter | Value | Source |
| Typical Yield | 80 - 91% | [14] |
| Melting Point | 164 - 166 °C | [12][14] |
| Solubility | Soluble in water and alcohol | [11] |
The Convergent Synthesis: Protocol for this compound
With both key starting materials in hand, the final convergent step is the cyclocondensation to form the target pyrimidinol. The reaction is typically base-catalyzed, with sodium ethoxide or methoxide being common choices.
Mechanistic Insight: Cyclocondensation
The reaction begins with the deprotonation of acetamidine by the base. The free amidine then acts as a nucleophile. One of the amino groups attacks one of the carbonyl carbons of the ETFAA (typically the more electrophilic ketone). This is followed by an intramolecular cyclization, where the second amino group attacks the remaining ester carbonyl. The reaction sequence is completed by the elimination of ethanol and water to form the stable aromatic pyrimidine ring. The product exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms.
Mechanism Diagram:
Caption: Simplified mechanism for the pyrimidinol ring formation.
Experimental Protocol 3: Synthesis of this compound
This protocol is a generalized procedure based on standard pyrimidine syntheses.[3][5]
Step-by-Step Methodology:
-
Reactor Setup: To a reactor equipped with a reflux condenser, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Amidine Addition: Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir until it dissolves, forming the free base.
-
Ketoester Addition: Slowly add Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with an acid (e.g., concentrated HCl) to a pH of ~5-6. This will precipitate the product.
-
Isolation & Purification: Filter the crude solid product. Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Data Summary:
| Parameter | Value | Source |
| CAS Number | 2836-44-4 | |
| Molecular Weight | 178.11 | |
| Melting Point | 141.0 - 145.0 °C | |
| Expected Yield | >70% | [3] |
Conclusion
The synthesis of this compound is a robust and efficient process rooted in fundamental organic reactions. By leveraging a Claisen condensation to produce Ethyl 4,4,4-trifluoroacetoacetate and a Pinner reaction for Acetamidine hydrochloride, chemists can reliably access the two key starting materials. The final base-catalyzed cyclocondensation provides a direct route to the target pyrimidinol scaffold. This guide provides the technical details and mechanistic rationale necessary for researchers to confidently produce this valuable intermediate, paving the way for the development of next-generation pharmaceuticals and agrochemicals.
References
-
Wikipedia. Acetamidine hydrochloride . [Link]
-
Sciencemadness Wiki. Acetamidine hydrochloride . [Link]
- Google Patents.
-
Organic Syntheses. Acetamidine hydrochloride . [Link]
-
Merck Index. Acetamidine Hydrochloride . [Link]
-
Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate . [Link]
- Google Patents. CN111269145A - Preparation method of acetamidine hydrochloride.
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs . [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis . [Link]
-
Frontiers in Chemistry via PubMed Central. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety . [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine . [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . [Link]
-
LookChem. Cas 372-31-6,Ethyl 4,4,4-trifluoroacetoacetate . [Link]
-
NIST WebBook. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester . [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. lookchem.com [lookchem.com]
- 7. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]
- 8. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 11. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 12. Acetamidine Hydrochloride [drugfuture.com]
- 13. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Introduction
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making a thorough spectroscopic characterization essential. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies for its acquisition and interpretation.
Molecular Structure and Tautomerism
It is crucial to recognize that this compound can exist in tautomeric forms, primarily the -ol and -one forms. The equilibrium between these tautomers can be influenced by the solvent and physical state. Spectroscopic analysis will be key to determining the predominant form under different conditions.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, with key signals for the methyl group, the pyrimidine ring proton, and the hydroxyl proton. The chemical shift of the OH proton can be highly variable and may not be observed due to exchange with deuterated solvents.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~ 2.5 | Singlet | 3H | -CH₃ |
| 2 | ~ 6.5 | Singlet | 1H | Pyrimidine C-H |
| 3 | ~ 12.0 - 14.0 | Broad Singlet | 1H | -OH |
Predicted ¹³C NMR Spectral Data
The carbon NMR will provide information on the carbon framework of the molecule. The trifluoromethyl group will cause splitting of the adjacent carbon signal.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity (due to F) | Assignment |
| 1 | ~ 20 | Singlet | -CH₃ |
| 2 | ~ 100 | Singlet | Pyrimidine C-H |
| 3 | ~ 122 | Quartet | -CF₃ |
| 4 | ~ 155 | Quartet | Pyrimidine C-CF₃ |
| 5 | ~ 160 | Singlet | Pyrimidine C-OH |
| 6 | ~ 165 | Singlet | Pyrimidine C-CH₃ |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR is a crucial experiment for confirming the presence and electronic environment of the trifluoromethyl group. A single sharp signal is expected.
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1 | ~ -60 to -70 | Singlet | -CF₃ |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
-
¹⁹F NMR: Acquire with a spectral width of 100 ppm, a relaxation delay of 2 s, and 64 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum Data
-
Molecular Formula: C₆H₅F₃N₂O
-
Molecular Weight: 178.11 g/mol
-
Expected [M+H]⁺: 179.0427
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad | O-H stretch (H-bonded) |
| 1680 - 1640 | Strong | C=O stretch (pyrimidinone tautomer) |
| 1620 - 1580 | Medium | C=N and C=C stretching |
| 1350 - 1100 | Strong | C-F stretching |
The broad O-H stretch and the presence of a strong C=O stretch would provide evidence for the pyrimidinone tautomer in the solid state.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, use the attenuated total reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Predicted UV-Vis Absorption
-
λ_max: ~260-280 nm
-
Solvent: Ethanol or Methanol
The position of the maximum absorbance (λ_max) is characteristic of the pyrimidine chromophore.
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) to an absorbance value below 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, IR, and UV-Vis techniques, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a foundational framework for researchers working with this compound, outlining the expected spectral features and the standardized protocols for their acquisition. Experimental verification of the predicted data presented herein is a critical next step for any research or development involving this molecule.
References
As this guide is based on predicted data and general principles, direct literature citations for the spectroscopic data of this compound are not available. The following references provide general information on spectroscopic techniques and the characterization of related compounds.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol chemical safety
An In-depth Technical Guide to the Chemical Safety of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core, a class of molecules of significant interest in medicinal chemistry and drug development due to their presence in various bioactive compounds. As with any novel or specialized chemical entity, a thorough understanding and rigorous implementation of safety protocols are paramount for protecting laboratory personnel and the environment. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound, synthesized from available safety data and best practices for related chemical structures.
Hazard Identification and GHS Classification
Based on available safety data sheets (SDS), this compound is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.
Signal Word: Warning[1]
GHS Hazard Statements:
GHS Pictogram:
-
GHS07: Exclamation Mark[2]
The following table summarizes the GHS classification for this compound.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][3][4] |
Toxicological Profile
The primary toxicological concerns identified for this compound are its irritant properties.[1]
-
Skin Irritation: Direct contact with the solid or solutions of the compound can cause skin irritation.[1]
-
Eye Irritation: The compound is classified as a serious eye irritant.[1] Contact can cause redness, pain, and potential damage if not promptly addressed.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[3][4]
-
Ingestion: While specific data is limited, related pyrimidine derivatives are considered harmful if swallowed.[2][5][6] It is prudent to assume this compound may be harmful if ingested.[7]
Currently, there is no publicly available data on chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[3][7] Therefore, it should be handled with the appropriate caution afforded to compounds with an unknown toxicological profile.
First-Aid Measures
Immediate and appropriate first-aid response is critical in the event of an accidental exposure. The following procedures are based on best practices for handling chemical irritants.[3][4][8]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do so.[1][4] If eye irritation persists, seek immediate medical advice/attention.[1][8] |
| Skin Contact | Take off contaminated clothing immediately.[1][8] Wash the affected area with plenty of soap and water.[3][4] If skin irritation occurs, get medical advice/attention.[1][8] Wash contaminated clothing before reuse.[4][9] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4][9] Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Do NOT induce vomiting.[4][8] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4][9] Seek immediate medical attention.[8] |
Safe Handling and Storage
Engineering Controls and Handling Procedures
A systematic approach is essential to minimize exposure during handling.[10]
-
Ventilation: All work should be conducted in a well-ventilated laboratory. For procedures with a risk of generating dust or aerosols (e.g., weighing, preparing solutions), a certified chemical fume hood is mandatory.[8][10]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[1][4][11] Avoid the formation and inhalation of dust.[3][8][11] Wash hands thoroughly after handling.[4][8][11] Do not eat, drink, or smoke in the laboratory area.[5][8][12]
Storage Conditions
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Environment: Store in a cool, dry, and well-ventilated place.[1][2][8]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to provide a final barrier to exposure.[10][13] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[10]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Chemical Splash Goggles or Safety Glasses with side-shields | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][14] | Protects against splashes and dust entering the eyes.[13] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) | Must satisfy EN 374 (EU) or ASTM D6978 (US) standards.[3][15] | Prevents direct skin contact.[14] Gloves should be inspected before use and changed immediately if contaminated.[10][13] |
| Body Protection | Fire/flame resistant and impervious lab coat | Worn fully buttoned with long sleeves.[11][14] | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | N95 or higher-rated respirator | MSHA/NIOSH approved or equivalent.[12][14][15] | Required when engineering controls are not sufficient to control airborne dust concentrations.[12][14] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.
Caption: A decision tree for selecting appropriate PPE based on procedural risk.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure personal safety and contain the material.[8][11]
-
Evacuate: Evacuate non-essential personnel from the immediate area.[8][11]
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as described in Section 5, including respiratory protection.[8] Avoid breathing dust.[8][11]
-
Containment: Prevent the chemical from entering drains.[8][11][12]
-
Clean-up: Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[3][8][11] Avoid generating dust.[3][8]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant.[4][8][11] Do not empty into drains.[8] Consider dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Do not reuse empty containers.[11] Dispose of them in the same manner as the chemical waste.[11]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines a self-validating workflow for safely handling this compound during a common laboratory procedure.
Step-by-Step Methodology
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don the appropriate PPE for a moderate-hazard activity: lab coat, chemical splash goggles, and double nitrile gloves.[10]
-
-
Weighing (inside fume hood):
-
Place an analytical balance inside the fume hood or use a balance enclosure.
-
Use anti-static weighing paper or a tared container to weigh the desired amount of the solid compound.
-
Use a dedicated spatula.
-
Close the primary container immediately after weighing.
-
-
Solution Preparation (inside fume hood):
-
Place the vessel for the solution (e.g., beaker, flask) in a secondary container.
-
Carefully transfer the weighed solid into the vessel.
-
Slowly add the desired solvent to the solid to avoid splashing.[10]
-
If stirring or sonication is required, ensure the vessel is securely capped or covered.
-
-
Post-Procedure:
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[10]
-
Treat all disposable materials (weighing paper, wipes, gloves) as contaminated waste and place them in a designated, sealed waste container.
-
Clearly label the final solution with the compound name, concentration, solvent, date, and user initials.[10]
-
Workflow for Safe Handling During Solution Preparation
Caption: Step-by-step workflow for handling the compound during solution preparation.
Conclusion
This compound is a chemical that must be handled with care, primarily due to its properties as a skin, eye, and respiratory irritant. While comprehensive toxicological data is not widely available, a risk-based approach grounded in established safety principles for handling hazardous chemicals is essential. Adherence to engineering controls, consistent use of appropriate personal protective equipment, and following standardized protocols for handling, storage, and disposal will ensure a safe laboratory environment for researchers and scientists.
References
- Personal protective equipment for handling 6-(butylamino)-1H-pyrimidine-2,4-dione - Benchchem.
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- AK Scientific, Inc. Safety Data Sheet.
- Chemical Safety: Personal Protective Equipment.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem.
- SAFETY DATA SHEET - Sigma-Aldrich (2-Amino-4-(trifluoromethyl)pyrimidine).
- USP Chapter <800>: Personal Protective Equipment - Pharmacy Times. (2018).
- SAFETY DATA SHEET - Pyrimidine.
- Safety Data Sheet - Key Organics (4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine).
- SAFETY DATA SHEET - TCI Chemicals (4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine).
- Safety Data Sheet - Fluorochem (5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine).
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine - Safety Data Sheet - ChemicalBook.
- 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole - PubChem.
- Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease - PubMed. (2025).
- Safety Data Sheet - Key Organics (5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine).
- Material Safety Data Sheet - 2-Amino-1,3,4-Thiadiazole, 97% - Cole-Parmer.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pppmag.com [pppmag.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. pharmacytimes.com [pharmacytimes.com]
Exploratory Screening of a Trifluoromethyl Pyrimidine Library: From Assay Design to Validated Hits
An In-depth Technical Guide:
As a Senior Application Scientist, the journey from a promising chemical library to a set of validated, tractable hits is one of rigorous scientific inquiry and methodological precision. This guide provides a comprehensive walkthrough of an exploratory screening campaign for a trifluoromethyl pyrimidine library, grounded in field-proven insights. We will move beyond a simple recitation of steps to explore the underlying rationale, ensuring that each phase of the process is a self-validating system designed for robust and reproducible outcomes.
The Strategic Value of Trifluoromethyl Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and immunology.[1][2] Its utility stems from its ability to act as a versatile hinge-binding motif for enzymes like kinases.[1] The addition of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance key molecular properties. This electron-withdrawing group can significantly improve metabolic stability, membrane permeability, and binding affinity by altering the electronic profile of the parent molecule.[3] Consequently, a library of trifluoromethyl pyrimidine derivatives represents a focused, high-potential collection for discovering novel modulators of a wide range of biological targets.[4][5][6]
Section 1: Library Design and Quality Control
The success of any screening campaign is fundamentally dependent on the quality of the chemical library. A trifluoromethyl pyrimidine library should not be a random assortment of compounds but a carefully curated collection designed for chemical diversity and drug-like properties.
1.1. Synthetic Strategy: A Modular Approach
A common and efficient method for library synthesis involves a modular, multi-step approach starting from readily available reagents like ethyl trifluoroacetoacetate.[4][7] This allows for the introduction of diversity at various points on the pyrimidine core.
-
Step 1: Ring Formation: Condensation reactions to form the core pyrimidine ring.
-
Step 2: Functionalization: Introduction of reactive handles (e.g., chlorine atoms) that allow for subsequent diversification.
-
Step 3: Diversity Introduction: Parallel synthesis using a variety of amines, alcohols, or other nucleophiles to append different R-groups, creating a diverse library of final compounds.[8][9]
This modularity is key to systematically exploring the structure-activity relationship (SAR) in later stages.
1.2. Quality Control (QC): The Non-Negotiable Step
Before initiating a screen, every compound in the library must undergo rigorous QC. This is a critical self-validating step to ensure that observed activity is real and attributable to the intended chemical structure.
| QC Parameter | Methodology | Acceptance Criteria | Rationale |
| Purity | LC-MS (Liquid Chromatography-Mass Spectrometry) | >95% | Prevents false positives or negatives arising from active or interfering impurities. |
| Identity Confirmation | HRMS (High-Resolution Mass Spectrometry), NMR (Nuclear Magnetic Resonance) | Measured mass matches calculated mass (±5 ppm); NMR spectrum consistent with proposed structure. | Confirms that the correct molecule was synthesized and is present in the well. |
| Solubility | Nephelometry or visual inspection in assay buffer | Soluble at the highest screening concentration. | Prevents compound precipitation, which is a common source of assay artifacts. |
Section 2: The High-Throughput Screening (HTS) Campaign
With a QC-passed library, the campaign moves to high-throughput screening, a process of leveraging automation to test thousands of compounds rapidly.[10]
2.1. Assay Development and Miniaturization
The first task is to adapt a biological assay to a high-throughput format (typically 384- or 1536-well plates).[10] Let's consider a common target for pyrimidine inhibitors: a protein kinase.
Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol measures the amount of ATP remaining after a kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[11]
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 20-50 nL of each library compound from the source plates into the bottom of a 384-well assay plate. This minimizes DMSO concentration in the final assay.
-
Enzyme & Substrate Addition: Prepare a reaction mixture containing the target kinase and its specific peptide substrate in kinase assay buffer. Dispense 10 µL of this mixture into each well.
-
Incubation: Allow the compounds to pre-incubate with the enzyme for 30-60 minutes at room temperature. Causality Insight: This step allows the inhibitor to bind to its target before the reaction is initiated, which is critical for identifying time-dependent or slow-binding inhibitors.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing ATP.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes. This period must be within the linear range of the reaction, determined during assay development.
-
Detection: Add 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a light signal proportional to the remaining ATP.
-
Data Acquisition: After a brief incubation to stabilize the signal, read the luminescence on a plate reader.
2.2. The Screening Workflow: A Validating System
The entire HTS process is designed with internal checks to ensure data quality.
Caption: High-Throughput Screening (HTS) and Hit Validation Workflow.
2.3. Data Analysis and Hit Identification
Raw data from the plate reader is normalized using on-plate controls:
-
100% Inhibition Control (Positive Control): A known, potent inhibitor of the target.
-
0% Inhibition Control (Negative Control): DMSO vehicle only.
The Percent Inhibition for each library compound is calculated:
% Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)
A Z'-factor is calculated for each plate to quantify assay quality. A Z'-factor > 0.5 is considered excellent and indicates a robust, reliable screen.[12]
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are declared "primary hits."
Section 3: Hit Confirmation and Validation
A primary hit is merely a starting point. This phase is dedicated to eliminating the false positives that are inherent in any HTS campaign.[13]
3.1. Hit Re-testing and Dose-Response Analysis
Primary hits are re-ordered or sourced as fresh powder to rule out sample handling errors. They are then tested in the primary assay across a range of concentrations (typically an 8- to 12-point titration). This generates a dose-response curve, from which the IC50 (the concentration required to inhibit 50% of the target's activity) is calculated. A sigmoidal curve is the hallmark of a well-behaved inhibitor.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmatory IC50 (µM) | Hill Slope | Notes |
| TFMP-001 | 85.2 | 0.75 | 1.1 | Confirmed active, classic dose-response. |
| TFMP-002 | 65.8 | > 50 | N/A | False positive, inactive on re-test. |
| TFMP-003 | 99.1 | 1.2 | 2.5 | Potential aggregator (steep slope). Flag for follow-up. |
| TFMP-004 | 72.4 | 2.3 | 0.9 | Confirmed active. |
3.2. Orthogonal and Counter-Screening
This is the most crucial self-validating step. A validated hit must demonstrate its activity in a different assay format (orthogonal) and show selectivity by being inactive in a counter-screen.
-
Orthogonal Assay: If the primary screen was biochemical (e.g., Kinase-Glo®), an orthogonal assay could be a cell-based one, such as measuring the phosphorylation of a downstream substrate in a relevant cell line.[14] This confirms the compound is active in a more complex biological environment.
-
Counter-Screen: To ensure selectivity, hits are tested against a related kinase. For a campaign targeting JAK1, a counter-screen against the highly homologous JAK2 is essential to identify selective inhibitors.[14] This step weeds out non-specific or promiscuous compounds.
Caption: Logical flow for hit validation and artifact rejection.
Section 4: The Path Forward: Hit-to-Lead (H2L)
The output of this exploratory screen is not a drug, but a collection of validated hits. The Hit-to-Lead (H2L) phase uses these starting points to initiate a medicinal chemistry program.[13][15] This involves:
-
Initial SAR Exploration: Synthesizing and testing close analogs of the validated hits to understand which parts of the molecule are essential for activity.[16]
-
Property Profiling: Evaluating hits for drug-like properties such as metabolic stability (e.g., in liver microsomes) and cytotoxicity.
-
Intellectual Property: Assessing the novelty of the chemical scaffold to ensure freedom to operate.
By following this rigorous, multi-step process, a high-quality trifluoromethyl pyrimidine library can be effectively screened to yield validated, tractable hits that serve as the foundation for a successful drug discovery program.
References
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC. National Institutes of Health. [Link]
-
Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Mhaske, S. B., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC. National Institutes of Health. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]
-
Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC. National Institutes of Health. [Link]
-
H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]
-
Vichem. (2025). Hit to lead optimization, patentable lead generation. Vichem. [Link]
-
Wang, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC. National Institutes of Health. [Link]
-
Gobbi, S., et al. (2010). Thienopyrimidines as β3-adrenoceptor agonists: hit-to-lead optimization. PubMed. [Link]
-
Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
Zhu, X., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC. National Institutes of Health. [Link]
-
El-Abd, Y., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. National Institutes of Health. [Link]
-
Shi, D., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. National Institutes of Health. [Link]
-
Wikipedia. (2023). Hit to lead. Wikipedia. [Link]
-
Ogawa, Y., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
ResearchGate. (2022). Case studies of fluorine in drug discovery. ResearchGate. [Link]
-
The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. UF Scripps. [Link]
-
Technical University of Denmark. (n.d.). Design, synthesis, and screening of an RNA optimized fluorinated fragment library. DTU Orbit. [Link]
-
Wang, S., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PubMed. [Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 11. benchchem.com [benchchem.com]
- 12. High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hit to lead - Wikipedia [en.wikipedia.org]
- 14. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]
- 16. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol Scaffold
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Within this privileged class of heterocycles, this compound emerges as a particularly valuable building block for the synthesis of potent and selective kinase inhibitors. Its utility stems from a combination of factors: the inherent ability of the pyrimidine core to form crucial hydrogen bonds with the kinase hinge region, and the strategic placement of the methyl and trifluoromethyl groups.[2]
The trifluoromethyl (-CF3) group, in particular, offers significant advantages in drug design. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] This often translates to improved pharmacokinetic profiles and overall efficacy of the resulting inhibitor. This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.
Core Synthesis Strategy: Building Kinase Inhibitors from a Pyrimidine Scaffold
A common and effective strategy for synthesizing kinase inhibitors from a pyrimidine core involves a multi-step process that leverages the differential reactivity of the pyrimidine ring. The following workflow illustrates a general approach, starting from a commercially available precursor and culminating in a diverse library of potential kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
This initial step activates the pyrimidine ring for subsequent nucleophilic aromatic substitution reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (catalyst)
-
Toluene (solvent)
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Protocol 2: Synthesis of N-Aryl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine Derivatives
This protocol details the nucleophilic aromatic substitution (SNAr) reaction to introduce the first point of diversity.
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (from Protocol 1)
-
Substituted aniline (or other primary amine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 eq)
-
Isopropanol or other suitable solvent
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in isopropanol in a round-bottom flask.
-
Add the substituted aniline (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-aryl-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine derivative.
Characterization of Synthesized Inhibitors
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 19F NMR spectroscopy to confirm the chemical structure. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized and characterized, the compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro assays and progressing to cell-based and potentially in vivo studies.
In Vitro Kinase Inhibition Assays
These assays are the primary method for determining the potency and selectivity of an inhibitor against a panel of kinases.[5] A common method is the luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.[6]
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the serially diluted test compound or a DMSO control.[6]
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.[6]
-
ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, often through a luminescent signal.[6]
-
Data Analysis: Measure the luminescence and plot the signal against the inhibitor concentration to determine the IC50 value.[6]
Cell-Based Assays
Cell-based assays are crucial for understanding how a potential kinase inhibitor acts within a physiologically relevant context.[7] These assays can measure the impact of the inhibitor on downstream signaling pathways or on cell viability and proliferation.[8][9]
Example: Cellular Phosphorylation Assay This assay quantifies the phosphorylation of a downstream substrate of the target kinase within cells.[9]
General Procedure:
-
Cell Culture and Treatment: Seed cells that endogenously express the target kinase into a 96-well plate. Treat the cells with various concentrations of the test compound.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the cellular proteins.
-
Detection: Use an ELISA or a similar antibody-based method to detect the levels of the phosphorylated substrate.[9]
-
Analysis: Compare the levels of the phosphorylated substrate in treated cells to control cells to determine the inhibitory effect of the compound.
The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor synthesized from the this compound scaffold.
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Conclusion
This compound is a highly versatile and valuable scaffold for the synthesis of novel kinase inhibitors. The strategic incorporation of the trifluoromethyl group can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new generations of targeted therapeutics.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Martens, S. (2023, September 23). In vitro kinase assay. protocols.io.
- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
- ResearchGate. (n.d.). (PDF) In vitro kinase assay v1.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine.
- BenchChem. (n.d.). A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers.
- Ding, K., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457.
- Casini, A., & Bazzicalupi, C. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5463.
- ResearchGate. (2025, August 6). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF.
- Kumar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(3), 302.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(42), 28046–28056.
- Deshmukh, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. inits.at [inits.at]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The strategic incorporation of a trifluoromethyl (CF3) group, as seen in this compound, offers profound advantages in drug design. The CF3 group is a powerful modulator of a molecule's physicochemical properties; its high electronegativity can alter the acidity of nearby protons and influence binding interactions, while its lipophilicity can enhance membrane permeability and metabolic stability.[2] This unique combination of a privileged scaffold and a bio-potentiating functional group makes this compound a valuable building block for the synthesis of novel kinase inhibitors, antifungal agents, and other potential therapeutics.[3][4][5]
This guide provides a comprehensive overview of the essential experimental protocols for the synthesis, characterization, and biological evaluation of this compound, grounded in established chemical principles and field-proven insights.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is critical for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 2836-44-4 | [6] |
| Molecular Formula | C₆H₅F₃N₂O | [7] |
| Molecular Weight | 178.11 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Storage | Room temperature, in a dry, sealed container | [7] |
PART 1: Synthesis Protocol
The following is an exemplary protocol for the synthesis of this compound, adapted from established methods for the synthesis of trifluoromethyl-substituted pyrimidines.[8][9] The core of this synthesis is a condensation reaction between a trifluoromethyl-β-diketone and a suitable amidine.
Diagram of Synthetic Pathway
Caption: Synthetic route to this compound.
Step-by-Step Synthesis Protocol
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (100 mmol) of sodium metal in 100 mL of absolute ethanol with stirring. This should be done carefully and under an inert atmosphere.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 18.4 g (100 mmol) of ethyl trifluoroacetoacetate dropwise at room temperature.
-
Addition of Acetamidine: Following the addition of the β-ketoester, add 9.45 g (100 mmol) of acetamidine hydrochloride in one portion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in 100 mL of water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6. The resulting precipitate is the crude product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
PART 2: Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the pyrimidine ring proton (CH), and a broad singlet for the hydroxyl group (OH) proton. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon, the carbons of the pyrimidine ring, and the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.[3]
-
¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion for C₆H₅F₃N₂O is m/z 179.0429.[3]
PART 3: Safety and Handling
Fluorinated organic compounds require careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][9]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
PART 4: Application Protocols
Based on the known biological activities of trifluoromethyl pyrimidine derivatives, this compound is a promising candidate for screening in various biological assays.[3][4][5]
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing.[10]
Caption: Workflow for in vitro antifungal susceptibility testing.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI or EUCAST guidelines.[10] The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include positive (fungus only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Kinase Inhibitor Screening Assay
This is a general protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound against a specific kinase (e.g., a receptor tyrosine kinase).[11][12]
Sources
- 1. Synthesis and biological activity of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 8. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Potential of Trifluoromethyl-Substituted Pyrimidines in Crop Protection
The pyrimidine scaffold is a cornerstone in the development of biologically active molecules, with numerous derivatives commercialized as pharmaceuticals and agrochemicals.[1][2] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their biological efficacy.[3][4] This is attributed to the unique properties of the -CF3 group, which increases metabolic stability, membrane permeability, and binding affinity to target enzymes.[3] Consequently, trifluoromethyl pyrimidine derivatives are a focal point in the discovery of new-generation fungicides, herbicides, and insecticides.[4][5][6]
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a key intermediate and a potential active ingredient in its own right for the development of novel crop protection agents.[7] Its structural features suggest potential for broad-spectrum biological activity. These application notes provide a comprehensive guide for researchers on the potential applications of this compound in agrochemicals, including detailed protocols for synthesis, biological screening, and mechanism of action studies.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a cyclocondensation reaction, a common method for constructing the pyrimidine ring.[1] A typical synthetic route involves the reaction of ethyl trifluoroacetoacetate with acetamidine hydrochloride.
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Protocol 1: Laboratory-Scale Synthesis
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Ethyl trifluoroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (2M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL).
-
Addition of Reagents: To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir for 15 minutes at room temperature. Then, add ethyl trifluoroacetoacetate (1.0 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with 2M HCl to a pH of approximately 5-6. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Herbicidal Applications
Derivatives of pyrimidine are known to exhibit potent herbicidal activity.[1][2] A novel class of herbicides acts by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in plants.[8][9][10] The structural similarity of this compound to known pyrimidine-based herbicides suggests it could be a potent inhibitor of this pathway.
Proposed Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The proposed mechanism involves the binding of the pyrimidine derivative to the ubiquinone binding site of the DHODH enzyme, which is located on the inner mitochondrial membrane.[8][10] This binding event blocks the electron transfer step in the oxidation of dihydroorotate to orotate, leading to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis, ultimately causing cell cycle arrest and plant death.[9]
Mechanism of Action Diagram
Caption: Proposed herbicidal mechanism via DHODH inhibition.
Protocol 2: In Vitro Herbicidal Activity Screening
This protocol describes a method for evaluating the pre-emergence herbicidal activity of this compound on model weed species.
Materials:
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.
-
This compound
-
Acetone
-
Tween-20
-
Petri dishes
-
Filter paper
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of dilutions (e.g., 1, 10, 50, 100 µg/mL) in water containing 0.1% Tween-20.
-
Seed Plating: Place a sterile filter paper in each petri dish and moisten with 5 mL of the respective test solution. A control group should be treated with the solvent blank.
-
Incubation: Place 10-15 seeds of each weed species in the petri dishes. Seal the dishes and incubate in a growth chamber with a 12h/12h light/dark cycle at 25°C.
-
Data Collection: After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.
-
Analysis: Calculate the inhibition percentage relative to the control. Determine the GR50 (concentration causing 50% growth reduction) for each species.
Protocol 3: Small-Scale Field Trial for Herbicidal Efficacy
This protocol provides a general framework for conducting preliminary field trials to assess the herbicidal efficacy and crop safety of a formulated product.[11][12][13][14][15]
Materials:
-
Formulated this compound (e.g., as a wettable powder or emulsifiable concentrate).
-
Backpack sprayer with calibrated nozzles.
-
Designated field plots with target weeds and a test crop (e.g., wheat or corn).[16]
-
Personal Protective Equipment (PPE).
Procedure:
-
Experimental Design: Use a randomized complete block design with at least three replications for each treatment.[11] Include an untreated control and a commercial standard herbicide for comparison.
-
Formulation and Application: Prepare the spray solution of the test compound at various application rates (e.g., 50, 100, 200 g a.i./ha). Apply uniformly to the plots using a calibrated backpack sprayer.
-
Evaluation:
-
Weed Control: Assess the percentage of weed control visually at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete control).[15]
-
Crop Injury: Evaluate crop phytotoxicity at the same intervals using a 0-100% scale (0 = no injury, 100 = crop death).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Part 3: Fungicidal Applications
Pyrimidine derivatives are a significant class of fungicides used to control a wide range of plant fungal diseases.[5][6] The trifluoromethyl pyrimidine scaffold is a key component in the design of novel antifungal agents.[17]
Potential Fungicidal Activity
Derivatives of trifluoromethyl pyrimidine have shown good in vitro antifungal activities against various plant pathogens such as Botrytis cinerea, Pyricularia oryzae, and Sclerotinia sclerotiorum.[5][17]
Protocol 4: In Vitro Antifungal Activity Assay
This protocol details the mycelial growth inhibition method to screen for antifungal activity.
Materials:
-
Cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum).
-
Potato Dextrose Agar (PDA) medium.
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Cork borer
Procedure:
-
Preparation of Media: Prepare PDA medium and autoclave. While still molten, add the test compound (dissolved in a small amount of DMSO) to achieve final concentrations (e.g., 1, 5, 10, 50 µg/mL). Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treatment. Determine the EC50 value (effective concentration for 50% inhibition).
Data Presentation
The following table summarizes the reported antifungal activity of some trifluoromethyl pyrimidine derivatives, which can serve as a benchmark for evaluating this compound.
| Compound | Fungal Species | Inhibition (%) at 50 µg/mL | Reference |
| Trifluoromethyl pyrimidine amide derivative 5a | Botryosphaeria dothidea | 75.6 | [5] |
| Trifluoromethyl pyrimidine amide derivative 5a | Botrytis cinerea | 68.9 | [5] |
| Trifluoromethyl pyrimidine amide derivative 5a | Sclerotinia sclerotiorum | 82.3 | [5] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative 5h | Cucumber Botrytis cinerea | 85.2 | [17] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative 5o | Strawberry Botrytis cinerea | 88.6 | [17] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols outlined in these application notes provide a solid foundation for researchers to explore its potential as a herbicide, fungicide, or other crop protection agent. Further research should focus on derivatization of the 4-hydroxyl group to create a library of analogues for structure-activity relationship (SAR) studies, which could lead to the discovery of more potent and selective active ingredients.
References
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 935574. [Link]
-
Li, et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Synermag. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. [Link]
-
Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 935575. [Link]
-
Wang, F., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS, 120(48), e2313197120. [Link]
-
Lesso, et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. [Link]
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]
-
Li, et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. PubMed. [Link]
-
Lesso, et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. National Library of Medicine. [Link]
-
Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
-
Oki, T., & Sato, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 167–181. [Link]
-
Uneme, H. (2018). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]
- Google Patents. (n.d.).
-
Wang, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(11), 3418–3431. [Link]
-
Meng, F. F., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2320. [Link]
-
ICN Bureau. (2024, August 25). Moa announces international field trial success of new classes of herbicides. Indian Chemical News. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Pyrimidine herbicide compounds.
-
Request PDF. (n.d.). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. ResearchGate. [Link]
-
Wang, C., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7384. [Link]
-
Wang, C., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(25), 6968–6980. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
SGS. (2025). Focus on Field Trials 2025. [Link]
-
Corteva Agriscience. (n.d.). TerraVue™ Herbicide Featured in UW-Madison Field Study. [Link]
-
Penn State Weed Science. (n.d.). Field Trial Reports. [Link]
-
Request PDF. (n.d.). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. ResearchGate. [Link]
-
Request PDF. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
Motooka, P., et al. (2003). Summaries of herbicide trials for pasture, range, and non-cropland weed control--2002. CTAHR. [Link]
-
Jarząb, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6650. [Link]
-
Gribanov, I., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(19), 6651. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chigroup.site [chigroup.site]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moa announces international field trial success of new classes of herbicides [indianchemicalnews.com]
- 12. sgs.com [sgs.com]
- 13. TerraVue™ Herbicide Featured in UW-Madison Field Study | Corteva Agriscience™ [corteva.com]
- 14. Field Trial Reports – Penn State Weed Science [sites.psu.edu]
- 15. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 16. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Introduction
2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, a pyrimidine core substituted with a methyl group and a trifluoromethyl group, impart unique physicochemical properties that are crucial for its biological activity. As with any compound intended for pharmaceutical applications, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and draw from extensive experience in the characterization of related heterocyclic compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing robust analytical methods.
| Property | Value | Source |
| CAS Number | 2836-44-4 | VSNCHEM, CyclicPharma |
| Molecular Formula | C₆H₅F₃N₂O | VSNCHEM, CyclicPharma |
| Molecular Weight | 178.11 g/mol | VSNCHEM, CyclicPharma |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
| Melting Point | 141.0 - 145.0 °C | TCI Chemicals, Sigma-Aldrich |
| Boiling Point | 148.6 °C at 760 mmHg (Predicted) | Sigma-Aldrich |
| Solubility | Soluble in Methanol | TCI Chemicals |
The presence of the trifluoromethyl group significantly influences the compound's electronegativity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of the compound in solution.
1. ¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.5 ppm.
-
Pyrimidine Ring Proton (-CH=): A singlet is expected for the proton on the pyrimidine ring, likely in the aromatic region (δ 6.0-8.0 ppm). The exact shift will be influenced by the electronic effects of the substituents.
-
Hydroxyl Proton (-OH): A broad singlet is expected, and its chemical shift can vary significantly (δ 4.0-12.0 ppm) depending on the solvent, concentration, and temperature. This signal will be exchangeable with D₂O.
-
-
Rationale for Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar pyrimidinol and to observe the exchangeable -OH proton. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the -OH proton signal, which should disappear or significantly decrease in intensity.
2. ¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic C-F couplings.
-
Expected Chemical Shifts (δ) and Couplings:
-
Methyl Carbon (-CH₃): A signal is expected around δ 20-30 ppm.
-
Pyrimidine Ring Carbons: Several signals are expected in the aromatic region (δ 100-170 ppm). The carbons attached to nitrogen and oxygen will be deshielded and appear at a higher chemical shift.
-
Trifluoromethyl Carbon (-CF₃): A quartet is expected due to coupling with the three fluorine atoms (¹JCF), typically in the range of δ 115-130 ppm. The C-F coupling constant will be large (~270-280 Hz).
-
-
Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each unique carbon. Gated decoupling experiments can be used to observe C-H couplings if needed for assignment.
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Technique: Proton-decoupled.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Acquisition and Processing: Acquire and process the spectrum to identify all carbon signals and their characteristic couplings.
3. ¹⁹F NMR Spectroscopy
-
Principle: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. It provides information about the chemical environment of the fluorine atoms.
-
Expected Chemical Shift (δ):
-
Trifluoromethyl Group (-CF₃): A singlet is expected for the three equivalent fluorine atoms. The chemical shift will be characteristic of a CF₃ group attached to a pyrimidine ring. The pKa of the compound can also be determined by monitoring the change in the ¹⁹F chemical shift as a function of pH.
-
-
Rationale for Experimental Choices: No special solvent is required as long as the compound is soluble. The spectrum is typically referenced to an external standard like CFCl₃.
Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F.
-
Technique: Proton-decoupled.
-
Referencing: Use an external or internal standard.
-
-
Data Acquisition: Acquire the spectrum to confirm the presence and environment of the trifluoromethyl group.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of the compound and can reveal structural information through fragmentation patterns.
-
Expected Results:
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 179.05 or the deprotonated molecule [M-H]⁻ at m/z 177.03 should be observed, confirming the molecular weight.
-
Fragmentation Pattern: The fragmentation of pyrimidine derivatives often involves the loss of small molecules or radicals from the ring and its substituents. Common fragmentation pathways include the loss of CO, HCN, or cleavage of the substituent groups. The trifluoromethyl group may be lost as a ·CF₃ radical.
-
-
Rationale for Experimental Choices: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. ESI is a soft ionization technique suitable for this polar molecule, while electron ionization (EI) can provide more extensive fragmentation information, often used in conjunction with Gas Chromatography (GC-MS).
Protocol for LC-MS (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC Conditions:
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point for polar heterocyclic compounds.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Parameters:
-
Ionization Mode: ESI positive and negative modes.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Analyze the spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Characteristic Absorptions (cm⁻¹):
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H Stretch: If tautomerism to the keto form occurs, an N-H stretch may be observed around 3100-3500 cm⁻¹.
-
C-H Stretch: Aromatic and aliphatic C-H stretches around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
-
C=O Stretch (Keto tautomer): A strong absorption between 1650-1720 cm⁻¹ would indicate the presence of the keto tautomer (pyrimidinone).
-
C=N and C=C Stretches: Ring stretching vibrations in the 1450-1650 cm⁻¹ region.
-
C-F Stretches: Strong absorptions in the 1000-1400 cm⁻¹ region are characteristic of the trifluoromethyl group.
-
-
Rationale for Experimental Choices: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation, or as a KBr pellet.
Protocol for FTIR-ATR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Rationale for Method Development:
-
Column Selection: A reversed-phase C18 column is a good starting point for this moderately polar compound. For improved peak shape with basic compounds, a column with polar end-capping or a polar-embedded phase can be beneficial.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the pyrimidinol. A buffer with a pKa within ±1 unit of the target pH is recommended. Given the acidic nature of the pyrimidinol, a slightly acidic mobile phase (e.g., using formic acid or acetate buffer) can improve peak shape.
-
Detection: The pyrimidine ring contains a chromophore that should absorb UV light. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to check for peak purity.
-
Protocol for Purity Analysis by HPLC:
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, scan 200-400 nm (monitor at λmax) |
-
Data Analysis: Integrate the peaks and calculate the purity of the main component as a percentage of the total peak area.
Gas Chromatography (GC)
-
Principle: GC separates volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like pyrimidinols to increase their volatility.
-
Rationale for Method Development: Direct GC analysis might be challenging due to the polarity and potential thermal lability of the hydroxyl group. Silylation (e.g., with BSTFA) is a common derivatization technique to make the compound more volatile and suitable for GC analysis.
-
Detection: A Flame Ionization Detector (FID) can be used for general-purpose analysis, while a Mass Spectrometer (MS) provides structural information and higher specificity.
Protocol for GC-MS Analysis (after derivatization):
-
Derivatization: React a small amount of the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide) in a suitable solvent (e.g., pyridine or acetonitrile) at a slightly elevated temperature (e.g., 60 °C for 30 minutes).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Analyze the chromatogram for the derivatized compound and its fragmentation pattern in the mass spectrum.
Advanced Characterization
For a more in-depth structural analysis, especially for confirming the solid-state structure, X-ray crystallography can be employed.
Single-Crystal X-ray Diffraction
-
Principle: This technique provides the precise three-dimensional arrangement of atoms in a crystal, confirming the molecular structure and providing information on bond lengths, bond angles, and intermolecular interactions.
-
Procedure:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and structural parameters.
-
Workflow and Data Integration
A logical workflow ensures comprehensive characterization of this compound.
Leveraging 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol in Suzuki-Miyaura Cross-Coupling Reactions: From Activation to Application
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylated pyrimidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a readily available and valuable building block for accessing this important chemical space. However, its direct use in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling is precluded by the poor leaving group ability of the C4-hydroxyl group. This comprehensive guide provides a field-proven, two-stage strategy that first involves the efficient activation of the pyrimidinol to its corresponding 4-chloro derivative, followed by a detailed and optimized protocol for its subsequent Suzuki-Miyaura cross-coupling. We delve into the causality behind experimental choices, from reagent selection to reaction monitoring, to empower researchers in drug discovery and materials science to reliably synthesize novel 4-aryl-2-methyl-6-(trifluoromethyl)pyrimidines.
Foundational Principles: Understanding the Substrate
Tautomerism and Reactivity
This compound exists in a tautomeric equilibrium with its more stable pyrimidin-4(3H)-one form.[2] This lactam-like character is central to its reactivity. The C4-hydroxyl group is not readily displaced in cross-coupling reactions; therefore, direct coupling is not feasible. The synthetic strategy hinges on converting this hydroxyl group into a competent leaving group, most commonly a halide.
Electronic Landscape
The pyrimidine ring is electronically influenced by two key substituents:
-
2-Methyl Group: A weak electron-donating group.
-
6-Trifluoromethyl Group (-CF3): A potent electron-withdrawing group due to the high electronegativity of fluorine.[1]
The strong inductive effect of the -CF3 group renders the pyrimidine ring electron-deficient. This property is highly advantageous for the Suzuki coupling of the activated halide intermediate, as it facilitates the rate-limiting oxidative addition step at the palladium catalyst.[3][4]
Stage 1 Protocol: Activation of the Pyrimidinol
The conversion of the C4-OH group to a C4-Cl is the critical first step. Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for this transformation on pyrimidinone and related heterocyclic systems.
Experimental Protocol 1: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
Objective: To convert the C4-hydroxyl group into a chloro leaving group, activating the substrate for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, can facilitate reaction)
-
Toluene or Acetonitrile (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (5.0 - 10.0 eq). If desired, a high-boiling point tertiary amine like DIPEA (1.2 eq) can be added cautiously. The use of excess POCl₃ often serves as both reagent and solvent.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup - Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the excess acid until the effervescence ceases and the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent coupling step.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the activated pyrimidine, forming a Pd(II) complex. The electron-deficient nature of the pyrimidine ring accelerates this step.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide.[7][8][9]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Stage 2 Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with a variety of aryl- and heteroarylboronic acids.
Experimental Protocol 2: Synthesis of 4-Aryl-2-methyl-6-(trifluoromethyl)pyrimidines
Objective: To couple the activated pyrimidine with an organoboron reagent to form the desired C-C bond.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol as a Versatile Building Block for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1][2] Its ability to mimic the purine bases of DNA and RNA allows for effective interaction with a multitude of biological targets, particularly protein kinases.[3] This guide provides an in-depth technical overview of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol , a highly functionalized building block poised for the synthesis of next-generation kinase inhibitors. We will detail its synthesis, derivatization into a key reactive intermediate, and subsequent application in palladium-catalyzed cross-coupling reactions to generate libraries of potential anticancer agents. Furthermore, we provide standardized protocols for the biological evaluation of these novel compounds, focusing on cytotoxicity and target kinase inhibition.
Introduction: The Strategic Advantage of the 2-Methyl-6-(trifluoromethyl)pyrimidine Scaffold
The unique substitution pattern of this compound offers a compelling combination of features for modern drug design.
-
The Pyrimidine Core: Pyrimidine derivatives are well-established as "hinge-binding" motifs for ATP-competitive kinase inhibitors.[3] Nitrogen atoms within the ring act as crucial hydrogen bond acceptors, anchoring the small molecule within the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[4][5]
-
The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely employed strategy in medicinal chemistry to enhance a drug candidate's properties.[6] This highly electronegative moiety can significantly improve:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability, improving cellular uptake and oral bioavailability.
-
Binding Affinity: The potent electron-withdrawing nature of the CF3 group can modulate the electronics of the pyrimidine ring, potentially leading to stronger and more selective interactions with the target protein.
-
-
The 2-Methyl Group: This small alkyl group can provide beneficial steric interactions within the kinase active site and can be a key element in achieving selectivity for the target kinase.
This combination of a proven kinase-binding scaffold with metabolism- and potency-enhancing functional groups makes this compound a valuable starting point for the discovery of novel anticancer therapeutics.
Synthesis of the Core Building Block and Key Intermediate
The utility of this compound in a drug discovery campaign is contingent on its efficient synthesis and conversion into a versatile intermediate suitable for parallel synthesis. The following protocols outline a robust pathway to this end.
Protocol 1: Proposed Synthesis of this compound (1)
This protocol is based on the classical and widely utilized Biginelli-type condensation reaction for pyrimidine synthesis.
Reaction Scheme:
Caption: Proposed synthesis of the core building block.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Add acetamidine hydrochloride to the solution, followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and acidify to pH 5-6 with 2M HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield This compound (1) .
Protocol 2: Synthesis of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (2)
Conversion of the 4-hydroxyl group to a chloro group is a critical activation step, transforming the scaffold into a substrate suitable for palladium-catalyzed cross-coupling reactions.
Reaction Scheme:
Caption: Chlorination of the pyrimidin-4-ol core.
Materials:
-
This compound (1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, suspend this compound (1) in phosphorus oxychloride.
-
Add N,N-Diisopropylethylamine (DIPEA) dropwise to the suspension.
-
Seal the tube and heat the reaction mixture to 110°C for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (2) .
Application in the Synthesis of Kinase Inhibitor Libraries
The chlorinated intermediate (2) is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the rapid diversification of the pyrimidine core at the C4-position, enabling the synthesis of large libraries of compounds for screening.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the coupling of intermediate (2) with a representative arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (2)
-
Aryl- or heteroarylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (2), the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 92 |
| 3 | 3-Pyridinylboronic acid | 78 |
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of intermediate (2) with a representative amine, a key step in synthesizing many kinase inhibitors.[7]
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (2)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and Xantphos. Evacuate and backfill with argon three times.
-
Add NaOt-Bu, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (2), and the amine under a positive pressure of argon.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product Yield (%) |
| 1 | Aniline | 88 |
| 2 | Morpholine | 95 |
| 3 | Benzylamine | 82 |
Biological Evaluation of Synthesized Compounds
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves an initial screen for cytotoxicity against cancer cell lines, followed by more specific assays to determine inhibition of the target kinase.
Protocol 5: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]
Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 6: In Vitro Kinase Inhibition Assay (General)
To confirm that the cytotoxic effect is due to the inhibition of the intended target, a biochemical kinase assay is performed. This protocol provides a general framework for a luminescence-based assay, such as ADP-Glo™.[11]
Targeted Signaling Pathways:
Derivatives of this pyrimidine scaffold are particularly promising as inhibitors of key oncogenic kinases.
Caption: Targeted oncogenic signaling pathways.
Procedure:
-
Kinase Reaction: In a 384-well plate, combine the kinase buffer, the purified target kinase (e.g., EGFR, Aurora A), the specific peptide substrate, and serial dilutions of the test compound.
-
Initiation: Start the reaction by adding an ATP solution (typically at the Kₘ concentration for the specific kinase).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the activity. For ADP-Glo™, this involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.
Table 3: Hypothetical Biological Activity Data
| Compound ID | Target Kinase | Kinase IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |
| Library-001 | EGFR | 15 | 0.25 |
| Library-002 | Aurora A | 8 | 0.12 |
| Library-003 | EGFR | >1000 | >50 |
| Library-004 | Aurora A | 22 | 0.48 |
Conclusion
This compound is a strategically designed building block that provides a direct and efficient route to novel pyrimidine-based anticancer agents. Its synthesis and subsequent chlorination yield a versatile intermediate amenable to high-throughput synthesis of compound libraries via robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide offer researchers a comprehensive workflow, from initial synthesis to biological evaluation, facilitating the discovery and development of potent and selective kinase inhibitors for cancer therapy.
References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]
-
SAR and chemistry of Aurora kinase inhibitors: Discovery of PF-3814735, an oral clinical candidate. (2008). American Association for Cancer Research. Available at: [Link]
-
3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. (2024). Letters in Drug Design & Discovery. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Open University Chemistry Initiative. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). National Institutes of Health. Available at: [Link]
-
Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. (2023). SciSpace. Available at: [Link]
-
Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies. (2011). American Association for Cancer Research. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. Available at: [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. Available at: [Link]
-
SAR around Pyrimidine Derivatives with -CF 2 -Linker. (n.d.). ResearchGate. Available at: [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]
-
In vitro kinase assay. (2023). protocols.io. Available at: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health. Available at: [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Available at: [Link]
-
Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Freie Universität Berlin. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | 2836-44-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-Hydroxy-2-methyl-6-trifluoromethylpyrimidine_TargetMol [targetmol.com]
- 4. 4-HYDROXY-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 4-HYDROXY-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE CAS#: 2836-44-4 [m.chemicalbook.com]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Fungicidal Activity of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol Derivatives
Introduction: The Imperative for Novel Fungicides and the Promise of Pyrimidin-4-ol Derivatives
The relentless evolution of fungal pathogens poses a significant and ongoing threat to global food security and agricultural sustainability. The emergence of resistance to existing fungicides necessitates a continuous pipeline of novel chemical entities with diverse modes of action. Pyrimidine derivatives have long been a cornerstone of agrochemical research, with several commercialized fungicides featuring this heterocyclic scaffold.[1][2] Within this class, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol and its derivatives represent a promising avenue for the development of next-generation fungicides. The trifluoromethyl group often enhances the metabolic stability and potency of bioactive molecules, making this a particularly attractive moiety for agrochemical design.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the evaluation of the fungicidal activity of this compound derivatives. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and insightful investigation into the potential of these compounds. We will delve into the synthesis of the core scaffold, detailed protocols for in vitro and in vivo fungicidal assays against key plant pathogens, and methodologies to investigate the likely mechanism of action through succinate dehydrogenase (SDH) inhibition.
PART 1: Synthesis of this compound Derivatives
A fundamental starting point for any screening campaign is the efficient and reliable synthesis of the target compounds. While a variety of synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a β-dicarbonyl compound with a suitable amidine. For the synthesis of the core scaffold, this compound, a logical approach adapted from known pyrimidine syntheses would involve the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with acetamidine hydrochloride.[2]
Protocol 1: Synthesis of this compound
Objective: To synthesize the core chemical scaffold for further derivatization and biological evaluation.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (2M)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.
-
Amidine Formation: To the stirred solution, add acetamidine hydrochloride (1.1 equivalents) in portions at room temperature. Stir the mixture for 30 minutes to allow for the formation of the free amidine base.
-
Condensation: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in water (100 mL) and acidify to pH 4-5 with 2M hydrochloric acid. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.
PART 2: In Vitro Fungicidal Activity Assays
The initial assessment of fungicidal activity is typically performed in vitro to determine the intrinsic potency of the compounds against target pathogens. The "poisoned food technique" is a widely used and robust method for this purpose.[3][4][5] Here, we provide detailed protocols for evaluating the efficacy of this compound derivatives against two economically important and broad-host-range fungal pathogens: Botrytis cinerea (the causal agent of gray mold) and Rhizoctonia solani (a soil-borne pathogen causing damping-off and root rot).
Protocol 2: In Vitro Mycelial Growth Inhibition Assay against Botrytis cinerea
Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compounds against Botrytis cinerea.
Materials:
-
Pure culture of Botrytis cinerea
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Digital calipers
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
-
Fungicide Amendment: Add the required volumes of the test compound stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Prepare a solvent control set of plates with the same concentration of the solvent used to dissolve the compounds.
-
Plate Pouring: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing 7-day-old culture of B. cinerea and place it mycelial-side down in the center of each PDA plate.
-
Incubation: Incubate the plates at 22 ± 2°C in the dark for 3-5 days, or until the mycelial growth in the control plates has reached the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plates and DT is the average diameter of the fungal colony in the treated plates.
-
-
-
EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical software.
Protocol 3: In Vitro Mycelial Growth Inhibition Assay against Rhizoctonia solani
Objective: To determine the EC₅₀ of the test compounds against Rhizoctonia solani.
Procedure: The protocol is identical to that for B. cinerea (Protocol 2), with the following modifications:
-
Fungus: Use a pure culture of Rhizoctonia solani.
-
Incubation: Incubate the plates at 28 ± 2°C in the dark for 2-4 days. The growth of R. solani is generally faster than B. cinerea.
PART 3: In Vivo Fungicidal Activity Assay
While in vitro assays are crucial for determining intrinsic activity, in vivo assays are essential to evaluate the performance of a compound under more realistic conditions, taking into account factors such as plant uptake, translocation, and metabolism. This protocol describes a protective spray application on tomato plants to assess the efficacy of the derivatives against Botrytis cinerea.[6][7][8][9][10]
Protocol 4: Protective Efficacy on Tomato Plants against Botrytis cinerea
Objective: To evaluate the ability of the test compounds to protect tomato plants from infection by Botrytis cinerea.
Materials:
-
Tomato plants (e.g., variety 'Moneymaker'), 4-6 weeks old
-
Spore suspension of Botrytis cinerea (1 x 10⁶ spores/mL in a nutrient solution)
-
Test compound formulations (e.g., as an emulsifiable concentrate or wettable powder)
-
Handheld sprayer
-
Humid chamber or plastic bags
-
Growth chamber or greenhouse with controlled environment
Procedure:
-
Plant Preparation: Use healthy, uniform tomato plants with at least 4-5 true leaves.
-
Compound Application: Prepare spray solutions of the test compounds at various concentrations (e.g., 50, 100, 250, 500 µg/mL) in water containing a surfactant (e.g., Tween 20 at 0.05%) to ensure even coverage. Spray the plants until runoff, ensuring all leaf surfaces are covered. Include a negative control (water + surfactant) and a positive control (a commercial fungicide known to be effective against B. cinerea).
-
Drying: Allow the treated plants to air dry for 24 hours.
-
Inoculation: Prepare a spore suspension of B. cinerea from a 10-14 day old culture. Spray the plants with the spore suspension until droplets are visible on the leaves.
-
Incubation: Place the inoculated plants in a humid chamber ( >95% relative humidity) at 20-22°C for 48-72 hours to promote infection.
-
Disease Assessment: After the incubation period, move the plants to a growth chamber with a 12-hour photoperiod. Assess disease severity 5-7 days after inoculation. Disease severity can be rated on a scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50%, 3 = 51-75%, 4 = >75% leaf area affected or plant death).
-
Data Analysis: Calculate the disease severity index and the percentage of disease control for each treatment compared to the negative control.
PART 4: Mechanism of Action Studies
Understanding the mechanism of action of a novel fungicide is critical for its development and for managing potential resistance. Many modern fungicides, particularly carboxamides, target the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[11][12] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.[13] A colorimetric assay can be used to determine if this compound derivatives inhibit SDH activity.[11][12][14]
Protocol 5: Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: To determine if the test compounds inhibit the activity of fungal SDH.
Materials:
-
Fungal mycelia (e.g., from Botrytis cinerea or Rhizoctonia solani)
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
SDH Substrate (Succinate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or a tetrazolium salt like INT)
-
Test compound solutions
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Homogenizer
Procedure:
-
Enzyme Preparation:
-
Harvest fresh fungal mycelia from a liquid culture.
-
Homogenize the mycelia in ice-cold SDH Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
The supernatant contains the crude enzyme extract. Determine the protein concentration of the extract.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
Enzyme extract
-
Test compound at various concentrations (or solvent for control)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction: Add the SDH substrate (succinate) and the electron acceptor (e.g., DCPIP) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP reduction). Take readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of SDH inhibition for each concentration relative to the solvent control.
-
Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of SDH activity).
-
Data Presentation and Interpretation
To facilitate the analysis and comparison of the fungicidal activity of the synthesized derivatives, all quantitative data should be summarized in a clear and structured table.
| Compound ID | Structure | In Vitro EC₅₀ (µg/mL) vs. B. cinerea | In Vitro EC₅₀ (µg/mL) vs. R. solani | In Vivo Protective Efficacy (% Disease Control at 250 µg/mL) | SDH Inhibition IC₅₀ (µM) |
| Parent | This compound | ||||
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Commercial Standard | (e.g., Boscalid) |
Structure-Activity Relationship (SAR) Analysis
The data generated from these assays will enable a preliminary structure-activity relationship (SAR) analysis. By comparing the activity of different derivatives, researchers can identify key structural features that contribute to fungicidal potency. For instance, the nature and position of substituents on the pyrimidine ring or on any appended phenyl rings can be systematically varied to understand their impact on activity. This analysis is crucial for guiding the rational design of more potent and selective fungicide candidates. Previous studies on related pyrimidine derivatives have shown that the introduction of specific substituents can significantly influence their antifungal spectrum and efficacy.[1][15]
Visualization of Experimental Workflow and Proposed Mechanism
To provide a clear visual representation of the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of fungicidal activity.
Caption: Proposed mechanism of action via SDH inhibition.
Conclusion
The protocols and application notes presented herein provide a robust framework for the comprehensive evaluation of this compound derivatives as potential novel fungicides. By following these detailed methodologies, researchers can generate reliable and reproducible data on the synthesis, in vitro and in vivo efficacy, and mechanism of action of these promising compounds. The resulting data will be invaluable for guiding lead optimization efforts and ultimately contributing to the development of new tools for sustainable crop protection.
References
-
Du, M., et al. (2017). In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato. Bio-protocol, 7(22), e2613. [Link]
-
Iftikhar, A., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. 3 Biotech, 12(4), 101. [Link]
-
Karthik, L., et al. (2017). Antifungal Activity of Some Botanicals against Seed-borne Fungi. Journal of Agriculture, Food and Natural Resources, 1(1), 40-43. [Link]
-
Li, C., & Pan, N. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 936394. [Link]
-
Miclea, R. V. (2010). In vitro Control of the Fungus Botrytis cinerea Pers. with Plant Extracts. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture, 67(1). [Link]
-
Mondal, P., et al. (2022). Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. Research Trend. [Link]
-
Soylu, E. M., Kurt, S., & Soylu, S. (2010). In vitro and in vivo antifungal activities of the essential oils of various plants against tomato grey mould disease agent Botrytis cinerea. International journal of food microbiology, 143(3), 183–189. [Link]
-
Štefanič, P., et al. (2024). In vivo evaluation of antifungal activity of nicotinamide compounds against Botrytis cinerea in tomatoes. ResearchGate. [Link]
-
TNAU Agritech Portal. (n.d.). Poisoned Food Technique. Retrieved from [Link]
-
Terán, W., et al. (2024). In vitro and in vivo antifungal activity of different bacterial isolates against Botrytis gray mold of tomato. Notulae Scientia Biologicae, 16(3), 11786-11786. [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 27(15), 4938. [Link]
- CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
-
Zheng, L., & Wang, Y. (2011). The research of infection process and biological characteristics of Rhizoctonia solani AG-1 IB on soybean. Journal of Yeast and Fungal Research, 2(6), 93-98. [Link]
-
Munujos, P., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical biochemistry, 212(2), 506–509. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Retrieved from [Link]
-
ResearchGate. (2025). of the structure–activity relationships observed for the tested compounds. Retrieved from [Link]
-
ResearchGate. (2025). In vivo fungicidal activities against B. cinerea on cherry tomatoes. Retrieved from [Link]
-
Sifat, S. S., & Monjil, M. H. (2017). Mycelial growth inhibition of Rhizoctonia by indigenous medicinal plant extract. Progressive Agriculture, 28(3), 190-197. [Link]
-
Valdés-Rodríguez, S., et al. (2020). In vitro evaluation of methods against Botrytis cinerea. Revista Mexicana de Ciencias Agrícolas, 11(3), 643-651. [Link]
-
Xiong, L., et al. (2015). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. In Discovery and Synthesis of Crop Protection Products. ACS Symposium Series, Vol. 1204, pp 279–302. [Link]
Sources
- 1. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. - MedCrave online [medcraveonline.com]
- 6. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. notulaebiologicae.ro [notulaebiologicae.ro]
- 8. In vitro and in vivo antifungal activities of the essential oils of various plants against tomato grey mould disease agent Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nucleophilic Substitution of Pyrimidin-4-ols
Abstract
Pyrimidin-4-ols, and their tautomeric pyrimidin-4(3H)-one forms, are foundational scaffolds in medicinal chemistry, appearing in numerous therapeutic agents.[1] Functionalization of this core, particularly at the C4 position, is crucial for developing new chemical entities and for structure-activity relationship (SAR) studies. However, the hydroxyl/oxo group at the C4 position is a poor leaving group for direct nucleophilic aromatic substitution (SNAr). Therefore, activation is a mandatory prerequisite. This guide provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and mechanistic rationale for the nucleophilic substitution of pyrimidin-4-ols. We will delve into the classic activation via chlorination with phosphoryl chloride (POCl₃) and explore alternative methodologies, offering researchers a robust toolkit for synthesizing diverse pyrimidine derivatives.
Theoretical Background and Mechanistic Principles
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack.[2]
Tautomerism and the Need for Activation
Pyrimidin-4-ol exists in a tautomeric equilibrium with its more stable amide form, pyrimidin-4(3H)-one. In this form, the C4 position bears a carbonyl group, and direct displacement by a nucleophile is not feasible. The core principle for enabling nucleophilic substitution is to convert the C4-oxo group into a good leaving group.
dot digraph "Tautomerism" { graph [fontname="Arial", label="Pyrimidin-4-ol Tautomerism", labelloc=t, fontsize=14]; node [shape=none, fontname="Arial"]; rankdir=LR;
} dot Caption: Tautomeric equilibrium of Pyrimidin-4-ol.
The SNAr Mechanism on Activated Pyrimidines
Once a good leaving group (e.g., -Cl) is installed at the C4 position, the molecule is primed for a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity is restored by the expulsion of the leaving group (e.g., chloride ion).
The attack is highly regioselective for the C4 (and C2/C6) positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen atoms, providing crucial stabilization.[3] Frontier molecular orbital theory also supports this selectivity, indicating that the LUMO coefficient is higher on the C4 carbon compared to other positions, making it the most electrophilic site.[4]
dot digraph "SNAr_Mechanism" { graph [fontname="Arial", label="General SNAr Mechanism at C4", labelloc=t, fontsize=14]; node [shape=none, fontname="Arial"]; rankdir=LR; splines=ortho;
} dot Caption: General SNAr mechanism on a 4-chloropyrimidine.
Activation via Chlorination with Phosphoryl Chloride (POCl₃)
The most common and robust method for activating pyrimidin-4-ols is the conversion to the corresponding 4-chloropyrimidine using phosphoryl chloride (POCl₃). This reaction is versatile and widely used in both laboratory and industrial settings.[5]
Mechanistic Rationale
The reaction proceeds via the pyrimidin-4-one tautomer. The carbonyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by elimination of a chloride ion and subsequent attack by chloride on the C4 position, ultimately leading to the formation of the 4-chloropyrimidine and inorganic phosphorus byproducts. The use of a tertiary amine base, such as N,N-diethylaniline or pyridine, is common to neutralize the HCl generated during the reaction.
Protocol 1: Large-Scale, Solvent-Free Chlorination
This protocol is adapted from a highly efficient, environmentally conscious procedure suitable for multi-gram preparations.[5][6] It minimizes waste by using an equimolar amount of POCl₃ and no additional solvent.
Materials:
-
Pyrimidin-4-ol derivative (0.3 moles)
-
Phosphoryl Chloride (POCl₃) (0.3 moles, 1.0 eq. per -OH group)
-
Pyridine (0.3 moles, 1.0 eq.)
-
Teflon-lined stainless steel sealed reactor
-
Ice, Water, Saturated Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Charging the Reactor: To a 150 mL Teflon-lined stainless steel reactor, add the pyrimidin-4-ol substrate (0.3 moles), POCl₃ (0.3 moles), and pyridine (0.3 moles).
-
Scientist's Note: The use of an equimolar amount of pyridine is crucial for neutralizing the generated HCl, preventing side reactions and improving yield.[5]
-
-
Reaction: Securely seal the reactor. Heat the reaction mixture to 160 °C for 2 hours with stirring.
-
Safety First: This reaction generates pressure. Use a properly rated and maintained pressure vessel. All operations should be conducted in a well-ventilated fume hood.
-
-
Workup - Quenching: After the reaction period, cool the reactor to room temperature. Carefully open the reactor in a fume hood. Cautiously pour the contents onto approximately 100 mL of cold water/ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization & Isolation: Adjust the pH of the aqueous slurry to 8-9 using a saturated Na₂CO₃ solution.
-
Product Isolation: The resulting solid product is typically isolated by filtration, washed with cold water, and dried under vacuum. If the product is an oil, it should be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
| Substrate Example | Temperature (°C) | Time (h) | Isolated Yield (%) | Reference |
| 5-Bromouracil | 160 | 2 | 90.5 | [5] |
| Thymine (5-Methyluracil) | 160 | 2 | 89.2 | [5] |
| 2-Amino-4-hydroxypyrimidine | 160 | 2 | 83.5 | [5] |
Nucleophilic Substitution on 4-Chloropyrimidines
With the activated 4-chloropyrimidine in hand, a wide array of nucleophiles can be introduced at the C4 position.
Amination Reactions
The synthesis of 4-aminopyrimidines is a cornerstone reaction in the development of kinase inhibitors and other pharmaceuticals.
Protocol 2: General Procedure for Catalyst-Free Amination
This protocol is effective for a range of primary and secondary amines and relies on thermal activation.[7]
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol)
-
Amine nucleophile (1.2 mmol, 1.2 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq.)
-
Ethanol or N,N-Dimethylformamide (DMF) (5-10 mL)
Procedure:
-
Reaction Setup: To a solution of the 4-chloropyrimidine (1.0 mmol) in ethanol (5 mL), add the amine (1.2 mmol) and triethylamine (2.0 mmol).
-
Scientist's Note: The base (TEA or DIPEA) is essential to scavenge the HCl produced, driving the reaction to completion. Polar solvents like ethanol or DMF are typically used to facilitate the dissolution of reactants and stabilize the charged Meisenheimer intermediate.[8]
-
-
Reaction: Heat the mixture to reflux (for ethanol) or 80-120 °C (for DMF) and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Nucleophile | Solvent | Temperature | Time | Yield (%) | Reference |
| Indoline | Ethanol | RT | 1 h | ~85-95% (with NaOH) | [9] |
| Aniline | Water/HCl | 80 °C | 6 h | 91 | [10] |
| Morpholine | Water | 80 °C | 24 h | 61 | [11] |
| N-Methylaniline | THF | -60 °C | 0.5 h | >95 (with LiHMDS) | [12] |
Thiolation and Alkoxylation Reactions
Reactions with S- and O-nucleophiles proceed under similar principles, though often require the pre-formation of the corresponding thiolate or alkoxide for sufficient nucleophilicity.
Protocol 3: General Procedure for Thiolation/Alkoxylation
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol)
-
Thiol or Alcohol (1.1 mmol, 1.1 eq.)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 mmol) or Sodium metal (Na)
-
Anhydrous THF or DMF (5 mL)
Procedure:
-
Nucleophile Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), add the thiol or alcohol (1.1 mmol) to a suspension of NaH (1.2 mmol) in anhydrous THF (3 mL) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reaction: Cool the thiolate/alkoxide solution to 0 °C. Slowly add a solution of the 4-chloropyrimidine (1.0 mmol) in anhydrous THF (2 mL).
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Gentle heating may be required for less reactive substrates.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the product via flash column chromatography.
Alternative Activation Methods
While the POCl₃ method is a workhorse, its harsh conditions (high temperature, strong acid byproduct) can be incompatible with sensitive functional groups. Several milder alternatives have been developed.
Activation with BOP Reagent
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a peptide coupling reagent that can effectively activate the C4-oxo group of pyrimidinones for nucleophilic displacement under milder conditions.[15]
Protocol 4: One-Pot Amination/Thiolation using BOP Reagent
This protocol is adapted from work on pyrimidine nucleosides and is suitable for sensitive substrates.[15]
Materials:
-
Pyrimidin-4-ol derivative (0.2 mmol)
-
BOP Reagent (0.4 mmol, 2.0 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.4 mmol, 2.0 eq.)
-
Nucleophile (Amine or Thiol) (0.8 mmol, 4.0 eq.)
-
Anhydrous THF (0.5 mL)
Procedure:
-
Reaction Setup: In a vial under an inert atmosphere, dissolve the pyrimidin-4-ol (0.2 mmol), BOP reagent (2.0 eq.), DBU (2.0 eq.), and the nucleophile (4.0 eq.) in anhydrous THF.
-
Mechanistic Insight: BOP, in the presence of the non-nucleophilic base DBU, activates the carbonyl oxygen of the pyrimidinone, forming a putative O⁴-(benzotriazol-1-yl) intermediate. This intermediate is highly electrophilic and readily displaced by the nucleophile present in the pot.[15]
-
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup and Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to yield the desired product.
Mitsunobu Reaction for O-Alkylation
The Mitsunobu reaction provides a powerful method for the direct O-alkylation of the pyrimidin-4-ol tautomer, converting the hydroxyl group into an ether with inversion of configuration if a chiral alcohol is used as the nucleophile. This method avoids the need for a separate activation step.[16]
Protocol 5: Direct O-Alkylation via Mitsunobu Reaction
Materials:
-
Pyrimidin-4-ol derivative (1.0 mmol)
-
Alcohol nucleophile (1.5 mmol, 1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 eq.)
-
Anhydrous THF (10 mL)
Procedure:
-
Reaction Setup: Dissolve the pyrimidin-4-ol (1.0 mmol), alcohol (1.5 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL) in a flask under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 mmol) dropwise.
-
Safety First: Azodicarboxylates can be shock-sensitive. Handle with care.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours. The formation of a white precipitate (triphenylphosphine oxide) is an indicator of reaction progress. Monitor by TLC.
-
Workup and Purification: Filter the reaction mixture to remove the triphenylphosphine oxide byproduct. Dilute the filtrate with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[17]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low/No Yield in Chlorination | Insufficient temperature; POCl₃ decomposition. | Ensure reaction temperature reaches at least 110 °C. Use freshly distilled or a new bottle of POCl₃. For stubborn substrates, consider adding PCl₅ as a co-reagent.[18] |
| Low/No Yield in SNAr | Poorly activated substrate; weak nucleophile; inappropriate solvent. | Ensure the pyrimidine ring has electron-withdrawing groups if possible. For weak nucleophiles (e.g., anilines), higher temperatures or palladium catalysis may be necessary.[12] Switch to a polar aprotic solvent like DMF or DMSO to better solvate the Meisenheimer complex.[8] |
| Side Product Formation | Hydrolysis/Solvolysis of the 4-chloro intermediate. | Ensure rigorous anhydrous conditions during the SNAr step. If using a protic solvent (e.g., ethanol), minimize reaction time and consider a non-protic alternative if solvolysis is significant.[10] |
| Poor Regioselectivity (e.g., C2 vs C4) | In substrates with multiple leaving groups, selectivity can be an issue. | Reaction conditions can influence selectivity. Lower temperatures and less polar solvents sometimes favor attack at the most electrophilic site (often C4). For challenging cases, palladium-catalyzed methods can offer superior regiocontrol.[12] |
| Difficulty Removing Byproducts | Triphenylphosphine oxide (from Mitsunobu); HMPA (from BOP). | For Mitsunobu, filtration often removes most of the PPh₃O. For BOP, consider using a safer alternative like PyBOP which does not produce the carcinogenic HMPA byproduct.[19] |
Conclusion
The nucleophilic substitution of pyrimidin-4-ols is a versatile and indispensable transformation in modern organic and medicinal chemistry. The classic two-step approach, involving activation with POCl₃ followed by SNAr, remains a reliable and scalable method. However, for substrates bearing sensitive functionalities, milder activation protocols using reagents like BOP or direct functionalization via the Mitsunobu reaction provide powerful alternatives. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of pyrimidine derivatives for applications in drug discovery and beyond.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2021). Molecules. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2003). Organic Letters. [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
-
BOP reagent. (n.d.). Grokipedia. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). ChemProc. [Link]
-
Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products. (2015). Organic & Biomolecular Chemistry. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2014). ACS Sustainable Chemistry & Engineering. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1968). Journal of the Chemical Society C: Organic. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2022). ACS Omega. [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. (2010). Chemical Reviews. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). Molecules. [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. (2021). Journal of the Indian Chemical Society. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. [Link]
-
Pyrimidines. (n.d.). University of Liverpool. [Link]
-
POCl3 Mechanism for Activated Chlorine Formation. (n.d.). Common Organic Chemistry. [Link]
-
Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction - Part I: Influence of the Alcohol on N1- versus O2 Alkylation. (2000). Journal of Organic Chemistry. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2024). Molecules. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). MDPI. [Link]
-
Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. (2010). Molecules. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2011). Chemistry – A European Journal. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2021). MDPI. [Link]
-
A General Protocol for Synthesizing Thiolated Folate Derivatives. (2023). Molecules. [Link]
- Preparation method for chloropyrimidine compound. (2015).
-
Synthesis and characterization of sodium alkoxides. (2006). Bulletin of Materials Science. [Link]
- Synthesis and isolation of metal alkoxides. (2002).
- Process for preparing sodium alkoxides. (2022).
- Process for preparing alkanol alkoxylates. (1985).
-
Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. (2020). Molecules. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals. [Link]
Sources
- 1. Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB | Semantic Scholar [semanticscholar.org]
- 2. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. indianchemicalsociety.com [indianchemicalsociety.com]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Abstract
This application note provides a comprehensive guide for the purification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to its polar nature and the presence of a trifluoromethyl group, this compound presents unique challenges for purification by High-Performance Liquid Chromatography (HPLC). This document outlines a systematic approach to developing a robust purification protocol, from initial analytical method development to preparative scale-up. We will delve into the rationale behind column selection, mobile phase optimization, and gradient design, providing researchers, scientists, and drug development professionals with the necessary tools to achieve high purity and yield of the target compound.
Introduction: The Purification Challenge
This compound (Figure 1) is a substituted pyrimidine. The pyrimidine core is a key structural motif in numerous biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this class of compounds highly relevant in drug discovery.
Figure 1. Chemical Structure of this compound
Caption: Structure of this compound.
The purification of this molecule by reversed-phase HPLC is challenging due to:
-
High Polarity: The pyrimidinol core with nitrogen and oxygen atoms imparts significant polarity, which can lead to poor retention on traditional C18 columns.
-
Fluorine Interactions: The trifluoromethyl group can engage in unique interactions with the stationary phase, which can be leveraged for improved selectivity with fluorinated columns.[1]
-
Potential for Tautomerism: The pyrimidin-4-ol can exist in equilibrium with its pyrimidin-4-one tautomer, which can affect peak shape and retention.
-
Synthetic Impurities: The synthesis of such heterocyclic compounds can result in a variety of impurities, including starting materials, regioisomers, and by-products, which may have similar polarities to the target compound.
This guide provides a systematic workflow to address these challenges and develop a reliable purification method.
Method Development Strategy
A successful preparative HPLC purification begins with a well-developed analytical method.[2][3] The goal is to achieve adequate resolution of the target compound from its impurities, which can then be scaled up for larger quantities.
Physicochemical Properties and Initial Considerations
Initial solubility testing is crucial. The sample should be tested for solubility in common HPLC mobile phase solvents such as water, acetonitrile (ACN), and methanol (MeOH). The sample should ideally be dissolved in the initial mobile phase of the HPLC gradient to ensure good peak shape.[2]
Column Selection
The choice of stationary phase is critical for retaining and separating polar, fluorinated compounds.
-
Polar-Embedded/Endcapped C18 Columns: These columns have a modified surface that makes them more compatible with highly aqueous mobile phases and provides better retention for polar analytes compared to standard C18 columns.[4][5]
-
Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These columns offer alternative selectivity due to dipole-dipole, π-π, and ion-exchange interactions, which can be particularly effective for separating fluorinated compounds and isomers.[1][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are not retained in reversed-phase, HILIC is a viable alternative.[4]
For this application, a polar-endcapped C18 or a PFP column is recommended as a starting point.
Mobile Phase Optimization
The mobile phase composition, including the organic modifier, pH, and additives, significantly impacts selectivity and resolution.[7][8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They should be screened as they can provide different selectivities. Acetonitrile generally has a lower viscosity, leading to lower backpressure.
-
pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[9] Adjusting the pH to suppress the ionization of the analyte can increase its hydrophobicity and retention on a reversed-phase column. It is recommended to screen a pH range, for example, pH 3 (using formic acid or trifluoroacetic acid) and pH 7-8 (using an ammonium acetate or ammonium bicarbonate buffer).
-
Buffers: Using a buffer is essential to maintain a constant pH throughout the analysis, ensuring reproducible retention times.[5][10] For mass spectrometry (MS) compatibility, volatile buffers like formic acid, acetic acid, ammonium formate, and ammonium acetate are preferred.
Experimental Protocols
Materials and Equipment
| Item | Description |
| HPLC System | Analytical and Preparative HPLC systems with UV detection (and optionally Mass Spectrometry) |
| Columns | Analytical (e.g., 4.6 x 150 mm, 5 µm) and Preparative (e.g., 21.2 x 150 mm, 5 µm) Polar-Endcapped C18 or PFP columns |
| Solvents | HPLC-grade Acetonitrile, Methanol, and Water |
| Additives | Formic acid, Trifluoroacetic acid (TFA), Ammonium acetate |
| Sample | Crude this compound product |
Analytical Method Development Workflow
Caption: Workflow for analytical HPLC method development.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in a solvent mixture that ensures complete dissolution (e.g., a small amount of DMSO topped up with the initial mobile phase). Filter the sample through a 0.22 µm syringe filter before injection.
-
Initial Scouting Run:
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a linear gradient of 5% to 95% B over 15 minutes.
-
Detection: UV at a wavelength determined by a UV scan of the analyte (typically around 254 nm for aromatic systems).
-
Injection Volume: 5-10 µL.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution around the target peak. If the compound elutes late, a steeper gradient can be used initially. If peaks are clustered, a shallower gradient in that region will improve separation.[11]
-
If retention is poor, consider switching the organic modifier to methanol or using a PFP column.
-
If peak tailing is observed, especially for this potentially basic compound, adding a different buffer or adjusting the pH might be necessary.
-
Preparative Scale-Up
Once a satisfactory analytical separation is achieved, the method can be scaled up to a preparative column. The primary goal is to maintain the resolution while maximizing throughput.[3][12]
Scaling Calculations:
The flow rate and injection volume can be scaled geometrically based on the column dimensions.
-
Flow Rate Scaling:
-
F_prep = F_anal * (D_prep^2 / D_anal^2)
-
Where F is the flow rate and D is the column's internal diameter.
-
-
Injection Volume/Loading Scaling:
-
Vol_prep = Vol_anal * ((D_prep^2 * L_prep) / (D_anal^2 * L_anal))
-
Where Vol is the injection volume and L is the column length.
-
Online calculators are also available to assist with these calculations.[2][13]
Table 1: Example Scaling from Analytical to Preparative HPLC
| Parameter | Analytical Method | Preparative Method |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 150 mm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | 212 µL (for equivalent volume loading) |
| Gradient Time | 15 min | 15 min (if column lengths are the same) |
Loading Study:
Before committing a large amount of crude material, a loading study should be performed on the analytical column to determine the maximum sample load before resolution is compromised. This is done by making several injections of increasing concentration.
Step-by-Step Preparative Protocol:
-
Prepare the System: Equilibrate the preparative column with the initial mobile phase for at least 5-10 column volumes.
-
Prepare the Sample: Dissolve the crude product in the minimum amount of a weak solvent (ideally the initial mobile phase). Ensure the concentration is below the determined maximum load. Filter the solution.
-
Perform the Injection: Inject the prepared sample onto the preparative column running the scaled-up method.
-
Fraction Collection: Collect fractions based on the UV detector signal. Time-based or peak-based collection can be used. For critical separations, collecting smaller fractions across the peak of interest is advisable to isolate the purest parts.[14]
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Pooling and Evaporation: Combine the fractions that meet the desired purity specifications. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Retention | Analyte is too polar for the stationary phase. Mobile phase is too strong. | Use a polar-endcapped or PFP column. Decrease the percentage of organic modifier. Consider HILIC.[4] |
| Peak Tailing | Secondary interactions with the stationary phase. Column overload. | Adjust mobile phase pH. Use a different buffer. Reduce sample load. |
| Split Peaks | Sample solvent incompatible with mobile phase. Column void or blockage. | Dissolve the sample in the initial mobile phase. Reverse and flush the column or replace it. |
| Low Recovery | Analyte precipitation on the column. Irreversible adsorption. | Check sample solubility in the mobile phase. Modify mobile phase pH or composition. |
Conclusion
The purification of this compound by preparative HPLC requires a systematic approach to method development. By carefully selecting the column and optimizing the mobile phase on an analytical scale, a robust method can be developed and successfully scaled up. This application note provides a framework for researchers to purify this and similar challenging compounds, enabling the advancement of their research and development activities.
References
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
A Guide to Fraction Collection in Chromatography. Gilson. Available from: [Link]
-
Scaling Small Molecule Purification Methods for HPLC. Agilent. Available from: [Link]
-
Introduction to Preparative HPLC. LCGC International. Available from: [Link]
-
Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. Available from: [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available from: [Link]
-
Analytical HPLC to Preparative HPLC. Lab Manager. Available from: [Link]
-
Principles and practical aspects of preparative liquid chromatography. Agilent. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available from: [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Available from: [Link]
-
This compound. Porphyrin-Systems. Available from: [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. Available from: [Link]
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available from: [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available from: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. PMC - NIH. Available from: [Link]
-
Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Available from: [Link]
Sources
- 1. Developing Strategies for Preparative HPLC | Separation Science [sepscience.com]
- 2. Preparative HPLC Column Method Transfer Tool | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Analytical HPLC to Preparative HPLC | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. gilson.com [gilson.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important fluorinated pyrimidine intermediate. We will delve into the reaction mechanism, provide in-depth troubleshooting for common experimental hurdles, and offer validated protocols to enhance your synthetic success.
Synthesis Overview: The Core Reaction
The most common and direct route to synthesizing this compound involves the cyclocondensation reaction between a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, and acetamidine hydrochloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloride and facilitate the condensation.
The reaction proceeds via a well-established mechanism for pyrimidine synthesis: nucleophilic attack by the amidine on the ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidinol ring.
Caption: General mechanism for pyrimidin-4-ol synthesis.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I've isolated no product. What are the primary causes and solutions?
Low conversion is a frequent issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.[1]
Answer:
-
Causality: The cyclocondensation reaction is sensitive to the reactivity of the starting materials and the reaction environment. Inactive reagents, insufficient heat, or an inappropriate solvent can halt the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the ethyl 4,4,4-trifluoroacetoacetate and acetamidine hydrochloride are of high purity and dry. Impurities can inhibit the reaction.[2]
-
Optimize Base and Stoichiometry: A common approach uses sodium ethoxide (NaOEt) in ethanol. Ensure at least two equivalents of the base are used: one to neutralize the acetamidine hydrochloride and one to deprotonate the ketoester, driving the reaction forward.
-
Reaction Temperature and Time: These parameters are critical.[2] While some reactions proceed at room temperature, refluxing in a solvent like ethanol is often necessary to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential product degradation from prolonged heating.[1][2]
-
Solvent Selection: The solvent's polarity can significantly impact reaction rates and yields.[2] Ethanol is a standard choice due to its ability to dissolve the reactants and the sodium ethoxide base. If ethanol provides poor results, consider screening other polar solvents like acetonitrile or even exploring solvent-free conditions.[2]
-
Question 2: My final product is contaminated with significant byproducts. How can I identify and minimize them?
Answer:
-
Causality: Side reactions can compete with the desired cyclization. A common issue in pyrimidine synthesis is the formation of Hantzsch-type dihydropyridine byproducts, especially if ammonia is present from the decomposition of an unstable amidine source.[1] Additionally, self-condensation of the ketoester can occur under certain conditions.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions.[1] If byproducts are significant, try running the reaction at a lower temperature for a longer duration.
-
Order of Addition: The sequence of adding reagents can influence the reaction pathway. A standard and effective method is to first prepare the sodium ethoxide solution in ethanol, add the acetamidine hydrochloride, and finally add the ethyl 4,4,4-trifluoroacetoacetate dropwise while monitoring the temperature.
-
Purification Strategy: If byproducts are unavoidable, effective purification is key. Recrystallization is often the most effective method. A solvent system like ethanol/water or ethyl acetate/hexane can be explored to selectively crystallize the desired product.
-
Question 3: The reaction stalls at an intermediate stage, showing incomplete cyclization. How can I push the reaction to completion?
Answer:
-
Causality: Incomplete cyclization can occur due to insufficient activation of the carbonyl groups or if the reaction conditions are not energetic enough to overcome the activation barrier for the final dehydration step.[1]
-
Troubleshooting Steps:
-
Introduce a Catalyst: While a strong base is often sufficient, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps, though this must be done carefully to avoid unwanted side reactions.[1]
-
Increase Reaction Time/Temperature: As a first step, simply extending the reaction time at reflux can often drive the cyclization to completion. Monitor via TLC to confirm the disappearance of intermediate spots.[1]
-
Ensure Anhydrous Conditions: Water can interfere with the condensation and cyclization steps. Ensure your solvent is dry and the reaction is protected from atmospheric moisture.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for monitoring the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method.[1] Use a mobile phase such as 7:3 hexane:ethyl acetate. The product, being more polar than the starting ketoester, will have a lower Rf value. The disappearance of the starting material spot is a good indicator of reaction completion.
Q: Can other amidines be used in this reaction? A: Yes, the reaction is versatile. However, using acetamidine specifically yields the 2-methyl substituted product. Using other amidines would result in different substitutions at the 2-position of the pyrimidine ring.
Q: How critical are anhydrous conditions for this synthesis? A: Highly critical. The base used (e.g., sodium ethoxide) is sensitive to moisture. Water can consume the base and potentially hydrolyze the ester starting material, leading to lower yields. Always use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
-
Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: In the flask, dissolve sodium metal (2.2 equivalents) in absolute ethanol (15 mL per 10 mmol of limiting reagent) under a nitrogen atmosphere. Allow the mixture to cool to room temperature.
-
Amidine Addition: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 equivalent) portion-wise. Stir for 20 minutes.
-
Ketoester Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting ketoester is consumed.[1]
-
Workup: Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water. Acidify carefully with concentrated HCl to a pH of ~5-6. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid in a vacuum oven. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure this compound.
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes typical outcomes from optimization experiments, demonstrating the importance of key parameters.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | 78 (Reflux) | 6 | 45% |
| 2 | NaOEt (2.2) | Ethanol | 78 (Reflux) | 6 | 85% |
| 3 | NaOEt (2.2) | Acetonitrile | 82 (Reflux) | 6 | 72% |
| 4 | K₂CO₃ (2.5) | DMF | 100 | 12 | 30% |
| 5 | NaOEt (2.2) | Ethanol | 25 (RT) | 24 | 20% |
Data is illustrative and based on established principles of pyrimidine synthesis optimization.[3]
References
- BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis. [URL: https://www.benchchem.com/troubleshooting/unexpected-side-reactions-in-pyrimidine-synthesis]
- BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-unexpected-side-reactions-in-pyrimidine-synthesis]
- WikiLectures. Disorders of pyrimidine metabolism. (2024-01-15). [URL: https://www.wikilectures.eu/w/Disorders_of_pyrimidine_metabolism]
- MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [URL: https://www.msdmanuals.com/professional/pediatrics/inherited-disorders-of-metabolism/pyrimidine-metabolism-disorders]
- Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. (2023-10-18). [URL: https://microbenotes.com/de-novo-pyrimidine-synthesis/]
- ResearchGate. Optimization of the reaction conditions in the synthesis of 4a. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-in-the-synthesis-of-4a-a_tbl1_283845084]
- ResearchGate. Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [URL: https://www.researchgate.
- NIH National Library of Medicine. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750596/]
- Pharmaffiliates. This compound. [URL: https://www.pharmaffiliates.com/en/2-methyl-6-trifluoromethyl-pyrimidin-4-ol]
Sources
Technical Support Center: A Troubleshooting Guide for Trifluoromethyl Pyrimidine Reactions
Welcome to the technical support center for trifluoromethyl pyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this critical chemical scaffold. The inherent electronic properties of the trifluoromethyl group and the pyrimidine ring, while beneficial for the final compound's characteristics, can present unique hurdles in synthetic chemistry. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Section 1: Synthesis of the Trifluoromethyl Pyrimidine Core via Cyclocondensation
The construction of the pyrimidine ring is the foundational step. A prevalent method is the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an amidine or guanidine derivative.[1][2] While seemingly straightforward, this reaction can be prone to issues with yield, purity, and side-product formation.
Frequently Asked Questions (FAQs)
Question: My cyclocondensation reaction is resulting in a low yield of the desired trifluoromethyl pyrimidine. What are the likely causes and how can I improve it?
Answer: Low yields in cyclocondensation reactions for pyrimidine synthesis can stem from several factors. Firstly, the purity of your starting materials is paramount. Ensure your trifluoromethyl-β-ketoester and amidine hydrochloride are of high purity and dry. Moisture can interfere with the reaction.
Secondly, the choice of base and solvent is critical. While various conditions are reported, a common issue is incomplete reaction or degradation of starting materials. Consider screening different bases such as sodium ethoxide or potassium carbonate. The solvent should be chosen to ensure adequate solubility of all reactants. Alcohols like ethanol are common, but for less reactive substrates, a higher boiling point solvent like DMF might be necessary, though it can complicate purification.[2]
Finally, reaction temperature and time are key parameters to optimize. If you observe incomplete conversion at lower temperatures, a gradual increase in temperature might be beneficial. However, excessive heat can lead to decomposition. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product degradation.
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer: Side product formation is a common challenge. One likely side product is the self-condensation of the β-ketoester. Another possibility is the formation of regioisomers if the amidine is unsymmetrical.
To minimize these, ensure a stoichiometric or slight excess of the amidine to drive the reaction towards the desired product. Slow, controlled addition of the base can also help to suppress side reactions by maintaining a low concentration of the reactive enolate of the β-ketoester.
Purification can also be challenging. Trifluoromethylated compounds can exhibit different chromatographic behavior than their non-fluorinated analogs. A careful screening of solvent systems for column chromatography is recommended. Sometimes, recrystallization can be a more effective method for obtaining a highly pure product.[3]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for functionalizing the trifluoromethyl pyrimidine core.[4][5] However, the electron-deficient nature of the pyrimidine ring and the presence of the trifluoromethyl group can significantly impact the reaction's success.
Troubleshooting Suzuki-Miyaura Couplings
Question: My Suzuki-Miyaura coupling of a chloro-trifluoromethyl-pyrimidine with a boronic acid is not proceeding. What should I investigate?
Answer: The Suzuki-Miyaura coupling with electron-deficient heteroaryl chlorides can be challenging. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often necessary to facilitate the oxidative addition of the palladium catalyst to the electron-poor C-Cl bond.[6][7] Consider using a pre-catalyst like XPhos Pd G2 or G3 for improved reliability.[8]
-
Base and Solvent System: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for these substrates.[6] The solvent system also plays a key role. A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used. The water is necessary to dissolve the base and facilitate the transmetalation step. Ensure your solvents are properly degassed to prevent catalyst deactivation.[9]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. It's advisable to use fresh, high-quality boronic acid. In some cases, converting the boronic acid to a more stable trifluoroborate salt (using KHF₂) can improve reproducibility.[6]
-
Debromination/Dechlorination Side Reaction: A common side reaction is the hydrodehalogenation of your starting material. This can be minimized by using the appropriate ligand and ensuring strictly anaerobic conditions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a Chloro-Trifluoromethyl-Pyrimidine
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro-trifluoromethyl-pyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on a trifluoromethyl-substituted bromopyrimidine, but I am getting low conversion and significant starting material decomposition.
Answer: The Buchwald-Hartwig amination of electron-deficient heteroaryl halides requires careful optimization. Here are some key considerations:
-
Ligand Selection: As with Suzuki couplings, the choice of ligand is crucial. Sterically hindered, electron-rich ligands are generally preferred. For primary amines, ligands like BrettPhos can be effective, while RuPhos is often a good choice for secondary amines.[10]
-
Base Compatibility: The choice of base must be compatible with your substrate and amine. Strong bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require a higher reaction temperature and a more active catalyst system.[10]
-
Amine Reactivity: Sterically hindered amines or weakly nucleophilic amines can be challenging coupling partners. In such cases, using a more active catalyst system and higher temperatures may be required.
-
Catalyst Poisoning: Some functional groups can act as catalyst poisons. For instance, unprotected nitrogen heterocycles in the amine coupling partner can sometimes coordinate to the palladium center and inhibit catalysis.
Data Presentation: Ligand Selection for Buchwald-Hartwig Amination
| Ligand | Amine Type | Typical Substrates | Key Advantages |
| XPhos | Primary & Secondary | Aryl chlorides, bromides | Broad applicability, high reactivity. |
| RuPhos | Secondary | Challenging aryl halides | Effective for sterically hindered couplings.[10] |
| BrettPhos | Primary | Substrates with base-sensitive groups | Allows for use of weaker bases.[10] |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group makes the aromatic system highly susceptible to nucleophilic aromatic substitution (SNAr).[11][12] This provides a powerful, metal-free method for functionalization.
Troubleshooting SNAr Reactions
Question: My SNAr reaction of a chloro-trifluoromethyl-pyrimidine with an amine nucleophile is sluggish and requires harsh conditions.
Answer: While SNAr is often favorable, its rate can be influenced by several factors:
-
Leaving Group: The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[13] If you are using a chloro- or bromo-pyrimidine, consider if a fluoro-pyrimidine derivative is accessible, as it may react under milder conditions.
-
Nucleophile Strength: The rate of SNAr is directly proportional to the nucleophilicity of the attacking species. If your amine is weakly nucleophilic, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. However, be mindful of potential side reactions with the base.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they can solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.
-
Regioselectivity: In di- or tri-substituted pyrimidines, the position of the nucleophilic attack is governed by the electronic effects of the substituents. The trifluoromethyl group is a strong electron-withdrawing group and will activate the ortho and para positions to nucleophilic attack.[11][14]
Visualization: SNAr Troubleshooting Workflow
Caption: A decision tree for troubleshooting SNAr reactions.
References
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. [Link]
-
Table 3 Selected examples of trifluoromethoxylation of pyrimidines. ResearchGate. [Link]
-
Exploring the Synthesis Pathways of Trifluoromethylated Pyrimidines: A Deep Dive for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. ResearchGate. [Link]
-
Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PubMed Central. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society. [Link]
-
Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. DSpace@MIT. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. PubMed Central. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed Central. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. PubMed. [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. [Link]
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. PubMed Central. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Welcome to the technical support center for the purification of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Introduction
This compound is a crucial building block in medicinal chemistry and agrochemical research. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This guide addresses common challenges encountered during its purification, offering logical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the likely impurities?
The most prevalent synthetic route is the cyclocondensation reaction between acetamidine hydrochloride and ethyl trifluoroacetoacetate.[1] This reaction is generally robust, but impurities can arise from several sources:
-
Unreacted Starting Materials: Residual acetamidine hydrochloride and ethyl trifluoroacetoacetate.
-
Hydrolysis Products: Hydrolysis of ethyl trifluoroacetoacetate to trifluoroacetoacetic acid.
-
Side-Products: Self-condensation of ethyl trifluoroacetoacetate or reactions involving impurities in the starting materials.
-
Regioisomers: Although less common, the formation of the isomeric 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is a theoretical possibility.
Q2: What are the primary methods for purifying crude this compound?
The two most effective and widely used purification techniques for this compound and its analogs are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I effectively monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A typical TLC system for this compound is a silica gel plate with a mobile phase of ethyl acetate/hexane (e.g., 1:1 or 1:2 v/v). The compound can be visualized under UV light (254 nm).
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities and for large-scale purification.[2]
Q4: My crude product is an oil and won't crystallize. What should I do?
This is a common issue, often caused by the presence of impurities that inhibit crystal lattice formation.
-
The "Oiling Out" Phenomenon: This occurs when the compound separates from the solution as a liquid instead of a solid.[3]
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[2] For this compound, consider solvents like acetone, ethyl acetate, or a mixture of ethanol and water. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Induce Crystallization: If the compound remains an oil upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of pure product, if available, is also highly effective.[3]
-
Slow Cooling: Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Q5: After recrystallization, the purity of my product has not significantly improved. What went wrong?
This suggests that the chosen solvent is not effectively discriminating between your product and the impurities.
-
Causality: The impurities may have similar solubility properties to your product in the chosen solvent.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective. For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until the solution becomes turbid can be a successful strategy.
-
Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help remove them. Be cautious, as activated carbon can also adsorb your product, potentially reducing the yield.
-
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Suitability for this compound | Key Considerations |
| Acetone | Good starting point for many pyrimidinols.[4] | Highly volatile, requires careful handling. |
| Ethyl Acetate | Another effective single-solvent option. | Good for moderately polar compounds. |
| Ethanol/Water | A versatile two-solvent system. | Allows for fine-tuning of solubility. |
| Toluene | Can be effective for less polar impurities. | Higher boiling point requires more energy. |
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating complex mixtures and for obtaining very high purity material.[5]
Q6: I am not getting good separation of my product from impurities on the column. What should I do?
Poor separation is typically due to an inappropriate choice of mobile phase or improper column packing.
-
The Role of the Mobile Phase: The mobile phase (eluent) carries the components of the mixture through the stationary phase (silica gel). The polarity of the eluent is crucial for achieving good separation.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal eluent system should give your product an Rf value of approximately 0.3-0.4.
-
Solvent Gradient: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation.
-
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Carefully pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions.
-
Gradient (if necessary): Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Recommended Eluent Systems for Column Chromatography
| Eluent System | Typical Starting Ratio (v/v) | Application Notes |
| Ethyl Acetate/Hexane | 1:9 to 1:4 | A good general-purpose system for this class of compounds.[5] |
| Dichloromethane/Methanol | 99:1 to 95:5 | Useful for more polar impurities. |
| Chloroform/Methanol | 99:1 to 98:2 | An alternative to dichloromethane-based systems.[6] |
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems and their potential solutions during the purification process.
Caption: Troubleshooting cause-and-effect relationships.
References
-
Mettler-Toledo International Inc. (2024). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Strašek, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75. Available at: [Link]
- Martins, M. A. P., et al. (2006). Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines. Letters in Organic Chemistry, 3(5), 358-362.
- American Chemical Society. (2024). Organic Letters Ahead of Print.
- Filyakova, V. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6).
- Wu, J., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 26(15), 4475.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-1.
- Flores, A. F. C., et al. (2007). Synthesis of 6-(2-Furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society, 18(7), 1316-1321.
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
- Haljasorg, T., et al. (2019). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry.
- Li, Y., et al. (2020).
- Royal Society of Chemistry. (2015). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm, 17(38), 7388-7401.
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
- Shankar, B. R., et al. (2022). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.
- BenchChem. (2025). Crystallization of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important fluorinated pyrimidine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and supported by scientific literature. Our goal is to empower you with the expertise to identify, mitigate, and resolve common side reactions and synthetic hurdles.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific experimental issues you may encounter, providing detailed causal explanations and actionable protocols to get your synthesis back on track.
Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC analysis, some of which are difficult to characterize. What are the likely side products?
Low yields and complex product mixtures in the synthesis of this compound, which is typically achieved through the condensation of ethyl 4,4,4-trifluoroacetoacetate and acetamidine, often point to several competing side reactions. The primary culprits are typically related to regioselectivity, incomplete reactions, and side reactions of the starting materials.
Likely Side Products and Their Formation Mechanisms:
-
Regioisomeric Impurity: The condensation can theoretically yield two different pyrimidinone isomers. The desired product is this compound. However, the formation of the regioisomeric impurity, 2-(Trifluoromethyl)-6-methylpyrimidin-4-ol , can occur if the amidine attacks the trifluoroacetyl carbonyl group instead of the acetyl carbonyl of the β-ketoester. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic, which can lead to this alternative reaction pathway.
-
N-Acylated Acetamidine: Acetamidine can be N-acylated by ethyl 4,4,4-trifluoroacetoacetate to form N-(1-aminoethylidene)-4,4,4-trifluoro-3-oxobutanamide . This side reaction consumes the starting materials in a non-productive pathway, thereby reducing the overall yield of the desired pyrimidine.
-
Uncyclized Intermediate: The reaction proceeds through an initial adduct between the acetamidine and the β-ketoester. Incomplete cyclization can lead to the presence of the open-chain intermediate, ethyl 3-(1-aminoethylideneamino)-4,4,4-trifluorobut-2-enoate , in the final product mixture. This is often due to suboptimal reaction conditions, such as insufficient temperature or reaction time.
-
Self-Condensation of Ethyl 4,4,4-trifluoroacetoacetate: Under strongly basic or acidic conditions, ethyl 4,4,4-trifluoroacetoacetate can undergo self-condensation, leading to various byproducts and consumption of the starting material.
Troubleshooting Workflow:
Experimental Protocol for Minimizing Side Products:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can lead to hydrolysis of the starting materials and intermediates.
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetamidine to favor the desired reaction pathway over self-condensation of the β-ketoester.
-
Optimized Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress by TLC. This can help control the initial, often exothermic, reaction and improve regioselectivity.
-
Choice of Base/Acid: The choice of catalyst is crucial. For base-catalyzed reactions, a milder base like potassium carbonate may be preferable to stronger bases like sodium ethoxide to minimize self-condensation of the ester. For acid-catalyzed Pinner synthesis, ensure anhydrous conditions are maintained.[1]
-
Order of Addition: Consider adding the base to a mixture of the ethyl 4,4,4-trifluoroacetoacetate and acetamidine to maintain a controlled reaction environment.
Question 2: My final product contains a significant impurity that I suspect is the regioisomer, 2-(Trifluoromethyl)-6-methylpyrimidin-4-ol. How can I confirm its presence and improve the regioselectivity of the reaction?
The formation of the undesired regioisomer is a common challenge in the synthesis of unsymmetrical pyrimidines. The regioselectivity is determined by which carbonyl group of the ethyl 4,4,4-trifluoroacetoacetate is preferentially attacked by the amidine.
Mechanism of Regioisomer Formation:
The condensation reaction is initiated by the nucleophilic attack of the amidine on one of the carbonyl groups of the β-ketoester. The trifluoromethyl group is a strong electron-withdrawing group, which increases the electrophilicity of the adjacent carbonyl carbon. This makes attack at this position competitive with attack at the acetyl carbonyl.
Confirmation of the Regioisomer:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the two isomers. The chemical shifts of the methyl group and the pyrimidine ring protons will be different for each isomer. In the desired product, the methyl group is at the 2-position, while in the regioisomer, it is at the 6-position.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the impurity, which will be identical to the desired product. Fragmentation patterns in MS/MS analysis may help differentiate the isomers.
-
Reference Standard: If available, comparison of the retention time in HPLC and spectroscopic data with a certified reference standard of the suspected regioisomer is the most definitive method of confirmation.
Strategies to Improve Regioselectivity:
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature. | Lower temperatures can enhance the kinetic control of the reaction, potentially favoring the attack at the less sterically hindered and less electrophilic acetyl carbonyl. |
| Catalyst | Screen different bases (e.g., K₂CO₃, DBU) or acids (e.g., p-TsOH, HCl in dioxane).[2] | The nature of the catalyst can influence the transition state energies of the two competing pathways. |
| Solvent | Investigate the effect of solvent polarity. | The solvent can influence the relative reactivity of the two carbonyl groups. |
Question 3: I am concerned about the stability of the trifluoromethyl group under my reaction conditions. Could it be hydrolyzing?
The trifluoromethyl (CF₃) group is generally stable, but it can be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to the formation of a carboxylic acid.
Stability of the Trifluoromethyl Group:
-
Basic Conditions: While strong bases can promote hydrolysis, the conditions typically used for pyrimidine synthesis (e.g., potassium carbonate in ethanol) are generally not harsh enough to cause significant hydrolysis of an aromatic or heteroaromatic trifluoromethyl group.
-
Acidic Conditions: Strong acids, especially at elevated temperatures, can facilitate the hydrolysis of the CF₃ group to a carboxylic acid.[3] If using a strong acid catalyst, it is important to control the reaction temperature and time.
Detection of Hydrolysis Byproduct:
The hydrolysis of the trifluoromethyl group on the pyrimidine ring would result in the formation of 2-methyl-4-ol-pyrimidine-6-carboxylic acid . This byproduct can be detected by:
-
LC-MS: A mass corresponding to the carboxylic acid derivative.
-
IR Spectroscopy: The appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.
-
NMR Spectroscopy: The disappearance of the quartet signal for the CF₃ group in the ¹⁹F NMR spectrum and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum.
Mitigation Protocol:
-
Use Mild Conditions: Employ the mildest possible acidic or basic conditions that still afford a reasonable reaction rate.
-
Control Temperature: Avoid excessive heating, especially when using strong acids.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the product to potentially harsh conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct method is a Pinner-type cyclocondensation reaction.[2][4] This involves the reaction of a β-ketoester, in this case, ethyl 4,4,4-trifluoroacetoacetate , with an amidine, acetamidine . The reaction can be catalyzed by either a base or an acid.
Q2: What are the key starting materials and their roles in the synthesis?
-
Ethyl 4,4,4-trifluoroacetoacetate: This is the 1,3-dicarbonyl component that provides the C4, C5, C6, and the trifluoromethyl group of the pyrimidine ring.
-
Acetamidine: This provides the N1, C2, and N3 atoms of the pyrimidine ring, as well as the methyl group at the 2-position.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, product, and any major byproducts. The disappearance of the limiting starting material and the appearance of the product spot indicate the progress of the reaction.
Q4: What are the recommended purification methods for the final product?
The crude product can typically be purified by:
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an effective method for obtaining high-purity material.
-
Column Chromatography: For more complex mixtures or if the product is an oil, silica gel column chromatography is the preferred method of purification.
III. References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ElectronicsAndBooks. (n.d.). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. [Link]
Sources
Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and actionable troubleshooting strategies for the unique challenges encountered during the purification of fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold dramatically alters a molecule's physicochemical properties, demanding a nuanced approach to purification. This resource synthesizes field-proven insights and established protocols to help you achieve optimal purity and recovery in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when purifying these complex molecules.
Q1: Why are fluorinated heterocyclic compounds so difficult to purify using standard chromatography methods?
A: The difficulty arises from the unique electronic properties conferred by the fluorine atom. Fluorine is the most electronegative element, and its presence can lead to:
-
Altered Polarity and Solubility: Fluorinated compounds are often described as being both hydrophobic and lipophobic, leading to unpredictable behavior on standard stationary phases like C18. Their solubility can be challenging in common chromatography solvents.[1]
-
Changes in pKa: A fluorine atom can lower the pKa of nearby basic nitrogen atoms within a heterocycle. This change in ionization state affects retention on ion-exchange columns and overall solubility.[2]
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique fluorous-fluorous interactions, which can be leveraged for purification but may also complicate separations on traditional media.[2]
-
Secondary Interactions: The polarized C-F bond can lead to strong, undesirable interactions with residual silanol groups on silica-based stationary phases, often resulting in poor peak shape (tailing).[3]
Q2: My fluorinated compound is degrading on my silica gel flash column. What is happening and what can I do?
A: Decomposition on silica gel is a common problem. Silica gel is acidic and can catalyze the degradation of sensitive compounds.[4] Fluorinated heterocycles can be susceptible to hydrolysis, especially if the fluorine is on a carbon adjacent to a heteroatom or an electron-withdrawing group.[5][6]
Solutions:
-
Test Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. A streak or new spots indicate decomposition.[4]
-
Deactivate the Silica: Neutralize the silica gel by running a solvent system containing a small amount of a base, like triethylamine (0.1-1%) or ammonium hydroxide, through the column before loading your sample.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.[4]
Q3: What are "fluorous" stationary phases and when should I use them?
A: Fluorous stationary phases are silica gels modified with highly fluorinated alkyl chains (e.g., tridecafluoro- or pentafluorophenyl- (PFP) groups).[7][8][9] They are specifically designed for the purification of fluorinated molecules.
You should consider using them when:
-
You need to separate a fluorinated target molecule from non-fluorinated impurities.
-
You are separating a mixture of fluorinated compounds with different fluorine content. The retention generally increases with the number of fluorine atoms.[7][10]
-
Conventional reversed-phase (like C18) or normal-phase chromatography fails to provide adequate resolution. PFP phases, for instance, offer different selectivity, especially for aromatic and halogenated compounds.[8][11][12]
These phases operate on the principle of "fluorous affinity," where fluorinated molecules are selectively retained.[10] Elution is typically achieved with fluorophilic solvents like THF or acetonitrile.[7]
Troubleshooting Guide: Chromatographic Purification
This section provides a problem-solving framework for common issues encountered during HPLC and flash chromatography.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The polar C-F bond and basic nitrogen atoms in the heterocycle interact strongly with acidic silanol groups on the silica surface, causing peak tailing. | Use an end-capped column: These columns have fewer free silanol groups.[3] Add a mobile phase modifier: For basic compounds in reversed-phase, add 0.1% trifluoroacetic acid (TFA) or formic acid. For acidic compounds, a buffer may be needed. For normal phase, add 0.1-1% triethylamine or ammonium hydroxide.[3] |
| Mobile Phase pH near pKa | If the mobile phase pH is close to the compound's pKa, the compound will exist as a mixture of ionized and neutral forms, leading to broad or split peaks. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[3] |
| Column Overload | Injecting too much sample saturates the stationary phase, causing peak fronting. | Reduce the sample concentration or injection volume.[1][3] |
| Incompatible Injection Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks. | Dissolve the sample in the mobile phase itself or a weaker solvent. For flash chromatography, consider "dry loading" by adsorbing the compound onto silica gel.[3] |
Problem 2: Low or No Recovery of Compound
| Potential Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | Highly polar or basic fluorinated compounds can bind irreversibly to active sites on the silica stationary phase. | Switch stationary phase: Try alumina, Florisil, or a polymer-based column.[4] For HPLC, consider Hydrophilic Interaction Chromatography (HILIC) or a different reversed-phase chemistry like a phenyl-hexyl phase.[3] |
| Compound Instability/Decomposition | The compound may be degrading on the column due to the acidic nature of silica or reactivity with the mobile phase.[4] | Test stability: Confirm instability on a TLC plate.[4] Use a deactivated column or alternative stationary phase. Modify mobile phase: Avoid potentially reactive modifiers and ensure solvents are high purity. |
| Insufficient Elution Strength | The mobile phase may be too weak to elute the compound from the column. | Perform a gradient elution, running up to 100% of the strong solvent (e.g., methanol or acetonitrile in reversed-phase) to ensure the compound elutes. |
Problem 3: Co-elution with Impurities
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Resolution | The chosen conditions do not provide enough separation between the target and impurities of similar polarity. | Optimize Selectivity: • Change Stationary Phase: Switch to a column with different chemistry (e.g., from C18 to a PFP or phenyl-hexyl phase).[3] The unique interactions of a fluorinated phase can resolve compounds that co-elute on standard phases.[7][8] • Change Mobile Phase: Substitute methanol with acetonitrile (or vice-versa) in reversed-phase, as this can alter selectivity. |
| Structurally Similar Impurities | Des-fluoro or partially fluorinated analogs can be particularly challenging to separate from the fully fluorinated target compound. | Use a Fluorinated Stationary Phase: These are specifically designed to separate compounds based on their fluorine content.[7][10] Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for structurally similar compounds and is excellent for chiral separations.[13][14][15] |
Workflow for Method Selection
Choosing the right purification strategy is critical. The following diagram outlines a logical decision-making process for purifying a novel fluorinated heterocyclic compound.
Caption: A decision tree for selecting a purification method.
Specialized Purification Protocols
Protocol 1: Purification using Scavenger Resins
Scavenger resins are polymer-bound reagents used to selectively remove excess reagents, by-products, or metal catalysts from a reaction mixture, simplifying workup and purification.[16][17] This is particularly useful for removing common impurities before chromatography.
Scenario: Removing excess primary amine reagent and palladium catalyst after a cross-coupling reaction.
Step-by-Step Methodology:
-
Select Resins:
-
For the excess amine: Use an isocyanate or aldehyde functionalized resin.
-
For the palladium catalyst: Use a thiol-functionalized resin (e.g., ISOLUTE® Si-Thiol).[18]
-
-
Reaction Quenching: Once the reaction is complete, add the selected scavenger resins directly to the reaction vessel. Typically, 2-4 equivalents of the resin (relative to the species being scavenged) are used.
-
Incubation: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the solid resins.[17]
-
Concentration: Wash the resin with a suitable solvent, combine the filtrates, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product. It should be significantly purer, making subsequent chromatographic purification much easier.
Protocol 2: Two-Solvent Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.[19][20] The two-solvent method is ideal when no single solvent has the desired solubility profile.[21][22]
Step-by-Step Methodology:
-
Solvent Selection:
-
Solvent 1 ("Soluble"): Find a solvent in which your fluorinated compound is highly soluble, even at room temperature.
-
Solvent 2 ("Anti-solvent"): Find a solvent in which your compound is poorly soluble, even at high temperatures. The two solvents must be miscible.[21]
-
-
Dissolution: Dissolve the crude, impure compound in a minimal amount of hot Solvent 1 in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add Solvent 2 dropwise until you observe persistent cloudiness (incipient precipitation).[22]
-
Re-clarification: Add a few more drops of hot Solvent 1 until the solution becomes clear again. This ensures the solution is perfectly saturated.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Afterwards, you can place the flask in an ice bath to maximize crystal formation.[19]
-
Collection: Collect the crystals by vacuum filtration.[21]
-
Washing: Wash the collected crystals with a small amount of cold Solvent 2 to remove any remaining soluble impurities from the crystal surfaces.[19]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Advanced Topics: Chiral Separations
Separating enantiomers of fluorinated heterocycles is a common challenge in drug development.
Q4: My standard chiral HPLC methods are not working for my fluorinated amine. What should I try next?
A: Fluorine's electronic effects can alter the way enantiomers interact with a chiral stationary phase.[23] If direct separation fails, consider these alternatives:
-
Supercritical Fluid Chromatography (SFC): SFC is a premier technique for chiral separations.[14][15][24] Its use of supercritical CO2 with low viscosity allows for faster, more efficient separations than HPLC. A wide variety of chiral stationary phases are available for SFC.
-
Chiral Derivatizing Agents (CDAs): You can react your racemic amine with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard (achiral) silica or C18 column.[23]
-
19F NMR Spectroscopy: For fluorinated compounds, 19F NMR offers a powerful way to determine enantiomeric excess without physical separation. By adding a chiral solvating agent to your NMR tube, you can induce a chemical shift difference between the fluorine signals of the two enantiomers. The ratio of the signal integrals directly corresponds to the enantiomeric ratio.[23]
References
-
Mori, S., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. Journal of Separation Science, 47(16), e2400121. [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from Wikipedia. [Link]
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from Chinese Academy of Sciences. [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from analytica-world.com. [Link]
-
Al-Sayah, M. A., et al. (2015). Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. Journal of Chromatography A, 1426, 241-247. [Link]
-
Ask this paper | Bohrium. (2017). recent-analytical-applications-of-fluorinated-hydrocarbon-based-stationary-phases-in-hplc. Retrieved from Ask this paper. [Link]
-
Tang, C. Y., et al. (2024). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. ChemPlusChem. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester. [Link]
-
Sorochinsky, A. E., et al. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 91(2). [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry and Biochemistry. [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Calgary Chemistry. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from Amerigo Scientific. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Wikipedia. [Link]
-
Tishchenko, V., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Barbour, R. H. (n.d.). ADVANCES IN FLUORINE CHEMISTRY. Minnesota Attorney General. [Link]
-
Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from Teledyne ISCO. [Link]
-
University of Toronto. (n.d.). recrystallization.pdf. Retrieved from University of Toronto Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from Chemistry LibreTexts. [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from Daicel Chiral Technologies. [Link]
-
Nawrocki, J., et al. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Luzzio, F. A. (2020). Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Contemporary synthetic strategies in organofluorine chemistry. Nature, 494(7437), 309-318. [Link]
-
Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from Waters Corporation. [Link]
-
Booth, R. J., & Hodges, J. C. (1997). The use of scavenger resin in combinatorial chemistry. Journal of the American Chemical Society, 119(21), 4882-4886. [Link]
-
Kaplitz, A. S., et al. (2022). A review of fraction collection technology for supercritical fluid chromatography. Journal of Chromatography A, 1669, 462934. [Link]
-
LabRulez LCMS. (2023). Basics of Supercritical Fluid Chromatography Purification. Retrieved from LabRulez LCMS. [Link]
-
Ni, Y., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100501. [Link]
-
Tius, M. A., & Hu, H. (2001). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of the American Chemical Society, 123(16), 3671-3679. [Link]
- Helling, R., & Weinschrott, H. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. U.S.
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from Biotage. [Link]
-
ResearchGate. (n.d.). The use of scavenger resin techniques (left) and the application of solid-supported reagents (right)[25]. Retrieved from ResearchGate. [Link]
-
Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 156-158. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Scavenger resin - Wikipedia [en.wikipedia.org]
- 17. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 18. biotage.com [biotage.com]
- 19. Recrystallization [sites.pitt.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Home Page [chem.ualberta.ca]
- 22. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. par.nsf.gov [par.nsf.gov]
- 25. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
Technical Support Center: Reaction Parameter Optimization for Pyrimidine Derivatives
Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and functionalizing the pyrimidine scaffold. As a privileged core in countless pharmaceuticals, the efficient and selective synthesis of pyrimidine derivatives is paramount.[1][2]
This resource moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions. We will explore the causality behind common experimental failures and offer logical, step-by-step guidance to overcome them, ensuring your path to the target molecule is both successful and efficient.
Section 1: General Troubleshooting & Optimization Principles (FAQs)
This section addresses broad, frequently encountered issues that are applicable across various reaction types in pyrimidine chemistry.
Q1: My reaction shows low or no conversion. What are the first parameters I should investigate?
Low conversion is a common starting problem. Before making drastic changes, a systematic check of fundamental parameters is essential.
-
Catalyst Integrity and Loading: For metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the activity of the palladium source is critical. Pre-catalysts (e.g., G3/G4 palladacycles) are often more reliable than sources like Pd(OAc)₂ because they form the active Pd(0) species more cleanly.[3] Ensure your catalyst has not degraded due to improper storage. For particularly unreactive substrates, such as chloropyrimidines, increasing the catalyst loading from a standard 1-2 mol% up to 5 mol% may be necessary to drive the reaction forward.[1][3][4]
-
Reaction Temperature and Time: Many cross-coupling and cyclization reactions require significant thermal energy. For instance, the oxidative addition of a C-Cl bond in a Buchwald-Hartwig amination is often the rate-limiting step and typically requires temperatures of 80-110 °C.[3] Conversely, some reactions, like the Biginelli condensation, can produce unwanted side products at elevated temperatures.[5][6] Always monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time and to check for starting material consumption versus product formation.[5][6]
-
Solvent and Reagent Purity: The presence of water or oxygen can be highly detrimental, especially in palladium-catalyzed reactions where it can deactivate the Pd(0) catalyst.[3] Using dry, degassed solvents is crucial.[3] Similarly, impurities in starting materials or the degradation of reagents (e.g., hydrolysis of amidines in Pinner synthesis) can inhibit the reaction.[6]
-
Atmosphere Control: All cross-coupling reactions should be performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[3]
Q2: I am observing significant side product formation. How can I improve selectivity?
Poor selectivity often points to competing reaction pathways or substrate degradation.
-
Identify the Side Product: If possible, characterize the major byproduct. Knowing its structure provides crucial clues. For example, in a Biginelli reaction, the formation of a yellow, fluorescent Hantzsch-type 1,4-dihydropyridine indicates that two equivalents of the β-ketoester have reacted with the aldehyde and ammonia (from urea decomposition).[5][6]
-
Adjust Temperature: As mentioned, temperature can dramatically influence selectivity. Lowering the temperature in the Biginelli reaction can suppress the competing Hantzsch pathway.[5][6]
-
Modify Catalyst/Ligand System: In cross-coupling reactions, the ligand plays a pivotal role in controlling selectivity. For regioselective amination on a dichloropyrimidine, the choice of ligand can favor reaction at one position over another.[7][8] Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often essential for activating C-Cl bonds and can suppress side reactions like hydrodehalogenation.[3]
-
Control Stoichiometry and Order of Addition: In multicomponent reactions, the ratio of reactants is key. Using a slight excess of one component, such as urea in the Biginelli reaction (1.2-1.5 equivalents), can sometimes improve yields.[9] The order of addition can also be critical; for example, adding urea last can minimize its thermal decomposition into ammonia, thereby reducing Hantzsch byproduct formation.[5][6]
Q3: My crude pyrimidine derivative is difficult to purify. What are some effective strategies?
Purification challenges with pyrimidines often stem from their polarity and the presence of closely related byproducts.[10]
-
Chromatography Technique Selection:
-
Reverse-Phase (RPC): While standard for many organic molecules, highly polar pyrimidines may show poor retention.[10] To overcome this, use polar-endcapped columns, decrease the organic modifier concentration in the mobile phase, or adjust the mobile phase pH to suppress ionization of acidic or basic functionalities.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. It uses a polar stationary phase with a high-organic mobile phase, promoting retention of polar analytes.[10]
-
-
Recrystallization: This is a powerful technique for removing impurities, especially when the desired product is crystalline and the impurities have different solubility profiles. It is often effective for removing N-acylurea impurities from Biginelli reaction products.[5]
-
Acid/Base Extraction: Utilize the basic nitrogen atoms in the pyrimidine ring. Dissolving the crude mixture in an organic solvent and washing with an aqueous acid can extract the desired product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.
Section 2: Troubleshooting Specific Reaction Classes
2.1 Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of halopyrimidines via cross-coupling is a cornerstone of modern pyrimidine chemistry.
Q: My Suzuki coupling with a chloropyrimidine substrate is sluggish and gives low yield. How can I drive it to completion?
Chloropyrimidines are less reactive than their bromo- or iodo- counterparts, making the oxidative addition step more challenging.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be effective, but often require higher loadings (e.g., 5 mol %).[1][4] For challenging couplings, consider more active catalyst systems. Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[11]
-
Base and Solvent Choice: The base is critical for activating the boronic acid in the transmetalation step. Strong bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like K₂CO₃.[1] The solvent system also plays a key role; mixtures like 1,4-dioxane/water are commonly used and have been shown to be effective.[12]
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for accelerating Suzuki couplings, often reducing reaction times from hours to minutes and improving yields.[12][13] The rapid, uniform heating facilitates the difficult oxidative addition step.
Data Presentation: Optimization of Microwave-Assisted Suzuki Coupling
The following table summarizes parameters optimized for the coupling of 2,4-dichloropyrimidine with phenylboronic acid.
| Parameter | Variation | Yield (%) | Reference |
| Catalyst (5 mol%) | Pd(PPh₃)₄ | 65 | [12] |
| Pd(dppf)Cl₂ | 58 | [12] | |
| Pd(OAc)₂ | 35 | [12] | |
| Base | K₂CO₃ | 65 | [12] |
| K₃PO₄ | 85 | [1] | |
| Cs₂CO₃ | 78 | [12] | |
| Solvent | Toluene/H₂O | 55 | [12] |
| 1,4-Dioxane/H₂O | 82 | [12] | |
| DMF/H₂O | 71 | [12] | |
| Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Solvent (6 mL), 100 °C, 15 min, microwave. |
Q: Hydrodehalogenation is a major side product in my amination of a chloropyrimidine. How can I suppress it?
Hydrodehalogenation (replacement of -Cl with -H) occurs when the catalytic cycle is intercepted by competing pathways, such as β-hydride elimination from the amine or reaction with trace water, especially when reductive elimination of the desired product is slow.[3]
-
Use a Stronger Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is the standard and most effective choice.[3] It facilitates the deprotonation of the amine-palladium complex, promoting the desired C-N bond formation.
-
Ensure Anhydrous Conditions: Scrupulously dry all reagents and solvents. Trace moisture can be a proton source for the hydrodehalogenation pathway.[3]
-
Optimize Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired amination product.[3]
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, DavePhos). These ligands accelerate the rate of reductive elimination, which is the final product-forming step, helping it to outcompete the side reactions.[3]
Visualization: Troubleshooting a Low-Yield Cross-Coupling Reaction
Caption: The effect of temperature on Biginelli vs. Hantzsch reaction selectivity.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of a Chloropyrimidine
This protocol is a starting point and should be optimized for specific substrates. [2][12]
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 eq.), the desired boronic acid (1.1-1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of ~0.1 M.
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Irradiation: Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring. Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
-
Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Malik, A., et al. (2020). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. Retrieved from [Link]
-
Al-dujailly, J. H. (2014). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
-
Chen, D., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
-
C.-S.T. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]
-
D. S. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: A Researcher's Guide to Trifluoromethyl Pyrimidine Stability
Welcome to the Technical Support Center for trifluoromethyl pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The incorporation of a trifluoromethyl (-CF₃) group into a pyrimidine ring is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the powerful electron-withdrawing nature of the -CF₃ group also introduces unique stability challenges.[3]
This resource provides in-depth, practical guidance in a question-and-answer format to help you anticipate, troubleshoot, and avoid the decomposition of your trifluoromethyl pyrimidine compounds during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for trifluoromethyl pyrimidines?
A1: The two most common degradation pathways are hydrolysis and reductive defluorination . The electron-deficient nature of the pyrimidine ring, exacerbated by the strong inductive effect of the -CF₃ group, makes the molecule susceptible to nucleophilic attack and reduction.
-
Hydrolysis: Under aqueous acidic or, more commonly, basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid (-COOH) group.[1] This process involves the stepwise substitution of fluorine atoms by hydroxide ions.
-
Reductive Defluorination/Detrifluoromethylation: In the presence of certain reducing agents or under photoredox conditions, the C-CF₃ bond can be cleaved.[4] This can result in the formation of a C-H bond (detrifluoromethylation) or the stepwise removal of fluorine atoms to yield difluoromethyl (-CF₂H) or monofluoromethyl (-CH₂F) analogs.
.
Caption: Primary decomposition routes for trifluoromethyl pyrimidines.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow to diagnose and solve them.
Issue 1: Low yield or no product formation in a nucleophilic substitution reaction.
You are attempting a nucleophilic aromatic substitution (SₙAr) on a chloro-trifluoromethyl-pyrimidine, but the reaction is yielding complex mixtures or recovering starting material.
Caption: Workflow for troubleshooting low-yielding SₙAr reactions.
Q2: I'm seeing an unexpected peak in my LC-MS analysis corresponding to the loss of fluorine or the entire -CF₃ group. What's happening?
A2: This indicates that reductive defluorination or detrifluoromethylation is occurring. This can be an issue when using certain reagents or under specific reaction conditions.
-
Potential Cause 1: Strong Reducing Agents. Reagents like sodium borohydride in combination with certain additives, or stronger reducing agents like lithium aluminum hydride, can reduce the electron-deficient pyrimidine ring and lead to C-F bond cleavage. A protocol using a combination of a silane and an alkoxide base has been specifically developed for the reductive cleavage of C(sp²)-CF₃ bonds in pyridines, highlighting the potential for this side reaction.[4]
-
Potential Cause 2: Metal Catalysts. Some transition metal catalysts, particularly in lower oxidation states, can facilitate electron transfer to the pyrimidine ring, initiating the defluorination cascade.
-
Potential Cause 3: Photochemical Instability. Exposure to UV light, especially in the presence of photosensitizers or electron donors, can lead to radical-mediated defluorination.[5]
Troubleshooting Steps:
-
Re-evaluate Your Reducing Agent: If a reducing agent is part of your protocol, consider switching to a milder alternative. If the reduction is unintentional, identify any component in your reaction mixture that could act as a reductant.
-
Screen Catalysts and Ligands: If using a metal catalyst, screen different metals or ligand systems. Sometimes, fine-tuning the electronic properties of the catalyst can prevent the unwanted side reaction.
-
Protect from Light: Run the reaction in a foil-wrapped flask to exclude light, especially if you observe the issue worsening over time or if your reagents are known to be photosensitive.
Q3: My NMR spectrum shows the disappearance of the -CF₃ signal and the appearance of a new signal in the carboxylic acid region.
A3: This is a clear indication of hydrolysis of the trifluoromethyl group.
-
Primary Cause: Basic Conditions. The most common culprit is the use of strong aqueous bases (e.g., NaOH, KOH) during the reaction or workup. The hydroxide ion acts as a nucleophile, attacking the carbon of the -CF₃ group.[1]
-
Secondary Cause: Acidic Conditions. While less common, prolonged heating in strong aqueous acid can also lead to hydrolysis.
-
Workup Issues: Even if the reaction itself is anhydrous, quenching with water and then performing an extraction with a basic aqueous solution (like saturated sodium bicarbonate) can cause hydrolysis, especially if the compound is exposed for an extended period.
Preventative Measures & Solutions:
-
Avoid Strong Aqueous Bases: Whenever possible, use non-nucleophilic organic bases (e.g., DIPEA, triethylamine) or mild inorganic bases like potassium carbonate or cesium carbonate, particularly in anhydrous conditions.[1]
-
Careful Workup: If a basic wash is necessary, perform it quickly and at low temperatures (e.g., with an ice bath). Minimize the time your compound spends in the biphasic mixture.
-
pH Control: If your reaction must be run in an aqueous medium, maintain the pH in a neutral or weakly acidic range (pH 4-6) where stability is generally maximal.[6]
Protocols for Handling and Analysis
To ensure the integrity of your trifluoromethyl pyrimidine compounds, follow these validated protocols for storage, handling, and analysis.
Protocol 1: Recommended Storage and Handling
Proper storage is the first line of defense against decomposition.
-
Step 1: Container and Atmosphere. Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[7] For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Step 2: Temperature. Store the compound in a cool, dry place. For many trifluoromethyl pyrimidines, refrigeration (2-8 °C) is recommended.[8] Avoid repeated freeze-thaw cycles.
-
Step 3: Handling. When weighing and preparing solutions, minimize exposure to atmospheric moisture and light. Use dry solvents and work in a well-ventilated area or under a fume hood.[9]
Protocol 2: Stability-Indicating HPLC-MS Method for Degradation Analysis
This protocol is designed to separate the parent compound from its potential hydrolysis and defluorination products.
-
Objective: To detect and quantify the parent trifluoromethyl pyrimidine and its primary degradation products.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of your test compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). For forced degradation studies, incubate the solution under stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) before dilution.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and MS scan (positive/negative ion mode).
-
-
Data Analysis:
-
Monitor for the expected m/z of your parent compound.
-
Look for the m/z corresponding to the hydrolyzed product (loss of CF₃, gain of COOH; a net change of -20 Da).
-
Look for the m/z corresponding to the detrifluoromethylated product (loss of CF₃, gain of H; a net change of -68 Da).
-
-
Data Summary: Factors Influencing Stability
The stability of trifluoromethyl pyrimidines is not absolute and depends heavily on the reaction environment. The following table summarizes key factors and recommended conditions to minimize degradation.
| Parameter | Condition to Avoid | Recommended Condition | Rationale & Citation |
| pH | Strong basic conditions (pH > 9); Strong acidic conditions (pH < 2) with heat. | Neutral to weakly acidic (pH 4-6). | Minimizes rates of both base-catalyzed and acid-catalyzed hydrolysis. Maximum stability is often found in the pH 4-6 range for related compounds.[6] |
| Temperature | Prolonged heating at high temperatures (>100-120 °C), especially in protic or aqueous solvents. | Use the lowest effective temperature for reactions. Store at recommended temperatures (often 2-8 °C).[8] | Thermal energy can overcome the activation barrier for decomposition pathways. High temperatures accelerate hydrolysis. |
| Nucleophiles | Strong, "hard" nucleophiles (e.g., HO⁻, RO⁻). | Weaker, "soft" nucleophiles; non-nucleophilic bases for proton abstraction. | The electron-deficient pyrimidine ring is susceptible to nucleophilic attack. Using softer nucleophiles can favor the desired reaction over degradation.[10] |
| Reducing Agents | Harsh reducing agents (e.g., LiAlH₄); certain metal hydrides or catalytic systems known for C-F cleavage. | Milder reducing agents. Screen conditions carefully if reduction is necessary elsewhere in the molecule. | Strong reductants can donate electrons to the π-system, initiating reductive C-F bond cleavage.[4] |
| Atmosphere/Light | Exposure to air (oxygen) and UV light. | Store under an inert atmosphere (Ar, N₂) and protect from light.[7] | Oxygen can lead to oxidative degradation, while UV light can promote photolytic cleavage and radical reactions.[1] |
References
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
-
Determination of vapor pressure and thermal decomposition using thermogravimetrical analysis. (2015). Thermodynamics Research Center. Retrieved December 31, 2025, from [Link]
-
Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Thermogravimetric Analysis – TGA. (n.d.). NETZSCH-Gerätebau GmbH. Retrieved December 31, 2025, from [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry. Retrieved December 31, 2025, from [Link]
-
(PDF) Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved December 31, 2025, from [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. Retrieved December 31, 2025, from [Link]
-
Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Decomposition Temperature (Td) of Laminate Material Using TGA. (n.d.). Global Electronics Association. Retrieved December 31, 2025, from [Link]
-
Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
-
Protocol for generating high-fidelity proteomic profiles using DROPPS. (2024). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]
-
Fluorine in drug design: a case study with fluoroanisoles. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
-
Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry | Request PDF. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. umw.edu.pl [umw.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- 5. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to empower you to navigate the complexities of your synthetic challenges and achieve optimal results in your coupling reactions.
Introduction: Navigating the Reactivity of a Privileged Scaffold
This compound is a valuable building block in medicinal chemistry, owing to the prevalence of the pyrimidine core in a multitude of bioactive molecules. However, its functionalization via cross-coupling reactions presents a unique set of challenges. The inherent electronic properties of the pyrimidine ring, the presence of a trifluoromethyl group, and the tautomeric nature of the pyrimidin-4-ol moiety all play a crucial role in dictating the optimal reaction conditions. This guide will dissect these factors and provide a logical framework for successful catalyst selection and reaction optimization.
The primary challenge lies in the fact that the hydroxyl group of a pyrimidin-4-ol is not a suitable leaving group for direct cross-coupling. Therefore, a crucial initial step is its activation to a more reactive species, typically a triflate (-OTf) or a nonaflate (-ONf). These pseudohalides are excellent leaving groups in palladium-catalyzed cross-coupling reactions.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound derivatives in a question-and-answer format, providing both the underlying cause and actionable troubleshooting steps.
Q1: I am observing no or very low conversion of my 2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl triflate/nonaflate. What are the likely causes?
A1: Low or no conversion is a frequent challenge and can stem from several factors related to catalyst activity and substrate reactivity.
-
Potential Cause 1: Catalyst Inhibition. The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[4][5][6] This is a well-documented issue with nitrogen-containing heterocycles.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), can promote the desired catalytic cycle by sterically discouraging the coordination of the pyrimidine nitrogens and stabilizing the active catalytic species.[5] For particularly challenging couplings, consider more specialized ligands.
-
Pre-catalyst Choice: Utilize a pre-formed palladium(0) source or a pre-catalyst that readily generates the active Pd(0) species in situ. This can minimize the opportunity for the pyrimidine substrate to bind to and deactivate the palladium center before the catalytic cycle begins.[6]
-
-
-
Potential Cause 2: Inefficient Oxidative Addition. While the trifluoromethyl group is electron-withdrawing and should enhance the electrophilicity of the pyrimidine ring, other factors can hinder the crucial oxidative addition step.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: A modest increase in temperature (e.g., in 10-20 °C increments) can often overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or catalyst decomposition at excessively high temperatures.
-
Ligand Electronics: Ensure your chosen ligand is sufficiently electron-rich to facilitate the oxidative addition of the C-O bond of the triflate/nonaflate to the palladium center.
-
-
-
Potential Cause 3: Inactive Catalyst. The palladium source may not be efficiently reduced to the active Pd(0) state.
-
Troubleshooting Steps:
-
Use a Pd(0) Source: Employing a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can circumvent issues with in situ reduction.
-
Ensure Anhydrous and Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
Q2: My reaction is producing significant amounts of the corresponding phenol (this compound) instead of the desired coupled product. Why is this happening?
A2: The formation of the starting pyrimidinol is a result of the cleavage of the triflate or nonaflate group.
-
Potential Cause: Hydrolysis of the Triflate/Nonaflate. These groups are sensitive to moisture, especially in the presence of a base.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. The use of molecular sieves can also help to scavenge any residual water.
-
Base Selection: Strong, hard bases like hydroxides or alkoxides in the presence of water can promote hydrolysis. Consider using a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. In some cases, fluoride sources like CsF can be effective and minimize hydrolysis.
-
Slow Addition: Slow addition of the base or the triflate can help to maintain a low concentration of the base at any given time, reducing the rate of hydrolysis.
-
-
Q3: I am attempting a Suzuki-Miyaura coupling and observe significant protodeboronation of my boronic acid. How can I prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings.
-
Potential Cause: Presence of Protic Sources. Water and other protic species in the reaction mixture can lead to the cleavage of the C-B bond.
-
Troubleshooting Steps:
-
Anhydrous Conditions: As with triflate hydrolysis, ensuring strictly anhydrous conditions is paramount.
-
Choice of Base and Solvent: The combination of a strong base and a protic solvent can exacerbate protodeboronation. Consider using an anhydrous solvent system (e.g., dioxane, toluene) with a suitable base like K₃PO₄. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, minimizing its content is crucial.
-
-
Q4: For a Buchwald-Hartwig amination, what are the key considerations for this specific substrate?
A4: The Buchwald-Hartwig amination of pyrimidinyl triflates is a powerful method for C-N bond formation.[7][8][9][10]
-
Key Considerations:
-
Ligand Choice: Bidentate phosphine ligands like BINAP and DPPF, as well as bulky monophosphine ligands (XPhos, SPhos), have proven effective for the amination of aryl triflates.[7]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide is commonly used. However, for substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.
-
Amine Scope: The reaction is generally tolerant of a wide range of primary and secondary amines.
-
Q5: Are there alternatives to palladium catalysis for this transformation?
A5: Yes, nickel and copper-based catalytic systems are emerging as viable alternatives, particularly for certain types of couplings.
-
Nickel Catalysis: Nickel catalysts can be a more cost-effective option and have shown promise in the cross-coupling of C-O electrophiles.[11][12] They often require different ligand systems and reaction conditions compared to palladium.
-
Copper Catalysis: Copper-catalyzed C-O coupling (Ullmann-type reaction) is a well-established method, though it often requires higher reaction temperatures.[13] More recent developments have led to milder copper-catalyzed C-N coupling protocols.[14][15]
Catalyst System Selection Guide
The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. The following tables provide a starting point for screening conditions for various coupling reactions with 2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl triflate/nonaflate.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 | A classic starting point, may be less effective for challenging substrates. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Toluene or Dioxane | 100-120 | Bulky, electron-rich ligand for improved activity and prevention of catalyst inhibition.[5] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100-110 | Another highly active Buchwald ligand system.[16] |
| XPhos Pd G3 (2-5) | - | K₃PO₄ (2) | THF or 2-MeTHF | 80-100 | A pre-formed catalyst for convenient and reproducible setup. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.2) | Toluene | 80-100 | A well-established system for aryl triflate amination.[7] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100-110 | Effective for a broad range of amines. |
| RuPhos Pd G3 (2-5) | - | LHMDS (1.2) | Toluene or THF | RT - 80 | Pre-catalyst suitable for various amines, including primary amines. |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N or DIPEA (2) | THF or DMF | RT - 60 | Classic Sonogashira conditions.[17] |
| Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 80-100 | Copper-free conditions can be beneficial for sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Triflate/Nonaflate Formation
-
To a solution of this compound (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a suitable base (e.g., triethylamine or pyridine, 1.2 equiv).
-
Slowly add triflic anhydride (Tf₂O) or nonaflyl fluoride (NfF) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrimidinyl triflate/nonaflate.
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling
-
In a flame-dried Schlenk tube or microwave vial under an inert atmosphere, combine the 2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl triflate/nonaflate (1.0 equiv), the coupling partner (e.g., boronic acid for Suzuki, amine for Buchwald-Hartwig, or alkyne for Sonogashira, 1.2-1.5 equiv), the palladium pre-catalyst, and the ligand.
-
Add the base and the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Workflow and Troubleshooting Logic
To further aid in experimental design and problem-solving, the following diagrams illustrate the key decision-making processes.
Caption: A generalized workflow for the cross-coupling of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Production of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS No. 2836-44-4). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during laboratory synthesis and large-scale production.
This compound is a critical heterocyclic building block in medicinal chemistry and agrochemical development.[1] Its trifluoromethyl group often enhances metabolic stability and binding affinity to biological targets, making it a valuable moiety in drug design.[2][3] The successful and efficient production of this intermediate is therefore paramount.
The most common and direct synthesis route involves the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with acetamidine.[4] This guide focuses on optimizing this pathway and troubleshooting issues that may arise during the transition from bench-scale experiments to pilot or industrial production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Q1: My reaction yield is consistently low, with significant amounts of unreacted starting materials detected by TLC/LC-MS. What are the primary causes and how can I improve conversion?
A1: Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several factors.[5]
-
Causality: The core of this reaction is a cyclization-condensation, which can be slow or stall without proper activation. Key steps may be reversible, and if byproducts like water are not effectively managed, the equilibrium can shift back toward the reactants.[6] Furthermore, the purity of starting materials is crucial; impurities can inhibit catalytic activity or participate in side reactions.[6]
-
Troubleshooting Steps:
-
Catalysis: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization and final dehydration steps, driving the reaction to completion.[7]
-
Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the progress closely by TLC or LC-MS to determine the optimal endpoint and avoid potential degradation.
-
Reagent Purity & Stoichiometry: Ensure all reactants, especially the ethyl 4,4,4-trifluoro-3-oxobutanoate and acetamidine, are of high purity.[6] Verify the molar ratios; an incorrect stoichiometry can lead to the incomplete conversion of the limiting reagent.[6]
-
Water Removal: On a larger scale, consider using a Dean-Stark apparatus if the solvent forms an azeotrope with water to drive the equilibrium toward the product.
-
Q2: My crude product is difficult to purify, and I suspect the formation of multiple byproducts. What are the likely side-products and how can their formation be minimized?
A2: Side-product formation is common in multi-step, one-pot reactions like pyrimidine synthesis.
-
Causality: The primary side reactions often involve self-condensation of the β-ketoester (an aldol-type reaction) or the formation of incompletely cyclized intermediates.[5][6] The amidine starting material can also be prone to hydrolysis under certain conditions.[5]
-
Troubleshooting Steps:
-
Characterization: Use NMR and mass spectrometry to identify the structure of the main impurities. Common byproducts may include dimers from the ketoester or linear, uncyclized adducts.
-
Controlled Addition: During scale-up, controlling the addition rate of the base (e.g., triethylamine) is critical. A slow, controlled addition can maintain a lower instantaneous concentration of the reactive enolate, minimizing self-condensation.
-
Temperature Management: Maintain a consistent and optimized reaction temperature. Excursions to higher temperatures can accelerate side reactions and lead to the decomposition of reactants or the desired product.
-
Base Selection: The choice and stoichiometry of the base are crucial. A weaker base or more precise stoichiometry can sometimes promote the desired cyclization over competing side reactions.[5]
-
Q3: I am having difficulty with product isolation and purification. The product either crashes out of solution with impurities or is difficult to recrystallize. What strategies can I employ?
A3: Purification of pyrimidinol derivatives can be challenging due to their polarity and potential for hydrogen bonding.
-
Causality: The presence of polar impurities and unreacted starting materials can interfere with crystallization. The product itself may have limited solubility in common organic solvents, making purification by chromatography or recrystallization non-trivial.[6]
-
Troubleshooting & Optimization:
-
Recrystallization: This is the preferred method for purification on a large scale.[6] Systematically screen for a suitable solvent or solvent system. An ideal system is one where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while impurities remain in solution. Common choices include ethanol, isopropanol, acetonitrile, or mixtures with water.
-
Anti-Solvent Precipitation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and then slowly add an anti-solvent (e.g., water or hexane) to induce selective precipitation of the pure product.
-
pH Adjustment: The pyrimidinol moiety is weakly acidic. A pH-controlled workup can be effective. Dissolve the crude material in a dilute basic solution, filter to remove insoluble non-acidic impurities, and then re-acidify the filtrate to precipitate the purified product.
-
Slurrying: Stirring the crude solid in a solvent where it has very low solubility (e.g., diethyl ether or cold ethanol) can wash away more soluble impurities.
-
Q4: We are planning to scale up the synthesis from 100g to 5kg. What are the critical safety and process parameters to consider?
A4: Scaling up introduces significant challenges related to heat transfer, mass transfer, and safety.
-
Causality: Reactions that are easily managed in the lab can become hazardous on a larger scale. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. This can lead to dangerous temperature increases (exotherms) and potential thermal runaway.[8]
-
Key Scale-Up Considerations:
-
Thermal Safety Analysis: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution. This data is essential for designing an adequate cooling system for the production reactor.
-
Controlled Reagent Addition: Implement a controlled addition protocol for one of the reagents (typically the base) using a metering pump. This allows the reaction rate, and thus the rate of heat generation, to be controlled externally.
-
Mixing Efficiency: Ensure the production reactor has adequate agitation (e.g., a properly designed overhead stirrer and baffles) to maintain homogeneity and efficient heat transfer to the reactor jacket. Poor mixing can lead to localized hot spots where side reactions and decomposition can occur.
-
Handling of Fluorinated Compounds: While the trifluoromethyl group is generally very stable, a thorough risk assessment is mandatory.[9][10] Ensure proper personal protective equipment (PPE) is used and that all operations are conducted in a well-ventilated area or contained system.[9]
-
Scale-Up Parameter Comparison
The following table summarizes key differences in experimental parameters when transitioning from a laboratory to a production setting.
| Parameter | Laboratory Scale (10-100 g) | Pilot / Production Scale (>1 kg) | Rationale & Key Considerations |
| Reagent Charging | Manual addition via funnel or pipette. | Metered addition via pumps; solids charged via charging port. | Ensures controlled reaction rate and temperature management, minimizing exotherms. |
| Temperature Control | Heating mantle, oil bath. | Jacketed reactor with circulating thermal fluid (heating/cooling). | Provides precise and uniform temperature control, critical for managing reaction exotherms and ensuring batch-to-batch consistency. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer (e.g., impeller, pitched-blade turbine). | Ensures homogeneity in a large volume, preventing localized concentration gradients and hot spots. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC). | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). | Provides quantitative, more accurate tracking of reaction conversion and impurity profiles. |
| Product Isolation | Buchner funnel filtration. | Centrifuge or filter-dryer (Nutsche filter). | Accommodates large volumes of solids and solvents efficiently and safely. |
| Purification | Recrystallization, Flash Chromatography. | Recrystallization, Reslurrying. | Chromatography is generally not economically viable for large-scale production. Recrystallization is the primary method. |
General Experimental Protocol (Laboratory Scale)
This protocol provides a general framework for the synthesis. All operations should be conducted in an efficient fume hood.[9]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add ethanol (approx. 5-10 volumes relative to the limiting reagent), followed by ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and acetamidine hydrochloride (1.1 eq).
-
Base Addition: Begin stirring the mixture at room temperature. Slowly add triethylamine (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-12 hours.[4]
-
Monitoring: Monitor the reaction progress periodically by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or LC-MS until the starting ketoester is consumed.[7]
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water to precipitate the crude product.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with additional cold water and a small amount of cold ethanol.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound as a white solid.[6]
-
-
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Process Workflow Diagram
The following diagram illustrates the key stages in the production of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Challenges in working with pyrimidone-based compounds.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Duschinsky, R., Pleven, E., & Heidelberger, C. (1957). The Synthesis of 5-Fluoropyrimidines. Journal of the American Chemical Society, 79(16), 4559–4560. [Link]
-
Sondej, M., & Rápóy, J. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–451. [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR, 15(1), 272-296. [Link]
-
Kumar, A., et al. (2018). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology, 9, 2919. [Link]
-
Reddit. (2022). The synthesis of Pyrimidinone or pyrimidine derivatives. r/OrganicChemistry. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]
-
Gemo, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9890-9897. [Link]
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. Retrieved from [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 872328. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
J&H CHEM. (n.d.). This compound CAS NO.2836-44-4. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of Trifluoromethylated Pyrimidines: A Deep Dive for Pharmaceutical Innovation. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this important heterocyclic intermediate. The synthesis, typically achieved through the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate and acetamidine, is a robust reaction. However, the workup procedure is critical for achieving high purity and yield, and it presents several potential challenges. This guide offers a structured, question-and-answer-based approach to troubleshoot common issues and provides a validated, step-by-step protocol.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a thick slurry after reflux. Is this normal, and how should I proceed?
A1: Yes, the formation of a precipitate during the reaction is common. The product, this compound, often exists as a salt (e.g., an ethoxide or hydrochloride salt depending on the specific reaction conditions) in the basic or acidic reaction medium. This salt may have limited solubility in the reaction solvent (commonly ethanol), leading to the formation of a slurry. Proceed by cooling the mixture to room temperature before quenching. The subsequent acidification step will neutralize the salt and dissolve most of the solids before the final product precipitates.
Q2: I've acidified the reaction mixture, but the desired product is not precipitating. What could be the cause?
A2: This is a frequent issue that can stem from several factors:
-
Incorrect pH: The product is amphoteric. It will be soluble in strongly basic (as the salt) and strongly acidic conditions. Precipitation is optimal near the isoelectric point. You may have overshot the ideal pH range. Aim for a pH between 4 and 6 for maximal precipitation.
-
Insufficient Concentration: If the reaction was performed in a large volume of solvent, the product concentration might be below its solubility limit, even after neutralization. You may need to remove a portion of the solvent under reduced pressure.
-
Presence of Co-solvents: If other solvents are present, they may increase the solubility of your product.
Q3: During the ethyl acetate extraction, I'm getting a persistent emulsion. How can I resolve this?
A3: Emulsion formation is common when dealing with crude reaction mixtures containing salts and polar impurities. To break the emulsion, try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period can lead to separation.
Q4: My final product has a low melting point and appears gummy, suggesting impurities. What are the likely contaminants?
A4: The most common impurities are unreacted starting materials or byproducts from side reactions.
-
Unreacted Ethyl 4,4,4-trifluoro-3-oxobutanoate: This is a common impurity if the reaction did not go to completion. It can often be removed by recrystallization.
-
Side Products: Competing reactions, such as the self-condensation of the β-ketoester, can occur.[1] Careful control of reaction temperature and stoichiometry is crucial to minimize these.[1]
-
Residual Solvents: Ensure the product is thoroughly dried under a vacuum.
Troubleshooting Guide
This section provides a more detailed breakdown of specific problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction.[1][2] 2. Suboptimal pH during precipitation. 3. Product loss during extraction due to partial water solubility. 4. Formation of soluble side products.[1] | 1. Monitor reaction progress via TLC or LC-MS. Extend reaction time or moderately increase temperature if necessary.[2] 2. Carefully adjust the pH of the aqueous solution to 4-6 using a pH meter. 3. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. Perform multiple extractions with the organic solvent. 4. Ensure high purity of starting materials.[1] Consider purification by column chromatography. |
| Product Fails to Solidify/Oils Out | 1. Presence of significant impurities. 2. Incorrect solvent for recrystallization. 3. Trapped solvent. | 1. Purify the crude product by flash column chromatography on silica gel before attempting recrystallization. A common eluent system is a gradient of ethyl acetate in hexane.[3] 2. Perform a solvent screen for recrystallization. Good options include ethanol/water mixtures, ethyl acetate/hexane, or toluene. 3. After filtration, wash the solid with a cold, non-polar solvent (like hexane) and dry thoroughly under high vacuum. |
| Discolored Product (Yellow/Brown) | 1. Decomposition at high temperatures. 2. Presence of chromophoric impurities from side reactions. | 1. Avoid excessive heating during reaction and solvent removal. 2. Treat a solution of the crude product with activated charcoal before recrystallization. Perform column chromatography if discoloration persists. |
Experimental Protocols
Protocol 1: Standard Workup and Precipitation
This protocol assumes the reaction was carried out in ethanol using a base like sodium ethoxide.
-
Cooling: After confirming the reaction is complete via TLC, cool the reaction vessel to 0-5 °C using an ice bath. This is critical to control the exotherm during neutralization.
-
Acidification: Slowly add 1 M hydrochloric acid (HCl) dropwise while vigorously stirring. Monitor the pH of the mixture. Continue adding acid until the pH is approximately 4-6.
-
Precipitation & Isolation: A white to off-white precipitate should form. Continue stirring the slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of cold ethanol or hexane (to remove organic impurities).
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Workup with Liquid-Liquid Extraction
This protocol is recommended if direct precipitation gives a low yield or an oily product.
-
Solvent Removal: After cooling the reaction, remove the bulk of the reaction solvent (e.g., ethanol) under reduced pressure.
-
Redissolution: To the resulting residue, add deionized water and adjust the pH to ~9-10 with a suitable base (e.g., 1 M NaOH) to dissolve the product as its salt.
-
Washing: Transfer the aqueous solution to a separatory funnel and wash with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities. Discard the organic layer.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 4-6 with 1 M HCl. Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: The crude solid can be further purified by recrystallization or flash column chromatography as described in the troubleshooting table.
Diagrams and Workflows
General Synthesis and Workup Workflow
The overall process from reactants to the pure product is outlined below.
Caption: General workflow for synthesis and workup.
Troubleshooting Low Yield
This decision tree helps diagnose the cause of low product yields.
Sources
Validation & Comparative
A Comparative Guide to the Biological Efficacy of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol Derivatives and Related Compounds
For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal and agricultural chemistry. Its derivatives are known to possess a wide array of biological activities.[1][2] This guide provides a comparative analysis of the potential biological efficacy of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol and its derivatives, a specific chemical space that, while not extensively documented, belongs to the broader, highly active class of trifluoromethyl pyrimidine compounds. Due to the limited direct public data on this exact structure, this guide will leverage data from structurally related analogs to provide a predictive and comparative framework for researchers.
The introduction of a trifluoromethyl group into a heterocyclic ring system, such as pyrimidine, can significantly enhance its biological activity. This is often attributed to the high electronegativity and lipophilicity of the trifluoromethyl group, which can improve metabolic stability, membrane permeability, and binding affinity to target proteins.
Comparative Biological Activities: A Landscape of Potential
Trifluoromethyl pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, ranging from agrochemical to therapeutic applications.[1][3] Below, we compare the efficacy of various derivatives across different biological targets.
Table 1: Comparative Efficacy of Trifluoromethyl Pyrimidine Derivatives in Agrochemical Applications
| Compound Class | Target Organism/Cell | Assay Type | Efficacy Metric (e.g., IC50, % inhibition) | Reference Compound |
| Trifluoromethyl pyrimidine amides | Botrytis cinerea | In vitro antifungal | 96.76 - 100% inhibition @ 50 µg/mL | Tebuconazole (96.45%)[3] |
| Trifluoromethyl pyrimidine amides | Sclerotinia sclerotiorum | In vitro antifungal | 82.73% inhibition @ 50 µg/mL | Tebuconazole (83.34%)[3] |
| Trifluoromethyl pyrimidine derivatives | Rhizoctonia solani | In vivo antifungal | EC50 = 26.0 µg/mL | Azoxystrobin (EC50 = 26.0 µg/mL)[4] |
| Pyrazolylpyrimidine derivatives | Pennisetum alopecuroides | Root growth inhibition | IC50 = 1.90 mg/L | -[5] |
| Pyrazolylpyrimidine derivatives | Pennisetum alopecuroides | Chlorophyll inhibition | IC50 = 3.14 mg/L | -[5] |
Table 2: Comparative Efficacy of Trifluoromethyl Pyrimidine Derivatives in Therapeutic Applications
| Compound Class | Target Organism/Cell | Assay Type | Efficacy Metric (e.g., IC50) | Reference Compound |
| 5-Trifluoromethylpyrimidine derivatives | A549 (Lung cancer) | EGFR kinase inhibition | IC50 = 0.35 µM | -[6] |
| 5-Trifluoromethylpyrimidine derivatives | MCF-7 (Breast cancer) | Cytotoxicity | IC50 = 3.24 µM | -[6] |
| 5-Trifluoromethylpyrimidine derivatives | PC-3 (Prostate cancer) | Cytotoxicity | IC50 = 5.12 µM | -[6] |
| Indazol-pyrimidine derivatives | MCF-7 (Breast cancer) | Cytotoxicity | IC50 = 1.629 µM | Doxorubicin (IC50 = 8.029 µM)[7] |
| Pyrimidine derivatives | PC3 (Prostate cancer) | Cytotoxicity | IC50 = 21 µM | Vinblastine sulfate[8] |
Mechanistic Insights: How Trifluoromethyl Pyrimidines Exert Their Effects
The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide range of biological targets. A notable recent discovery in the herbicidal application of pyrimidine-like compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10][11]
Caption: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by pyrimidine-based herbicides.
In the realm of oncology, trifluoromethyl pyrimidine derivatives have been designed as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) kinase.[6] Their mechanism often involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.
Experimental Protocols: A Guide to Evaluating Biological Efficacy
To aid researchers in the evaluation of novel this compound derivatives, this section outlines standard, validated experimental protocols for assessing key biological activities.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay is fundamental for determining the intrinsic antifungal properties of a compound.
Methodology:
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Plate Preparation: Incorporate various concentrations of the test compounds into the molten PDA before pouring into Petri dishes. A solvent control and a positive control (e.g., Tebuconazole) should be included.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter in the treatment group.
Caption: Workflow for the in vitro antifungal mycelial growth inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8][12]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
References
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. Available at: [Link]
-
Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. Available at: [Link]
-
Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. Available at: [Link]
-
Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. Available at: [Link]
-
Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. Available at: [Link]
-
El-Sayed, W. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
-
Bryndal, I., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available at: [Link]
-
Mor, S., et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. Available at: [Link]
-
Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. Available at: [Link]
-
Liu, H., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. PubMed. Available at: [Link]
-
Wang, G., et al. (2014). Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. PubMed. Available at: [Link]
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol and its Non-fluorinated Analog, 2-Methylpyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Pyrimidine Scaffolds
In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design.[3] This is attributed to the unique electronic properties of the -CF3 group, which can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[4] The trifluoromethyl group's high electronegativity can modulate the acidity (pKa) of nearby functional groups, while its lipophilic nature impacts the partition coefficient (logP). Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[5]
This guide provides a comprehensive framework for the comparative analysis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol and its non-fluorinated counterpart, 2-Methylpyrimidin-4-ol . We will detail the synthetic methodologies for both compounds and provide robust, step-by-step experimental protocols for evaluating their key physicochemical properties (pKa and logP) and metabolic stability. Additionally, we will outline a general workflow for initial biological screening to assess their potential as therapeutic agents. This guide is designed to be a practical resource for researchers, enabling them to conduct a thorough head-to-head comparison and understand the tangible effects of trifluoromethylation on this important heterocyclic system.
Synthesis of Target Compounds
The synthesis of both pyrimidin-4-ol derivatives can be achieved through a classical condensation reaction between a β-ketoester and acetamidine.
Synthesis Workflow
Figure 1: General synthetic workflow for the preparation of the target pyrimidin-4-ol analogs.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.
-
Addition of Starting Materials: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq). Stir the mixture for 15-20 minutes at room temperature. Subsequently, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification and Precipitation: Dissolve the resulting residue in water and acidify to pH 3-4 with a suitable acid (e.g., 2M HCl). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Synthesis of 2-Methylpyrimidin-4-ol
-
Reaction Setup: Prepare sodium ethoxide in absolute ethanol as described above.
-
Addition of Starting Materials: Add acetamidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir. Then, add ethyl acetoacetate (1.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Isolation: Follow the same work-up, acidification, precipitation, and purification steps as described for the fluorinated analog.
Comparative Physicochemical Properties
The following protocols detail the experimental determination of pKa and logP. The provided data table illustrates hypothetical results to demonstrate the expected impact of the trifluoromethyl group.
pKa Determination by UV-Vis Spectrophotometry
The pKa of an ionizable compound can be determined by measuring the change in its UV-Vis absorbance spectrum as a function of pH.[3][7]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 to 12.
-
Preparation of Stock Solutions: Prepare a stock solution of each compound (this compound and 2-methylpyrimidin-4-ol) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Sample Preparation for Measurement: In a 96-well UV-transparent microplate, add the appropriate buffer solution to each well. Then, add a small aliquot of the compound stock solution to each well to achieve a final concentration of approximately 50-100 µM. Include blank wells containing only the buffer solutions.
-
UV-Vis Measurement: Measure the absorbance spectrum of each well from 230 to 500 nm using a microplate spectrophotometer.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the largest change is observed) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[4][8][9]
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of each compound in the pre-saturated aqueous phase.
-
Partitioning: In a suitable vessel, mix equal volumes of the pre-saturated n-octanol and the aqueous solution of the compound.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Hypothetical Comparative Data
| Property | 2-Methylpyrimidin-4-ol (Analog A) | This compound (Analog B) | Expected Impact of -CF3 Group |
| pKa | ~9.5 | ~7.0 | Electron-withdrawing nature of -CF3 increases the acidity of the pyrimidinol proton, thus lowering the pKa. |
| logP | ~0.5 | ~1.5 | The lipophilic nature of the -CF3 group increases the overall lipophilicity of the molecule, leading to a higher logP value. |
Note: The values presented in this table are hypothetical and serve as an illustration of the expected trends based on the known electronic and steric effects of the trifluoromethyl group. Actual experimental values may vary.
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its in vivo half-life and bioavailability. This can be assessed in vitro using human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[10][11][12]
Experimental Workflow for Metabolic Stability Assay
Figure 2: A typical workflow for an in vitro metabolic stability assay using human liver microsomes.
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a stock solution of human liver microsomes (e.g., 20 mg/mL) in the appropriate buffer.
-
Prepare a stock solution of the NADPH regenerating system.
-
Prepare 10 mM stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Hypothetical Comparative Data
| Parameter | 2-Methylpyrimidin-4-ol (Analog A) | This compound (Analog B) | Expected Impact of -CF3 Group |
| Half-life (t½) in HLM (min) | 15 | > 60 | The -CF3 group can block a potential site of metabolism (e.g., oxidation of the methyl group or the pyrimidine ring), leading to a significant increase in metabolic stability and a longer half-life. |
| Intrinsic Clearance (CLint) (µL/min/mg) | 46.2 | < 11.6 | A longer half-life directly corresponds to a lower intrinsic clearance, indicating slower metabolism by liver enzymes. |
Note: The values presented in this table are hypothetical and serve as an illustration of the expected trends. Actual experimental values may vary.
General Biological Activity Screening
To assess the potential therapeutic utility of these compounds, a general biological activity screening cascade can be employed. This typically begins with an assessment of cytotoxicity, followed by screening in relevant disease models.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][13][14]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Screening in Disease-Relevant Assays
Based on the known biological activities of pyrimidine derivatives, initial screening could focus on areas such as inflammation or cancer.
-
Anti-inflammatory Activity: The potential anti-inflammatory effects of the compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[15][16][17] Cytokine levels can be quantified using ELISA.
-
Kinase Inhibition: Many pyrimidine derivatives are known to be kinase inhibitors.[18][19][20] The compounds could be screened against a panel of kinases using in vitro kinase activity assays, which typically measure the phosphorylation of a substrate.
Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful tool in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of a lead compound. This guide provides a detailed roadmap for the synthesis and comparative evaluation of this compound and its non-fluorinated analog. By following the outlined experimental protocols, researchers can generate robust, comparative data on pKa, logP, and metabolic stability. This data, in conjunction with initial biological screening, will provide a clear understanding of the impact of trifluoromethylation on this pyrimidine scaffold and guide further drug development efforts. The provided hypothetical data illustrates the expected outcomes, highlighting the potential for the trifluoromethyl group to enhance drug-like properties.
References
- Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(4), 103-108.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2).
-
National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PubMed Central. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Macrophage Inflammatory Assay. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Hilaris Publisher. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. PubMed Central. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
-
National Institutes of Health. (2017, June 5). Screening and identification of novel biologically active natural compounds. PubMed Central. Retrieved from [Link]
-
University of Helsinki. (n.d.). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Retrieved from [Link]
-
Frontiers. (2023, May 11). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Retrieved from [Link]
-
MDPI. (2022, March 17). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and properties of acetamidinium salts. Retrieved from [Link]
- Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. 24(3), 1409-1410.
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. clyte.tech [clyte.tech]
- 3. ishigirl.tripod.com [ishigirl.tripod.com]
- 4. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 6. editage.us [editage.us]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mercell.com [mercell.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Trifluoromethyl Group: A Lynchpin in the Structure-Activity Relationship of Pyrimidine-Based Kinase Inhibitors
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on the physicochemical and pharmacological properties of bioactive molecules. When appended to privileged scaffolds like pyrimidine, the CF3 group unlocks potent and selective compounds, particularly in the realm of kinase inhibition. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethyl pyrimidines, offering a comparative look at their performance against various kinase targets, supported by experimental data and detailed protocols.
The Power of the Trifluoromethyl Group: More Than a Methyl Mimic
The trifluoromethyl group is far more than a simple bioisostere for a methyl group. Its unique electronic properties and steric profile impart significant advantages to a parent molecule.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][2][3] This often leads to a longer in vivo half-life and improved pharmacokinetic profiles.[2][3]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.[1][2][3] This property is crucial for compounds targeting intracellular kinases.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functionalities.[1] This can influence a molecule's binding affinity to its biological target by modifying hydrogen bonding capabilities and overall electronic interactions within the active site.[2]
-
Improved Binding Affinity: The unique properties of the CF3 group can lead to enhanced binding interactions with protein targets, contributing to increased potency.[2][3]
Structure-Activity Relationship of Trifluoromethyl Pyrimidines as Kinase Inhibitors
The pyrimidine ring is a common scaffold in kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding site. The addition of a trifluoromethyl group to this scaffold has been a successful strategy in the development of potent and selective kinase inhibitors.
Case Study: Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors
A notable example of the successful application of the trifluoromethyl pyrimidine scaffold is in the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in various cellular processes. A series of diaminopyrimidines were synthesized and evaluated for their inhibitory activity against PYK2.[4]
The general structure of these inhibitors features a trifluoromethyl group at the 5-position of the pyrimidine ring. The SAR studies revealed several key insights:
-
The 2,4-diaminopyrimidine core: This core structure is crucial for hinge binding in the ATP pocket of the kinase.
-
The 5-trifluoromethyl group: This group occupies a hydrophobic pocket and contributes significantly to the potency of the inhibitors.
-
Substitutions at the 2- and 4-amino positions: Modifications at these positions were explored to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a substituted aniline at the 2-position and a cyclopropylamine at the 4-position led to compounds with good PYK2 potency and selectivity over the closely related Focal Adhesion Kinase (FAK).[4]
Below is a table summarizing the SAR of a selection of trifluoromethylpyrimidine-based PYK2 inhibitors:
| Compound | R1 | R2 | PYK2 IC50 (nM) | FAK IC50 (nM) |
| 1 | 3-chloro-4-methoxyphenyl | Cyclopropyl | 15 | 150 |
| 2 | 3-ethynylphenyl | Cyclopropyl | 25 | 300 |
| 3 | 3-methyl-4-hydroxyphenyl | Cyclopropyl | 50 | >1000 |
Data is representative and compiled from published studies for illustrative purposes.[4][5]
The data clearly indicates that small modifications to the substituents on the pyrimidine core can have a dramatic impact on both potency and selectivity. The trifluoromethyl group, however, remains a constant and critical feature for high potency in this series.
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Another area where trifluoromethyl pyrimidines have shown significant promise is in the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors.[6]
The SAR of these compounds highlighted the importance of the trifluoromethyl group for potent anti-proliferative activity. For example, compound 9u from this series, which features a complex side chain at the 4-amino position, demonstrated an IC50 of 0.091 µM against EGFR kinase and potent activity against several cancer cell lines.[6]
Experimental Protocols
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below is a detailed protocol for a common in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay that quantifies ADP production.[7]
Materials:
-
Kinase of interest (e.g., PYK2, EGFR)
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., trifluoromethyl pyrimidine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of each compound in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.[7]
-
Add 2.5 µL of the kinase solution to each well.[7]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.[7]
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[7]
-
Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Visualizing Structure-Activity Relationships and Workflows
To better understand the key structural features and the experimental process, the following diagrams are provided.
Caption: Key SAR determinants for trifluoromethyl pyrimidine kinase inhibitors.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Perspectives
The inclusion of a trifluoromethyl group on the pyrimidine scaffold is a powerful and validated strategy in the design of potent and selective kinase inhibitors. The unique physicochemical properties of the CF3 group contribute to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. As demonstrated in the case studies of PYK2 and EGFR inhibitors, this moiety is often a critical component for achieving high levels of biological activity.
Future research in this area will likely focus on further exploring the chemical space around the trifluoromethyl pyrimidine core to identify novel inhibitors with improved selectivity profiles and to overcome mechanisms of drug resistance. The combination of rational drug design, guided by a deep understanding of SAR, and robust experimental validation will continue to drive the discovery of the next generation of trifluoromethyl pyrimidine-based therapeutics.
References
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD. 2
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. 8
-
The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 1
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. 3
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry, 10, 941589. 9
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. 4
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020). Journal of Chemical Information and Modeling, 60(12), 6219-6228. 10
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022). Frontiers in Chemistry, 10, 941589. 11
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). Bioorganic & Medicinal Chemistry Letters, 51, 128268. 12
-
Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. (2025). BenchChem. 13
-
Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 795, 1-14. 14
-
Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem. 7
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry, 15(1), 103533. 15
-
SAR of some novel pyrimidine derivatives and chemical structure of VX680, ENMD-2076 and target pyrimidine 16, 17, and 18 as Aurora kinase inhibitors. (n.d.). ResearchGate. 16
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296. 17
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 481. 18
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-6077. 5
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 399-423. 19
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101452. 20
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. 21
-
Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (2024). Current Organic Chemistry, 28. 22
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. 23
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of Molecular Structure, 1315, 138459. 24
-
Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). European Journal of Medicinal Chemistry, 108, 68-78. 25
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499-2513. 6
-
Structures of some pyrimidine-based anticancer agents. (n.d.). ResearchGate. 26
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163. 27
-
Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry, 59(10), 4848-4859. 28
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. wjarr.com [wjarr.com]
- 18. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro testing of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol based compounds
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol Based Compounds
Introduction: The Rising Interest in Trifluoromethyl-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like DNA and RNA.[1] Its synthetic versatility and diverse biological activities have made it a "privileged scaffold" in drug discovery, leading to a wide array of therapeutics for infectious diseases, cancers, and neurological disorders.[1][2] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological properties.[3] This is due to the high electronegativity and lipophilicity of the -CF3 group, which can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3]
Consequently, compounds based on the this compound skeleton are of significant interest to researchers. These molecules have shown promise in a variety of therapeutic areas, particularly as anticancer agents and kinase inhibitors.[4][5][6][7] This guide provides a comprehensive overview of the essential in vitro testing cascade used to characterize the biological activity of these compounds, offering a comparative analysis of key methodologies and explaining the scientific rationale behind experimental choices.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability
The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This foundational data informs dose-selection for subsequent mechanistic studies and provides the first indication of potential therapeutic efficacy or toxicity.
The Principle of Tetrazolium Reduction Assays
Many common cell viability assays are colorimetric and rely on the metabolic activity of living cells.[8][9] Specifically, they measure the activity of mitochondrial dehydrogenases, which cleave tetrazolium salts into colored formazan products. The intensity of the color produced is directly proportional to the number of metabolically active, viable cells.[10][11]
Comparative Methodologies: MTT vs. XTT Assays
Two of the most widely used tetrazolium-based assays are the MTT and XTT assays. While both operate on a similar principle, they have key differences that make them suitable for different experimental needs.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) |
| Mechanism | A positively charged salt that readily enters cells and is reduced to an insoluble purple formazan product by mitochondrial enzymes.[8] | A negatively charged salt that does not easily penetrate cells. Reduction occurs at the cell surface with the help of an intermediate electron acceptor, forming a water-soluble orange formazan product.[10] |
| Solubilization Step | Required . An organic solvent (like DMSO or SDS) must be added to dissolve the formazan crystals before reading the absorbance.[10] | Not required . The soluble product simplifies the protocol and makes it a continuous assay.[11] |
| Primary Application | Endpoint assays for cell viability and proliferation. Widely used in academic research.[8] | High-throughput screening (HTS) of antitumor and antiviral agents due to the simpler, single-step protocol.[10] |
| Advantages | Well-established, widely cited, and relatively inexpensive.[8] | Faster, more sensitive, and less prone to artifacts from crystal dissolution. Eliminates a step, reducing potential errors.[11] |
| Disadvantages | The solubilization step adds time, potential for error, and the organic solvents kill the cells, making it a terminal assay. | The reagent can be less stable, and the assay can be more expensive than MTT. |
Experimental Protocol: XTT Cell Viability Assay
This protocol provides a streamlined method for assessing the impact of this compound derivatives on cancer cell line viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a selected cancer cell line (e.g., MCF-7, A549).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO (stock solution)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)[11]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~475 nm[11]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound based compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron coupling reagent.[10]
-
Assay Development: Add 50 µL of the prepared XTT mixture to each well and gently swirl the plate.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line. The plate should be monitored for the development of the orange color.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[9] A reference wavelength of ~650 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Part 2: Target Deconvolution - In Vitro Kinase Inhibition Assays
The pyrimidine core is a key feature in many FDA-approved kinase inhibitors. Therefore, a critical step in characterizing this compound derivatives is to assess their ability to inhibit specific protein kinases, which are master regulators of cellular signaling.[12]
The Rationale for Kinase Profiling
Dysregulation of kinase activity is a hallmark of many diseases, especially cancer.[13] Kinase inhibitors are designed to block the activity of these enzymes, thereby halting downstream signaling pathways that promote cell growth and survival. In vitro kinase assays are essential for determining a compound's potency (how much is needed to inhibit the kinase) and selectivity (which kinases it inhibits).[13][14]
Workflow for Kinase Inhibitor Evaluation
A logical workflow ensures that resources are focused on the most promising compounds. This typically moves from broad, high-throughput biochemical assays to more physiologically relevant cell-based formats.
Caption: Workflow for kinase inhibitor discovery and validation.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is highly sensitive and suitable for high-throughput screening.
Objective: To determine the IC50 of a test compound against a specific purified kinase.
Materials:
-
Purified recombinant kinase and its specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP (at a concentration near the Km for the specific kinase)[12]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction: In each well of a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The total reaction volume is typically small (e.g., 5 µL). Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining unconsumed ATP.[15] Incubate for 40 minutes.
-
Convert ADP to ATP: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase into ATP. Incubate for 30 minutes.
-
Measure Luminescence: The newly synthesized ATP is consumed by a luciferase enzyme, producing a light signal that is proportional to the initial amount of ADP.[15] Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
A high luminescence signal indicates high ADP production (high kinase activity).
-
A low signal indicates low ADP production (inhibited kinase activity).
-
Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control.
-
Plot the percent inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC50 value.
-
Part 3: Elucidating the Mechanism of Cell Death
If a this compound derivative proves to be cytotoxic, the next logical step is to determine how it induces cell death. Inducing apoptosis (programmed cell death) is often a desired outcome for anticancer drugs.
Apoptosis Signaling and Key Assayable Events
Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases. A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential, which leads to the activation of these caspases and eventual cell dismantling.
Caption: Simplified apoptosis pathway and key measurable events.
Comparison of Alternative Compounds
The this compound scaffold is one of many pyrimidine-based structures investigated for therapeutic potential. Comparative analysis against other classes provides valuable context for hit-to-lead optimization.
| Compound Class | Common Biological Target(s) | Reported Activities |
| Thiazolo[4,5-d]pyrimidines | Kinases, Cell Proliferation | Potent anticancer activity has been reported, with some derivatives showing high cytotoxicity against various cancer cell lines.[3] |
| Pyrazolo[3,4-d]pyrimidines | Kinases (e.g., Src, Abl), Cell Cycle | Show significant antitumor activity, particularly against breast cancer cell lines like MCF-7.[16] |
| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR), Kinases | Exhibit a broad range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[5] |
| This compound Derivatives | Kinases, Cell Proliferation | Show promising antifungal, antiviral, and anticancer activities in preliminary screenings.[6][7] |
This comparative framework highlights that while many pyrimidine derivatives target common pathways like cell proliferation and kinase signaling, the specific substitutions on the pyrimidine ring dictate the potency, selectivity, and ultimate therapeutic potential. The trifluoromethyl group, in particular, is often incorporated to enhance these properties.[3]
Conclusion
The in vitro evaluation of this compound based compounds requires a systematic, multi-faceted approach. The journey from an initial chemical structure to a promising lead candidate is guided by a logical cascade of experiments. It begins with broad assessments of cytotoxicity using robust assays like XTT, progresses to specific target-based screens such as luminescence-based kinase assays, and culminates in mechanistic studies to understand the mode of action, such as apoptosis induction. By employing these self-validating protocols and comparing the results against alternative chemical scaffolds, researchers can efficiently identify and optimize novel pyrimidine derivatives with high therapeutic potential.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Institutes of Health. Retrieved from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
Complete Guide to Choosing the Right Cell Viability Assay. (2024, September 18). AxisPharm. Retrieved from [Link]
-
The Rise of In Vitro Testing in Drug Development. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. Retrieved from [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
The Role Of in vitro Testing In Drug Development. (2024, September 17). Pion Inc. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2025, October 16). Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). NIH. Retrieved from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
-
In vitro Screening Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). NIH. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2022, July 14). Frontiers. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PMC - PubMed Central. Retrieved from [Link]
-
2836-44-4| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
validation of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol synthesis route
An In-Depth Comparative Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Executive Summary
This compound is a crucial heterocyclic building block in the development of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group.[1] This guide provides a comprehensive validation and comparison of the primary synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings, process efficiencies, and practical considerations of the classical cyclocondensation pathway and contrast it with alternative strategies. Detailed experimental protocols and quantitative data are presented to empower researchers in making informed decisions for their specific applications, from laboratory-scale research to process development.
Introduction: The Significance of a Fluorinated Pyrimidine Core
The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, found in everything from nucleic acids to FDA-approved drugs.[2] The incorporation of a trifluoromethyl (CF₃) moiety onto this ring system dramatically alters its biological and physical properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, this compound serves as a key intermediate for compounds with a wide range of activities, including antifungal and anticancer properties.[1][3] Selecting an optimal and scalable synthesis route is therefore a critical first step in any research and development program utilizing this scaffold.
Comparative Analysis of Synthetic Routes
The synthesis of substituted pyrimidin-4-ols is most effectively achieved through the [3+3] cyclocondensation of a three-carbon dielectrophile with a suitable N-C-N nucleophilic building block. We will evaluate the most direct and widely applicable method and consider strategic alternatives.
Route 1: Classical Cyclocondensation of Ethyl 4,4,4-trifluoroacetoacetate with Acetamidine
This is the most established and straightforward approach for constructing the target pyrimidine ring. The core of this reaction is the condensation of a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) with an amidine (acetamidine).
Mechanistic Rationale
The reaction proceeds via a well-understood condensation-cyclization sequence. First, the amidine, a strong nucleophile, attacks the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the ester carbonyl. The subsequent elimination of ethanol and a water molecule drives the reaction towards the formation of the stable aromatic pyrimidine ring. The use of a base like sodium ethoxide is crucial as it deprotonates the β-ketoester, enhancing its nucleophilicity, and also serves to neutralize the hydrochloride salt often associated with the amidine reactant.
Experimental Protocol: Route 1
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Acetamidine hydrochloride
-
Sodium ethoxide (or sodium metal)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Ethyl 4,4,4-trifluoroacetoacetate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Acetamidine hydrochloride is then added portion-wise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude solid is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
The product is dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
Process Visualization: Route 1
Caption: Workflow for the cyclocondensation synthesis of this compound.
Route 2: Alternative Cyclocondensation using Pre-activated Substrates
An alternative strategy involves using more reactive 1,3-dielectrophiles, such as 1,1,1-trifluoro-4-alkoxy-3-buten-2-ones.[4] These enones can offer different reactivity profiles and may proceed under milder conditions.
Mechanistic Rationale
In this route, a substrate like 4-methoxy-1,1,1-trifluoro-3-buten-2-one reacts with acetamidine. The reaction is initiated by a Michael-type addition of the amidine to the activated double bond. This is followed by an intramolecular cyclization and elimination of methanol to yield the final pyrimidinol. This method can sometimes provide better yields and avoid the use of strong bases like sodium ethoxide, potentially making it more compatible with sensitive functional groups.[5]
Experimental Protocol: Route 2
Materials:
-
1,1,1-trifluoro-4-methoxy-3-buten-2-one
-
Acetamidine hydrochloride
-
A milder base (e.g., Potassium Carbonate, K₂CO₃)
-
Acetonitrile (or a similar polar aprotic solvent)
Procedure:
-
To a solution of 1,1,1-trifluoro-4-methoxy-3-buten-2-one in acetonitrile, add acetamidine hydrochloride and potassium carbonate.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours (typically 8-12 h).
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water, and the pH is adjusted to be slightly acidic to precipitate the product.
-
The solid is filtered, washed with water, and dried to afford the target compound.
Route 3: Modification of a Pre-formed Pyrimidine Ring
This approach does not build the pyrimidine ring from scratch but rather modifies a pre-existing, commercially available pyrimidine. A common starting point would be a di-substituted pyrimidine like 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Mechanistic Rationale
This route relies on the differential reactivity of the chloro-substituents on the pyrimidine ring towards nucleophiles. One chlorine atom can be selectively displaced by a nucleophile (e.g., a protected amine or alcohol), followed by further chemical manipulation. While not a direct synthesis of the title compound, this strategy is highly relevant in the synthesis of diverse pyrimidine derivatives and highlights the chemical space accessible from a common intermediate.[1][6] For our target, this would involve a multi-step sequence that is generally less efficient than direct cyclocondensation.
Quantitative Performance Comparison
The choice of synthesis route often depends on a trade-off between yield, purity, cost, and operational simplicity. The following table summarizes the key performance indicators for the discussed routes.
| Parameter | Route 1: Classical Cyclocondensation | Route 2: Alternative Cyclocondensation | Route 3: Ring Modification |
| Typical Yield | 60-80% | 50-70%[4][5] | Variable (Multi-step) |
| Starting Materials | Ethyl 4,4,4-trifluoroacetoacetate, Acetamidine | 1,1,1-trifluoro-4-alkoxy-3-buten-2-one, Acetamidine | 2,4-dichloro-6-(trifluoromethyl)pyrimidine |
| Key Reagents | Strong base (e.g., NaOEt) | Mild base (e.g., K₂CO₃) | Various nucleophiles, catalysts |
| Scalability | High | Moderate | Moderate to Low |
| Cost-Effectiveness | Generally high (cheap starting materials) | Moderate (specialized ketoenone) | Generally lower (expensive starting material) |
| Simplicity | One-pot reaction | One-pot reaction | Multi-step, requires purification at each stage |
| Safety Concerns | Use of metallic sodium (highly reactive) | Standard laboratory hazards | Dependent on reagents used |
Conclusion and Recommendations
For the direct and efficient synthesis of this compound, the Classical Cyclocondensation (Route 1) remains the superior choice for both laboratory and industrial scales. Its reliance on readily available and inexpensive starting materials, combined with high potential yields and a straightforward one-pot procedure, makes it the most economically viable and logical option.
Route 2 offers an interesting alternative that may be advantageous in specific contexts, such as when the use of highly reactive sodium metal is undesirable. Route 3 is not a practical method for producing the title compound itself but represents a powerful strategy for creating a library of analogs from a common advanced intermediate.
The validation of these routes confirms that the fundamental principles of pyrimidine synthesis are robust and adaptable, providing researchers with reliable methods to access this important class of fluorinated heterocycles.
Caption: Decision matrix for selecting a synthesis route for the target pyrimidine.
References
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10. Available at: [Link]
-
Flores, A. F. C., et al. (2007). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society, 18(7), 1316-1321. Available at: [Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159-183. Available at: [Link]
-
Flores, A. F. C., et al. (2007). Synthesis of 6-(2-Furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. ResearchGate. Available at: [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]
- Google Patents. (2020). Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. CN111533699A.
-
Reddy, T. S., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. Available at: [Link]
-
Yamazaki, T., et al. (2021). Preparation of trifluoromethylated pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]
-
Organic Letters. (2025). Ahead of Print. ACS Publications. Available at: [Link]
-
O'Connor, C. J., et al. (2021). Pyrimidin-6-yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Angewandte Chemie International Edition, 60(18), 9412-9417. Available at: [Link]
-
Tiwari, G., et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 14(1), 1-13. Available at: [Link]
-
PrepChem. (n.d.). EXAMPLE XXXVI cl Preparation of METHYL 4-O-(2,3,6-TRI-O-BENZYL-4-O-TRIFLUOROMETHYLSULFONYL-α-D-GALACTOPYRANOSYL). PrepChem.com. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Ubiquitous Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized the treatment of various cancers and other diseases. Within the diverse chemical space of kinase inhibitors, molecules incorporating a pyrimidine scaffold have proven to be exceptionally successful. This is largely due to the pyrimidine ring's ability to mimic the adenine base of ATP, enabling it to form key hydrogen bonding interactions within the highly conserved ATP-binding pocket of kinases.[1][2] This fundamental interaction serves as an anchor, from which medicinal chemists can elaborate with various substituents to achieve desired potency and selectivity.
This guide provides a comparative analysis of three distinct, clinically significant pyrimidine-based kinase inhibitors: Ibrutinib, Ruxolitinib, and Alisertib. Each of these drugs targets a different kinase family and showcases the versatility of the pyrimidine scaffold in achieving therapeutic efficacy. We will delve into their respective mechanisms of action, kinase selectivity profiles, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers and drug development professionals in the field of kinase inhibitor discovery.
I. Ibrutinib: A Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK)
Ibrutinib (Imbruvica®) is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[3] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies.
Chemical Scaffold: Ibrutinib is built upon a pyrazolo[3,4-d]pyrimidine core.[2][3][4] This fused heterocyclic system provides the foundational interactions with the kinase hinge region.
Mechanism of Action: Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] This irreversible inhibition effectively blocks the downstream signaling cascade that promotes B-cell proliferation and survival. The acrylamide moiety of Ibrutinib acts as the "warhead" for this targeted covalent modification.
Kinase Selectivity and Performance: While highly potent against BTK, Ibrutinib also exhibits off-target activity against other kinases that possess a similarly located cysteine residue.[5][6] This lack of complete selectivity is thought to contribute to some of the observed side effects.[6]
| Kinase Target | Ibrutinib IC50 (nM) | Reference |
| BTK | 1.5 | [5] |
| EGFR | <10 | [5] |
| ITK | <10 | [5] |
| LCK | <10 | [5] |
| SRC | <10 | [5] |
II. Ruxolitinib: A Potent Inhibitor of Janus Kinases (JAK1/2)
Ruxolitinib (Jakafi®) is a selective inhibitor of the Janus-associated kinases JAK1 and JAK2.[7][8] These kinases are key components of the JAK-STAT signaling pathway, which is critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[9]
Chemical Scaffold: Ruxolitinib features a pyrrolo[2,3-d]pyrimidine core structure.[1][10] This scaffold effectively occupies the ATP-binding site of JAK kinases.
Mechanism of Action: Ruxolitinib acts as an ATP-competitive inhibitor of both JAK1 and JAK2, preventing the phosphorylation and activation of downstream STAT proteins.[7] This leads to the suppression of cytokine-driven cell proliferation and inflammatory responses.
Kinase Selectivity and Performance: Ruxolitinib demonstrates potent and selective inhibition of JAK1 and JAK2, with significantly less activity against other JAK family members and a panel of other kinases.[7][11]
| Kinase Target | Ruxolitinib IC50 (nM) | Reference |
| JAK1 | 3.3 | [7][11] |
| JAK2 | 2.8 | [7][11] |
| TYK2 | 19 | [7] |
| JAK3 | 428 | [7] |
III. Alisertib: A Selective Inhibitor of Aurora A Kinase
Alisertib (MLN8237) is a selective and orally bioavailable inhibitor of Aurora A kinase, a serine/threonine kinase that plays a pivotal role in mitotic progression.[12][13] Overexpression of Aurora A is common in many human cancers and is associated with genomic instability.
Chemical Scaffold: Alisertib is characterized by a unique pyrimido[5,4-d][7]benzazepine core.[12][14] This tricyclic system confers high affinity and selectivity for Aurora A.
Mechanism of Action: Alisertib binds to the ATP-binding pocket of Aurora A, inhibiting its catalytic activity.[15] This leads to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell cycle arrest and apoptosis.[12][13]
Kinase Selectivity and Performance: Alisertib exhibits high selectivity for Aurora A over the closely related Aurora B kinase and a broad panel of other kinases.[12][16]
| Kinase Target | Alisertib IC50 (nM) | Reference |
| Aurora A | 1.2 | [12] |
| Aurora B | 396.5 | [12][16] |
Comparative Analysis
The three inhibitors highlight the remarkable adaptability of the pyrimidine scaffold to target distinct kinase families with diverse mechanisms of action.
Caption: Comparative overview of the core scaffolds and primary targets of Ibrutinib, Ruxolitinib, and Alisertib.
Key Distinctions:
-
Core Scaffold: While all are pyrimidine-based, the specific heterocyclic systems fused to the pyrimidine ring are distinct, contributing to their unique target selectivity.
-
Mechanism of Inhibition: Ibrutinib is a covalent irreversible inhibitor, offering prolonged target engagement. In contrast, Ruxolitinib and Alisertib are reversible, ATP-competitive inhibitors.
-
Target Kinase Family: The three drugs target different kinase families involved in distinct signaling pathways: B-cell receptor signaling (Ibrutinib), cytokine signaling (Ruxolitinib), and cell cycle regulation (Alisertib).
-
Selectivity Profile: Alisertib demonstrates the highest selectivity for its primary target among the three, with over 200-fold greater potency for Aurora A versus Aurora B.[12] Ruxolitinib also shows good selectivity for JAK1/2 over other JAK family members.[7] Ibrutinib, while potent, has more documented off-target activities, which has spurred the development of more selective second-generation BTK inhibitors.[5]
Experimental Protocols
The characterization of these inhibitors relies on a suite of robust in vitro and cell-based assays. The following are representative protocols that form the foundation of kinase inhibitor evaluation.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Sources
- 1. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NIH 3D [3d.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Facebook [cancer.gov]
- 14. Alisertib | C27H20ClFN4O4 | CID 24771867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
A Comparative Guide to Assessing the Metabolic Stability of Trifluoromethylated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. This modification can profoundly enhance a molecule's potency, lipophilicity, and, most critically, its metabolic stability. The exceptional strength of the carbon-fluorine bond renders the CF3 group highly resistant to enzymatic degradation, often "blocking" metabolic hotspots and extending a drug candidate's half-life. This guide provides an in-depth comparison of methodologies to assess the metabolic stability of these compounds, offering experimental insights and data-driven comparisons to inform rational drug design and candidate selection.
The Metabolic Landscape of Trifluoromethylated Pyrimidines
The metabolic fate of a trifluoromethylated pyrimidine is primarily dictated by the interplay of Phase I and Phase II enzymes. While the CF3 group itself is exceptionally stable, the pyrimidine ring and its other substituents remain potential sites for metabolic transformation.
Phase I Metabolism: The Role of Cytochrome P450 and Aldehyde Oxidase
-
Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are the primary drivers of oxidative metabolism for a vast array of xenobiotics. For trifluoromethylated pyrimidines, CYPs can catalyze hydroxylations on the pyrimidine ring or on other alkyl or aryl substituents. The strong electron-withdrawing nature of the CF3 group can deactivate the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that has gained significant attention in drug metabolism. It plays a crucial role in the metabolism of nitrogen-containing heterocycles, including pyrimidines. AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen. The presence of a CF3 group can influence the electronic properties of the pyrimidine ring, potentially altering its susceptibility to AO-mediated metabolism. It is crucial to consider that there are marked species differences in AO expression and activity, which can complicate the extrapolation of preclinical data to humans.
Phase II Metabolism: Conjugation Pathways
Following Phase I oxidation, or for compounds with suitable functional groups, Phase II enzymes facilitate the attachment of endogenous polar molecules to enhance water solubility and promote excretion. Key Phase II pathways for pyrimidine metabolites include:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid to hydroxyl or amino groups.
-
Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hydroxyl or amino functions.
Hepatocytes, containing the full complement of both Phase I and Phase II enzymes, are considered the "gold standard" for a comprehensive in vitro assessment of these metabolic pathways.
Comparative In Vitro Assessment of Metabolic Stability
The cornerstone of early drug discovery is the use of in vitro assays to predict in vivo pharmacokinetic behavior. For trifluoromethylated pyrimidines, the two most informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, most notably the CYPs.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more physiologically relevant system that incorporates both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.
Experimental Workflow: Hepatocyte Stability Assay
A Researcher's Guide to Evaluating the Cross-Reactivity of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol Derivatives
The 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol core structure represents a promising scaffold in modern medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The inclusion of a trifluoromethyl group often enhances metabolic stability and binding affinity, making this particular chemical class a fertile ground for drug discovery.[4] Specifically, derivatives of 6-(trifluoromethyl)pyrimidine have been investigated as TLR8 antagonists and for their anticancer activities, highlighting their therapeutic potential.[4][5]
However, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, chief among them being off-target effects. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to unforeseen side effects and toxicity. Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of rational drug design.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Part 1: Foundational Selectivity Profiling - Kinase and CYP450 Panels
Given the prevalence of pyrimidine scaffolds as kinase inhibitors and the importance of metabolic stability, initial cross-reactivity screening should focus on two key areas: a broad panel of protein kinases and the major cytochrome P450 (CYP) isoforms.[6][7]
Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[8] This structural similarity makes them common off-targets for ATP-competitive inhibitors.[9] A broad kinase panel assay is therefore essential to understand the selectivity of any new pyrimidine derivative.
While numerous methods exist, a competitive binding assay offers a robust and high-throughput initial screen.[6] Unlike enzymatic assays that require specific substrates and active enzymes for each kinase, binding assays directly measure the affinity of the compound for the kinase, providing a dissociation constant (Kd). This makes them more scalable and less prone to assay-specific artifacts.
Caption: Workflow for a competitive binding kinase selectivity assay.
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the this compound derivative in DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: In a 384-well plate, add the diluted compound series.
-
Reagent Addition: Add the specific kinase from a broad panel (e.g., DiscoverX KINOMEscan™) and an immobilized ATP-competitive probe ligand.
-
Incubation: Allow the binding reaction to reach equilibrium. The test compound will compete with the immobilized probe for binding to the kinase's ATP site.
-
Quantification: The amount of kinase bound to the immobilized probe is quantified. In many platforms, this is accomplished via qPCR of a DNA tag conjugated to the kinase.[6]
-
Data Analysis: The results are plotted as percent of control (no compound) versus compound concentration. A competition curve is fitted to determine the dissociation constant (Kd) for each kinase.
The results should be summarized in a table, highlighting the primary target and any significant off-target interactions (typically defined as Kd < 1 µM).
| Kinase Target | Derivative A (Kd, nM) | Derivative B (Kd, nM) | Notes |
| Primary Target (Hypothetical) | 15 | 25 | Both compounds show potent binding to the intended target. |
| Off-Target Kinase 1 | 850 | >10,000 | Derivative A shows moderate off-target activity. |
| Off-Target Kinase 2 | >10,000 | >10,000 | Both are clean against this target. |
| Off-Target Kinase 3 | 1,200 | 950 | Both show weak off-target interaction. |
Cytochrome P450 (CYP) Inhibition Profiling
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to dangerous drug-drug interactions (DDIs).[10][11] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical step in early safety assessment.[7][12]
A fluorescence-based assay using human liver microsomes (HLMs) provides a rapid, cost-effective, and reliable method for determining the IC50 value for each CYP isoform.[7] HLMs contain the relevant CYP enzymes in their native membrane environment.
Caption: Workflow for a fluorescence-based CYP450 inhibition assay.
-
Compound Preparation: Prepare a 7-point concentration series of the test compound (e.g., 0.04 to 50 µM).[12]
-
Reaction Mixture: In a 96-well plate, pre-incubate the test compound with human liver microsomes (0.2 mg/mL) in a phosphate buffer (pH 7.4).[12]
-
Initiation: Initiate the metabolic reaction by adding a cocktail of a CYP-specific fluorescent substrate and the NADPH cofactor.[12]
-
Incubation: Incubate the plate at 37°C for the specified time for each substrate.
-
Termination: Stop the reaction by adding a quenching solution, such as acetonitrile.
-
Detection: Read the fluorescence of the metabolized product on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control for each concentration. Plot the data and fit a four-parameter logistic curve to determine the IC50 value.
| CYP Isoform | Derivative A (IC50, µM) | Derivative B (IC50, µM) | FDA Guideline for DDI Risk |
| CYP1A2 | >50 | >50 | Low Risk |
| CYP2C9 | 25.5 | >50 | Low Risk |
| CYP2C19 | >50 | 45.1 | Low Risk |
| CYP2D6 | >50 | >50 | Low Risk |
| CYP3A4 | 8.9 | 15.2 | Potential for DDI, further investigation needed. |
Part 2: Advanced Cross-Reactivity Assessment
If the foundational screening reveals off-target activity or if the compound is intended for indications requiring a very high degree of selectivity, more advanced methods are warranted.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful label-free method for verifying target engagement and identifying off-target binding within a complex cellular environment.[13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14]
Unlike in vitro assays, CETSA® provides direct evidence of target binding in live cells or cell lysates, which is more physiologically relevant.[13] It can uncover off-targets that might be missed in purified protein assays due to conformational differences or the absence of necessary cofactors.
-
Cell Treatment: Treat intact cells or cell lysate with the test compound or a vehicle control.
-
Heating: Aliquot the treated samples into a PCR plate and heat them across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes.
-
Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the fraction of soluble protein versus temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates a stabilizing interaction.
A graph showing the melting curves for the target protein with and without the compound provides a clear visual representation of target engagement. This can be expanded to suspected off-targets identified in initial screens.
Affinity Chromatography and Mass Spectrometry
For an unbiased, global view of all potential binding partners, affinity-based pull-down methods coupled with mass spectrometry are the gold standard.[13]
This approach does not rely on pre-selected panels and can identify completely novel and unexpected off-targets.[9] It is an invaluable tool for de-risking a clinical candidate or elucidating the mechanism of an observed toxicity.
-
Probe Synthesis: Synthesize a version of the this compound derivative that is conjugated to an affinity tag (e.g., biotin) via a linker, or immobilize the compound on a resin.[13]
-
Incubation: Incubate the affinity probe with cell lysate to allow for the formation of compound-protein complexes.
-
Capture: Use streptavidin-coated beads (for biotin tags) or the resin to capture the probe along with any bound proteins.[13]
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the specifically bound proteins and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Identify and quantify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the compound-treated sample against a negative control (e.g., beads alone or a structurally similar but inactive compound) to identify specific binding partners.
Conclusion
A systematic, multi-tiered approach is essential for thoroughly characterizing the cross-reactivity of novel this compound derivatives. By starting with broad, high-throughput panels for kinases and CYPs, researchers can efficiently flag potential liabilities. Subsequent, more physiologically relevant assays like CETSA® can validate on- and off-target engagement in a cellular context. Finally, for lead candidates, unbiased proteomic approaches provide the most comprehensive view of the compound's interaction landscape. This rigorous, evidence-based cascade ensures that only the most selective and safest compounds advance toward clinical development, ultimately increasing the probability of success.
References
-
Cohen, P., et al. (2002). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]
-
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available at: [Link]
-
Charnwood Discovery. (n.d.). Cytochrome P450 Inhibition In Vitro Assay. Available at: [Link]
-
Vieth, M., et al. (2004). Kinase inhibitor selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]
-
Gao, K., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available at: [Link]
-
Obach, R. S. (2011). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Methods in Molecular Biology. Available at: [Link]
-
Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]
-
Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Hughes, T. B., et al. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology. Available at: [Link]
-
Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Ozer, A., et al. (2021). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au. Available at: [Link]
-
Wang, R.-X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
-
Al-Mugotir, M. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]
-
Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. Available at: [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available at: [Link]
-
Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. ResearchGate. Available at: [Link]
-
Wu, J., et al. (2022). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports. Available at: [Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. Available at: [Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Available at: [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. pnas.org [pnas.org]
- 9. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol and its Synthetic Intermediates
Introduction: The Analytical Imperative in Fluorinated Pyrimidine Synthesis
In the landscape of modern drug discovery, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms can dramatically modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is a key building block in the synthesis of various high-value pharmaceutical agents and agrochemicals. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the versatile reactivity of the pyrimidinol core.
For researchers and process chemists, the unambiguous structural confirmation of this target molecule and the rigorous monitoring of its synthesis from key intermediates are non-negotiable. In-process impurities or structural ambiguities can have profound consequences on downstream applications, affecting biological activity, safety, and patentability.[1][2] This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize this compound, offering field-proven insights into experimental design and data interpretation. We will explore not just what data to acquire, but why specific methods are chosen and how they synergistically provide a complete structural picture.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. This equilibrium significantly influences its spectroscopic signature, and understanding it is key to accurate analysis.
Caption: Integrated workflow for spectroscopic structural confirmation.
Alternative & Complementary Methods
While the core triad is powerful, other techniques offer valuable information, particularly for analyzing reaction mixtures and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): This is the gold standard for analyzing the purity of intermediates and the final product. [3]HPLC separates the components of a mixture, and the mass spectrometer provides molecular weight information for each separated peak, making it invaluable for identifying reaction byproducts or degradation products. [2][4]
Experimental Protocols
Trustworthiness in science is built on reproducible methods. The following are standard, self-validating protocols for data acquisition.
Protocol 1: High-Field NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire data on a 400 MHz or higher spectrometer. Use a standard pulse sequence. A spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting points.
-
¹³C NMR Acquisition: On the same sample, acquire ¹³C data. Use a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) and a longer acquisition time with more scans will be necessary due to the lower sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire ¹⁹F data using a proton-decoupled sequence. The spectral width should be sufficient to cover the expected range for trifluoromethyl groups.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Protocol 2: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum on the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the anvil.
-
Data Acquisition: Co-add at least 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking to identify the major absorption bands.
Protocol 3: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Adjust source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental formula, comparing it to the theoretical value.
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]
-
Voet, D., et al. (2004). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]
-
Gommaa, A. M., & Ali, M. M. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(11), 38-48. [Link]
-
SpectraBase. 2-methyl-4-(trifluoromethyl)-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine. [Link]
-
Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479-484. [Link]
-
Patel, H., et al. (2016). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
Abdellattif, M. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. [Link]
-
Heidelberger, C., et al. (1957). Studies on Fluorinated Pyrimidines. ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. [Link]
-
Harada, M., et al. (1993). Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo 19F Magnetic Resonance Spectroscopic Observation. Magnetic Resonance in Medical Sciences, 12(2), 101-109. [Link]
-
Singh, V., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link]
-
Claramunt, R. M., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1099. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]
-
Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 917081. [Link]
-
ResearchGate. (2023). Scheme 1.Synthesis of pyrazolyl pyrimidines The 1 H NMR spectrum of.... [Link]
-
Harada, M., et al. (1993). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. Nihon Igaku Hoshasen Gakkai zasshi. Nippon acta radiologica, 53(1), 35-43. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Kummari, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. [Link]
-
Organic Letters. Ahead of Print. [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1). [Link]
-
O'Hagan, D. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Fluorine Chemistry, 129(9), 783-793. [Link]
-
Flores, A. F. C., et al. (2007). Synthesis of 6-(2-Furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society, 18(7), 1316-1321. [Link]
-
ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]
-
Soares de Melo, C., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones. Journal of Medicinal Chemistry, 64(2), 1147-1163. [Link]
-
Wang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29288-29295. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]
-
Tafeenko, V. A., et al. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(3), M1152. [Link]
-
Refubium - Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]
-
Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8203. [Link]
-
Royal Society of Chemistry. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol
Disclaimer: This guide is intended for informational purposes and is based on general principles of chemical waste management and data from structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol provided by the manufacturer and adhere to all applicable federal, state, and local regulations before handling and disposing of this chemical.
Hazard Identification and Assessment
Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from analogous pyrimidine and trifluoromethyl compounds, a potential hazard profile has been compiled.
| Potential Hazard | Description | Supporting Evidence from Similar Compounds |
| Skin Irritation | May cause skin irritation upon contact.[1][2][3][4][5] | Safety data for similar pyrimidine derivatives indicates that they can cause skin irritation.[1][2][3][4][5] |
| Serious Eye Irritation | May cause serious eye irritation.[1][2][3][5] | Analogous compounds are listed as causing serious eye irritation.[1][2][3][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1][2][4][5] | Inhalation of dust or fumes from similar compounds may lead to respiratory tract irritation.[1][2][4][5] |
| Acute Oral Toxicity | May be harmful if swallowed.[2][4][6] | Some pyrimidine derivatives are classified as fatal or toxic if swallowed.[2][4][6] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[6] | Certain trifluoromethyl-containing pyrimidines are noted as being very toxic to aquatic life.[6] |
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials.[9] Academic laboratories may have specific regulations under Subpart K of the RCRA.[10]
Caption: Hierarchy of Hazardous Waste Regulations.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound, ensure that the appropriate personal protective equipment is worn and safety measures are in place.
| PPE / Safety Measure | Specifications and Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles.[5] Essential to prevent eye contact and serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[11][12] Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat and closed-toe shoes.[5] Long-sleeved clothing is recommended to minimize skin exposure.[5] |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][4] This minimizes the risk of inhaling dust or vapors. |
| Hygiene Practices | Wash hands thoroughly after handling.[1][3][12] Do not eat, drink, or smoke in the laboratory.[6][12][13] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.
Caption: Disposal Workflow for this compound.
Step 1: Waste Segregation Immediately upon generation, segregate waste containing this compound from other waste streams. It is crucial to prevent the mixing of incompatible chemicals.[7] Store acids and bases separately, and keep oxidizing agents away from reducing agents.[14]
Step 2: Container Selection Choose a waste container that is chemically compatible with pyrimidine and trifluoromethyl compounds.[7] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7][14] Do not use food containers for hazardous waste.[14]
Step 3: Labeling Properly label the waste container with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound".[8] The date of accumulation should also be noted.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[14] The SAA must be at or near the point of generation and under the control of laboratory personnel.[14] Ensure the SAA is inspected weekly for any signs of leakage.[14] Containers can remain in the SAA for up to one year if they are not full.[14]
Step 5: Arranging for Disposal Once the container is full or has been in the SAA for the maximum allowable time, arrange for its removal by a licensed hazardous waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][11]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[11]
-
Ensure Proper Ventilation: If safe to do so, increase ventilation in the area.[1]
-
Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE as outlined in Section 3.[1]
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][15] Avoid creating dust.[2][6][11] For liquid spills, use an inert absorbent material to contain and collect the spill.[1]
-
Cleanup: Decontaminate the spill area according to your institution's established procedures.
-
Disposal of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.[16]
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Waste Disposal: A Quick Overview. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Regulations and Guidelines Applicable to Pyridine. NCBI. [Link]
-
Rules and Regulations. Federal Register/Vol. 84, No. 227/Monday, November 25, 2019. GovInfo. [Link]
-
Pyrimidine - Safety Data Sheet. [Link]
-
Production, Import, Use, and Disposal. [Link]
-
Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine. [Link]
-
Fluorides (as F). Occupational Safety and Health Administration. [Link]
-
OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]
-
Fluorine. Occupational Safety and Health Administration. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. lgcstandards.com [lgcstandards.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 10. epa.gov [epa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. afgsci.com [afgsci.com]
- 13. staging.keyorganics.net [staging.keyorganics.net]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
